Decanoyl-L-carnitine chloride
Description
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Structure
3D Structure of Parent
Properties
IUPAC Name |
(3R)-3-decanoyloxy-4-(trimethylazaniumyl)butanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H33NO4.ClH/c1-5-6-7-8-9-10-11-12-17(21)22-15(13-16(19)20)14-18(2,3)4;/h15H,5-14H2,1-4H3;1H/t15-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KETNUEKCBCWXCU-XFULWGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCC(=O)O[C@H](CC(=O)[O-])C[N+](C)(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H34ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Role of Decanoyl-L-carnitine Chloride in Fatty Acid Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Decanoyl-L-carnitine chloride, an ester derivative of L-carnitine, is a critical molecule in the intricate process of fatty acid metabolism. As a medium-chain acylcarnitine, it serves a dual role: facilitating the transport of fatty acids into the mitochondrial matrix for β-oxidation and acting as a signaling molecule that modulates gene expression related to lipid metabolism. This technical guide provides an in-depth analysis of the function of this compound, with a focus on its interaction with key enzymes and signaling pathways. The information presented herein is intended to support researchers, scientists, and drug development professionals in their investigation of metabolic disorders and the development of novel therapeutic strategies.
Core Mechanism of Action: Facilitating Fatty Acid Transport
The primary and most well-understood role of the carnitine system, including Decanoyl-L-carnitine, is the transport of long-chain fatty acids across the inner mitochondrial membrane, a process essential for their subsequent breakdown through β-oxidation to produce ATP.[1][2] While short- and medium-chain fatty acids can cross the inner mitochondrial membrane independently of carnitine, longer chains require a dedicated shuttle system.
Modulation of Key Metabolic Enzymes
This compound and its analogs can significantly influence the activity of enzymes central to fatty acid metabolism. While it is a substrate for the carnitine shuttle, its unnatural isomer, (+)-decanoylcarnitine, has been shown to be a potent inhibitor of a key component of this system.
Inhibition of Carnitine-Acylcarnitine Translocase (CACT)
Research has demonstrated that medium and long-chain (+)-acylcarnitines, the unnatural d-isomers, are inhibitors of mitochondrial fatty acid transport. Contrary to earlier beliefs that carnitine palmitoyltransferase I (CPT I) or CPT II were the primary targets, studies have unambiguously identified the carnitine-acylcarnitine translocase (CACT) as the principal site of inhibition. [1]
Table 1: Inhibitory Effects of (+)-Acylcarnitines on Carnitine-Acylcarnitine Translocase (CACT)
| Compound | IC50 (µM) |
| (+)-Decanoylcarnitine | ~5[3] |
| (+)-Octanoylcarnitine | ~35[3] |
| (+)-Palmitoylcarnitine | ~35[3] |
| (+)-Hexanoylcarnitine | >200[3] |
| (+)-Acetylcarnitine | No significant inhibition[3] |
Data derived from studies on isolated rat liver mitochondria.
This potent and specific inhibition of CACT by (+)-decanoylcarnitine makes it a valuable tool for selectively blocking this crucial step in fatty acid transport for research purposes.
Regulation of Gene Expression via PPARα Signaling
Beyond its direct role in fatty acid transport, Decanoyl-L-carnitine can act as a signaling molecule, influencing the expression of genes involved in lipid metabolism. This is primarily achieved through the activation of the Peroxisome Proliferator-Activated Receptor alpha (PPARα).
PPARs are ligand-activated transcription factors that, upon binding to their ligands, form a heterodimer with the Retinoid X Receptor (RXR). [8] This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription. [8] Fatty acids and their derivatives, including acylcarnitines, are known endogenous ligands for PPARs. [2]
One of the key target genes of PPARα is CPT1A, which encodes the liver isoform of carnitine palmitoyltransferase I, the rate-limiting enzyme in mitochondrial fatty acid oxidation. [4, 9] Studies have shown that decanoylcarnitine supplementation can stimulate the PPAR signaling pathway, with PPARα being the most important isoform in this context, leading to an upregulation of CPT1A expression. [6] This, in turn, enhances the capacity for fatty acid β-oxidation and can ameliorate mitochondrial dysfunction. [6]
Experimental Protocols
Western Blot Analysis of CPT1A and PPARα Expression
This protocol is adapted from standard Western blotting procedures to assess the effect of this compound on the protein expression levels of CPT1A and PPARα in a cellular model, such as HepG2 human hepatoma cells.[4][5]
a. Cell Culture and Treatment:
-
Culture HepG2 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 10, 50, 100 µM) or vehicle control (e.g., sterile water or PBS) for a specified time period (e.g., 24, 48 hours).
b. Protein Extraction:
-
Wash cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells on ice with RIPA buffer containing a protease inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
c. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
d. SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) on a 10% polyacrylamide gel.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
e. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against CPT1A and PPARα (and a loading control such as β-actin or GAPDH) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
f. Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
Fatty Acid Oxidation (FAO) Assay using Seahorse XF Analyzer
This protocol outlines a method to measure the effect of this compound on the rate of fatty acid oxidation in live cells by monitoring the oxygen consumption rate (OCR) using a Seahorse XF Analyzer. This method is adapted from established Seahorse XF FAO assay protocols. [3, 5, 7]
a. Cell Seeding:
-
Seed cells (e.g., C2C12 myoblasts or primary hepatocytes) in a Seahorse XF cell culture microplate at an appropriate density and allow them to adhere and proliferate.
b. Assay Medium Preparation:
-
Prepare the FAO assay medium by supplementing Seahorse XF Base Medium with L-carnitine (e.g., 0.5 mM) and a long-chain fatty acid substrate conjugated to BSA (e.g., palmitate-BSA).
c. Cell Preparation for Assay:
-
One hour before the assay, remove the cell culture medium and wash the cells with the prepared FAO assay medium.
-
Replace the wash medium with fresh FAO assay medium and incubate the cells at 37°C in a non-CO₂ incubator for 1 hour.
d. Seahorse XF Analyzer Setup:
-
Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant overnight.
-
Prepare a compound plate containing this compound at various concentrations, a vehicle control, and positive/negative controls (e.g., etomoxir, an inhibitor of CPT1).
e. Assay Execution:
-
Place the cell culture plate and the compound plate into the Seahorse XF Analyzer.
-
Perform an initial measurement of the basal OCR.
-
Inject the compounds from the compound plate into the cell culture wells.
-
Monitor the OCR in real-time to assess the immediate and sustained effects of this compound on fatty acid oxidation.
f. Data Analysis:
-
The Seahorse XF software will calculate the OCR in real-time.
-
Compare the OCR in the wells treated with this compound to the vehicle control wells. An increase in OCR indicates a stimulation of fatty acid oxidation.
Conclusion
This compound is a multifaceted molecule with a central role in fatty acid metabolism. It not only participates directly in the transport of fatty acids into the mitochondria for energy production but also functions as a signaling molecule that can upregulate the expression of key metabolic enzymes through the PPARα pathway. Its unnatural isomer serves as a potent and specific inhibitor of the carnitine-acylcarnitine translocase, making it a valuable research tool. A thorough understanding of the mechanisms of action of this compound is crucial for advancing our knowledge of metabolic regulation and for the development of novel therapeutic interventions for a range of metabolic diseases. The experimental protocols and data presented in this guide provide a framework for researchers to further investigate the intricate roles of this important acylcarnitine.
References
- 1. Acylcarnitines activate proinflammatory signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of carnitine and fatty acid metabolism in the long-chain acyl-CoA dehydrogenase-deficient mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Peroxisome Proliferator-Activated Receptor Alpha Target Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reactome | Regulation of lipid metabolism by PPARalpha [reactome.org]
- 5. wjgnet.com [wjgnet.com]
An In-depth Technical Guide on the Core Mechanism of Action of Decanoyl-L-carnitine Chloride in Mitochondrial Transport
For Researchers, Scientists, and Drug Development Professionals
Abstract
Decanoyl-L-carnitine chloride, a medium-chain acylcarnitine, plays a crucial role in cellular energy metabolism by facilitating the transport of decanoic acid across the inner mitochondrial membrane for subsequent β-oxidation. This process is fundamental for tissues with high energy demands, such as heart and skeletal muscle. This technical guide provides a comprehensive overview of the mechanism of action of decanoyl-L-carnitine in mitochondrial transport, detailing the key enzymatic and transport proteins involved. It summarizes available quantitative data, outlines relevant experimental protocols, and visualizes the associated biochemical pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers and professionals involved in the study of fatty acid metabolism and the development of therapeutic agents targeting mitochondrial function.
Introduction
Mitochondria are the primary sites of cellular energy production through the process of oxidative phosphorylation. Fatty acids are a major fuel source for this process, but they cannot passively cross the inner mitochondrial membrane. The carnitine shuttle system is a sophisticated transport mechanism that facilitates the entry of activated fatty acids from the cytoplasm into the mitochondrial matrix. Acylcarnitines, esters of carnitine and fatty acids, are key intermediates in this process.
Decanoyl-L-carnitine is formed from decanoic acid, a ten-carbon medium-chain fatty acid. The transport and metabolism of decanoyl-L-carnitine are critical for understanding the bioenergetics of medium-chain fatty acids and their roles in various physiological and pathological conditions.
The Carnitine Shuttle: Mechanism of Decanoyl-L-carnitine Transport
The transport of the decanoyl group from decanoyl-L-carnitine into the mitochondrial matrix is a multi-step process mediated by the carnitine shuttle, which involves three key proteins: Carnitine Palmitoyltransferase I (CPT1), Carnitine-Acylcarnitine Translocase (CACT), and Carnitine Palmitoyltransferase II (CPT2).
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Carnitine Palmitoyltransferase I (CPT1): Located on the outer mitochondrial membrane, CPT1 catalyzes the esterification of a fatty acyl-CoA (in this case, decanoyl-CoA) to L-carnitine, forming decanoyl-L-carnitine and releasing Coenzyme A (CoA).
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Carnitine-Acylcarnitine Translocase (CACT): This transporter, embedded in the inner mitochondrial membrane, facilitates the antiport of decanoyl-L-carnitine from the intermembrane space into the mitochondrial matrix in exchange for a molecule of free L-carnitine from the matrix.[1]
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Carnitine Palmitoyltransferase II (CPT2): Situated on the matrix side of the inner mitochondrial membrane, CPT2 catalyzes the reverse reaction of CPT1. It transfers the decanoyl group from decanoyl-L-carnitine to mitochondrial CoA, regenerating decanoyl-CoA and releasing free L-carnitine into the matrix. The regenerated decanoyl-CoA can then enter the β-oxidation pathway.
References
Decanoyl-L-carnitine Chloride: A Comprehensive Technical Guide to its Synthesis and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Decanoyl-L-carnitine chloride is a crucial intermediate in lipid metabolism, playing a key role in the transport of fatty acids into the mitochondrial matrix for subsequent β-oxidation and energy production. This document provides an in-depth technical guide on the synthesis and chemical properties of this compound, intended for researchers, scientists, and professionals in drug development. It outlines detailed experimental protocols for its synthesis and characterization, presents its chemical and physical properties in a structured format, and illustrates its metabolic significance through pathway and workflow diagrams.
Introduction
Decanoyl-L-carnitine is an ester derivative of L-carnitine, an essential cofactor in fatty acid metabolism.[1][2][3] The chloride salt form enhances its stability and solubility in biological systems.[4] Its primary biological function is to facilitate the transport of decanoic acid, a medium-chain fatty acid, across the inner mitochondrial membrane. This process, known as the carnitine shuttle, is vital for cellular energy homeostasis. Dysregulation of this pathway is implicated in various metabolic disorders, making this compound a valuable molecule for research in this area. It is also utilized in diagnosing fatty acid oxidation disorders.[5]
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 369651-88-7 | [3][4][6] |
| Molecular Formula | C₁₇H₃₄ClNO₄ | [4][7] |
| Molecular Weight | 351.91 g/mol | [4][7] |
| IUPAC Name | (3R)-3-decanoyloxy-4-(trimethylazaniumyl)butanoate;hydrochloride | [4][8] |
| Appearance | White solid / Free flowing white crystalline powder | [7][9] |
| Solubility | Soluble in water (up to 100 mM), DMF (~20 mg/mL), DMSO (~14-20 mg/mL), and Ethanol (~20 mg/mL) | [4][7][10][11] |
| Storage | Desiccate at room temperature or store at ≤ 4°C or -20°C for long-term stability. | [7][9][11] |
| Purity | ≥98% | [6][9] |
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process: the formation of decanoyl chloride from decanoic acid, followed by the esterification of L-carnitine hydrochloride with the newly formed decanoyl chloride.
Synthesis Workflow
The overall workflow for the synthesis of this compound is depicted in the following diagram.
Caption: General workflow for the synthesis of this compound.
Experimental Protocols
3.2.1. Preparation of Decanoyl Chloride
This protocol is adapted from established methods for the synthesis of acyl chlorides from carboxylic acids.
-
Materials:
-
Decanoic acid
-
Oxalyl chloride or Thionyl chloride
-
Dichloromethane (DCM), anhydrous
-
N,N-Dimethylformamide (DMF), catalytic amount
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Rotary evaporator
-
-
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve decanoic acid in anhydrous dichloromethane.
-
Cool the solution to 0°C using an ice bath.
-
Add a catalytic amount of DMF (e.g., a few drops).
-
Slowly add oxalyl chloride (or thionyl chloride) dropwise to the stirred solution.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours.
-
Monitor the reaction progress by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid).
-
Once the reaction is complete, remove the solvent and excess reagent under reduced pressure using a rotary evaporator.
-
The resulting crude decanoyl chloride is typically used in the next step without further purification.
-
3.2.2. Synthesis of this compound
This protocol describes the esterification of L-carnitine with decanoyl chloride.
-
Materials:
-
Decanoyl chloride (from the previous step)
-
L-carnitine hydrochloride
-
Trifluoroacetic acid (TFA) or another suitable solvent
-
Diethyl ether, cold
-
Round-bottom flask
-
Magnetic stirrer
-
Filtration apparatus
-
-
Procedure:
-
Dissolve L-carnitine hydrochloride in a suitable solvent such as trifluoroacetic acid in a round-bottom flask.
-
Add the crude decanoyl chloride to the L-carnitine hydrochloride solution.
-
Stir the reaction mixture at a controlled temperature (e.g., 45°C) for several hours (e.g., 18 hours) until the reaction is complete.
-
Monitor the reaction by a suitable method such as TLC or LC-MS.
-
After completion, cool the reaction mixture.
-
Precipitate the product by adding cold diethyl ether.
-
Collect the precipitate by filtration and wash it multiple times with cold diethyl ether to remove any unreacted starting materials and byproducts.
-
Dry the resulting white solid under vacuum to obtain this compound.
-
Analytical Characterization
The synthesized this compound should be characterized to confirm its identity and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural elucidation. The expected ¹H and ¹³C NMR chemical shifts for the O-decanoyl-L-carnitine moiety are summarized in Table 2, based on publicly available data.
Table 2: Representative NMR Data for O-Decanoyl-L-carnitine
| ¹H NMR (in D₂O) | ¹³C NMR (in CD₃OD) |
| ~5.5-5.6 ppm (m, 1H, -CH(O)-) | ~174 ppm (-COO-) |
| ~3.8 ppm (m, 2H, -CH₂-N⁺) | ~172 ppm (-C=O ester) |
| ~3.2 ppm (s, 9H, -N⁺(CH₃)₃) | ~69 ppm (-CH(O)-) |
| ~2.6 ppm (d, 2H, -CH₂-COO⁻) | ~66 ppm (-CH₂-N⁺) |
| ~2.4 ppm (t, 2H, -CH₂-C=O) | ~54 ppm (-N⁺(CH₃)₃) |
| ~1.6 ppm (m, 2H, -CH₂-CH₂-C=O) | ~38 ppm (-CH₂-COO⁻) |
| ~1.3 ppm (m, 12H, -(CH₂)₆-) | ~35 ppm (-CH₂-C=O) |
| ~0.9 ppm (t, 3H, -CH₃) | ~33, 30, 26, 24 ppm (-(CH₂)₆-) |
| ~14 ppm (-CH₃) |
Note: Actual chemical shifts may vary depending on the solvent and experimental conditions.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For Decanoyl-L-carnitine, electrospray ionization (ESI) in positive mode is commonly used. The expected parent ion would be [M]⁺ with an m/z corresponding to the cation (C₁₇H₃₄NO₄⁺), which is approximately 316.25. A prominent fragment ion at m/z 85 is characteristic of acylcarnitines.
High-Performance Liquid Chromatography (HPLC)
HPLC is employed to assess the purity of the synthesized compound. A typical method for acylcarnitine analysis involves:
-
Column: A C18 reversed-phase column.
-
Mobile Phase: A gradient of acetonitrile and water with a suitable modifier like formic acid or trifluoroacetic acid.
-
Detection: UV detection (after derivatization) or, more commonly, coupled with a mass spectrometer (LC-MS/MS) for higher sensitivity and specificity.
-
Internal Standard: For quantitative analysis, an isotopically labeled standard, such as Decanoyl-L-carnitine-d₃, is often used.[10]
Biological Role: The Carnitine Shuttle
Decanoyl-L-carnitine is a key component of the carnitine shuttle system, which facilitates the transport of long-chain and medium-chain fatty acids from the cytosol into the mitochondrial matrix for β-oxidation.
Caption: The role of Decanoyl-L-carnitine in the carnitine shuttle pathway.
Conclusion
This technical guide provides a comprehensive overview of the synthesis and chemical properties of this compound. The detailed protocols and compiled data serve as a valuable resource for researchers and professionals working in the fields of metabolic research and drug development. The understanding of its synthesis and properties is fundamental to its application in studying cellular metabolism and its potential therapeutic uses.
References
- 1. O-Decanoyl-L-carnitine | C17H33NO4 | CID 11953821 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Decanoyl chloride synthesis - chemicalbook [chemicalbook.com]
- 3. Quantitative Acylcarnitine Determination by UHPLC-MS/MS – Going Beyond Tandem MS Acylcarnitine “Profiles” - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. caymanchem.com [caymanchem.com]
- 6. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Carnitine transport system - WikiLectures [wikilectures.eu]
- 8. Reactome | Carnitine shuttle [reactome.org]
- 9. researchgate.net [researchgate.net]
- 10. omicsonline.org [omicsonline.org]
- 11. L-CarnitineâHCl, O-decanoyl (trimethyl-¹³Câ, 98%; ¹âµN, 98%) CP 95% | CNLM-11665-1MG [isotope.com]
Biological Significance of Medium-Chain Acylcarnitines: A Technical Guide on Decanoyl-L-carnitine
Abstract: Medium-chain acylcarnitines (MCACs) are pivotal intermediates in cellular energy metabolism, serving as esterified forms of L-carnitine and medium-chain fatty acids. This technical guide provides an in-depth examination of the biological significance of MCACs, with a core focus on Decanoyl-L-carnitine (C10). Decanoyl-L-carnitine is integral to the mitochondrial transport and subsequent β-oxidation of decanoic acid. Its concentration in biological fluids is a critical biomarker for diagnosing and monitoring inborn errors of metabolism, particularly Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency. Beyond its established role in fatty acid oxidation, emerging research highlights its involvement in cellular signaling and its potential as a therapeutic agent for mitochondrial dysfunction. This document synthesizes current knowledge, presenting metabolic pathways, quantitative data, and detailed experimental protocols relevant to researchers, clinicians, and professionals in drug development.
Introduction to Acylcarnitines
L-carnitine is a quaternary ammonium compound synthesized from the amino acids lysine and methionine, playing an indispensable role in energy metabolism.[1] Its primary function is to transport long-chain fatty acids from the cytoplasm into the mitochondrial matrix, where they undergo β-oxidation to produce ATP.[1][2]
Acylcarnitines are formed when the hydroxyl group of L-carnitine is esterified with an acyl group from an acyl-coenzyme A (acyl-CoA) molecule. These molecules are classified based on the carbon chain length of the fatty acid:
-
Short-Chain Acylcarnitines (SCACs): 2 to 5 carbons.
-
Medium-Chain Acylcarnitines (MCACs): 6 to 12 carbons.[3]
-
Long-Chain Acylcarnitines (LCACs): 14 to 20 carbons.
Decanoyl-L-carnitine (C10-carnitine) is a prominent MCAC, representing the ester of L-carnitine and decanoic acid, a 10-carbon saturated fatty acid.[4] It is a key intermediate in the metabolism of medium-chain fatty acids and a crucial analyte in clinical diagnostics.[3]
The Role of Decanoyl-L-carnitine in Cellular Metabolism
The central role of Decanoyl-L-carnitine is intrinsically linked to the "carnitine shuttle," a transport system that facilitates the entry of fatty acids into the mitochondrial matrix for oxidation. While long-chain fatty acids are strictly dependent on this shuttle, medium-chain fatty acids like decanoic acid can partially cross the mitochondrial membrane independently, though their transport is significantly enhanced by the carnitine system, particularly in tissues like the heart and skeletal muscle.[5]
The metabolic pathway involves several key steps:
-
Activation: In the cytoplasm, decanoic acid is activated to its coenzyme A ester, decanoyl-CoA, by an acyl-CoA synthetase.
-
Esterification: On the outer mitochondrial membrane, Carnitine Palmitoyltransferase I (CPT1) catalyzes the transfer of the decanoyl group from decanoyl-CoA to L-carnitine, forming Decanoyl-L-carnitine and releasing free Coenzyme A (CoA).[6]
-
Translocation: Decanoyl-L-carnitine is transported across the inner mitochondrial membrane into the matrix by the enzyme Carnitine-Acylcarnitine Translocase (CACT) in exchange for a molecule of free L-carnitine.[6]
-
Re-esterification: In the mitochondrial matrix, Carnitine Palmitoyltransferase II (CPT2) transfers the decanoyl group from Decanoyl-L-carnitine back to CoA, reforming decanoyl-CoA and regenerating free L-carnitine.[5]
-
β-Oxidation: The newly formed decanoyl-CoA enters the mitochondrial β-oxidation spiral, where it is sequentially broken down to produce acetyl-CoA, NADH, and FADH2, which fuel the Krebs cycle and oxidative phosphorylation for ATP synthesis.[6]
Beyond transport, the formation of acylcarnitines serves as a crucial buffer for the intramitochondrial CoA pool. By converting accumulating acyl-CoA species into acylcarnitines, the cell can prevent the depletion of free CoA, which is essential for numerous metabolic pathways, and facilitate the removal of excess acyl groups from the mitochondria.[7]
Decanoyl-L-carnitine as a Biomarker of Metabolic Status
Acylcarnitine profiling using tandem mass spectrometry (MS/MS) is a cornerstone of newborn screening and the diagnosis of metabolic disorders.[8] The concentration of Decanoyl-L-carnitine is a particularly informative biomarker.
Inborn Errors of Metabolism: The most significant clinical application of measuring C10-carnitine is in the diagnosis of Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency .[9] MCAD is the enzyme that catalyzes the first step of β-oxidation for fatty acids with 6 to 12 carbons. A deficiency in this enzyme leads to the accumulation of upstream metabolites, including octanoyl-CoA (C8) and decanoyl-CoA (C10). These excess acyl-CoAs are converted to their corresponding acylcarnitines for detoxification and export from the mitochondria. Consequently, individuals with MCAD deficiency exhibit markedly elevated levels of octanoylcarnitine (C8) and, to a lesser extent, hexanoylcarnitine (C6) and decanoylcarnitine (C10) in their blood and urine.[10][11] The ratio of C8/C10 is also a key diagnostic marker.[10]
Other Clinical Associations:
-
Cardiovascular Disease: Elevated levels of MCACs, including decanoylcarnitine, have been associated with cardioembolic stroke and stroke recurrence.[12]
-
Exercise Physiology: During moderate-intensity exercise, there is a marked increase in plasma MCACs, including C10-carnitine. This is thought to reflect an increased flux through fatty acid oxidation and may serve a biological function in supporting lipid metabolism during physical activity.[7][13]
Therapeutic and Signaling Implications
Recent research has begun to explore roles for acylcarnitines beyond simple metabolic intermediates, suggesting they may act as signaling molecules. A notable study investigated the effect of Decanoyl-L-carnitine in the context of liver mitochondrial dysfunction caused by Hepatitis B Virus (HBV) infection. The study found that exogenous supplementation with Decanoyl-L-carnitine could improve fatty acid metabolism and repair mitochondrial dysfunction. The proposed mechanism involves the activation of the Peroxisome Proliferator-Activated Receptor (PPAR) signaling pathway , with a specific upregulation of PPARα. This, in turn, was shown to increase the expression of CPT1A, enhancing the capacity for fatty acid oxidation. This finding suggests a therapeutic potential for Decanoyl-L-carnitine in diseases characterized by impaired mitochondrial function. L-carnitine itself has also been shown to ameliorate liver inflammation through a CPT1-dependent PPARγ signaling pathway.[14]
Quantitative Data on Acylcarnitine Levels
The concentration of carnitine and its acyl-esters varies significantly between tissues and physiological states. The following tables summarize representative quantitative data from the literature.
Table 1: Representative Carnitine Concentrations in Human Plasma and Tissues
| Analyte | Sample Type | Concentration Range (µmol/L or µmol/g) | Reference |
|---|---|---|---|
| Free L-Carnitine | Plasma (Male) | 34.8 - 69.5 µmol/L | [15] |
| Free L-Carnitine | Plasma (Female) | 19.3 - 53.9 µmol/L | [15] |
| Total Acid-Soluble Carnitine | Skeletal Muscle (Adult) | 21.0 - 23.1 µmol/g non-collagen protein | [15] |
| Free L-Carnitine | Plasma (Athlete, no supplement) | 45.2 ± 5.3 µmol/L | [16] |
| Free L-Carnitine | Plasma (Athlete, with supplement) | 71.3 ± 10.2 µmol/L |[16] |
Table 2: Changes in Decanoyl-L-carnitine in Human Pathophysiology
| Condition | Analyte | Change Compared to Control | Significance | Reference |
|---|---|---|---|---|
| MCAD Deficiency (Neonate) | Decanoylcarnitine (C10) | Markedly Increased (e.g., >0.2 µmol/L) | Diagnostic Marker | [10] |
| Cardioembolic Stroke | Decanoylcarnitine (C10) | Significantly Higher | Associated with high-risk patients (P<0.001) | [12] |
| Moderate-Intensity Exercise | Medium-Chain Acylcarnitines | Dominating Metabolite Pattern | Supports lipid oxidation |[7] |
Key Experimental Protocols
Quantification of Acylcarnitines by Tandem Mass Spectrometry (MS/MS)
This is the gold-standard method for acylcarnitine profiling in biological samples.[8]
-
Principle: Acylcarnitines in a biological sample are extracted and derivatized to enhance their ionization efficiency. The derivatized compounds are then introduced into a tandem mass spectrometer. The instrument is set to scan for precursor ions that produce a common, characteristic fragment ion (m/z 85 for underivatized or m/z 99 for some derivatized forms), allowing for specific detection of the entire class of acylcarnitines in a single analysis.[17] Quantification is achieved by comparing the signal intensity of each endogenous acylcarnitine to a known concentration of a stable isotope-labeled internal standard.
-
Methodology:
-
Sample Preparation: A small volume of plasma or a dried blood spot punch (3mm) is used. Proteins are precipitated using a solvent like methanol containing a mixture of stable isotope-labeled internal standards (e.g., d3-decanoylcarnitine).[18]
-
Derivatization: The supernatant is dried down. The dried residue is then esterified by adding a reagent such as 3N HCl in n-butanol and incubating at 60-65°C for 15-20 minutes. This converts the acylcarnitines to their butyl esters.[19]
-
Analysis: The derivatized sample is dried again, reconstituted in the mobile phase, and injected into the LC-MS/MS system. Analysis is typically performed using electrospray ionization in positive ion mode (ESI+).[19]
-
Data Acquisition: The mass spectrometer is operated in precursor ion scanning mode or Multiple Reaction Monitoring (MRM) mode to detect the specific parent-daughter ion transitions for each acylcarnitine.[20]
-
Carnitine Palmitoyltransferase (CPT) Activity Assay
Assessing the activity of CPT enzymes is crucial for diagnosing CPT deficiencies. Assays can be performed on tissue homogenates, isolated mitochondria, or cultured cells like fibroblasts.[21]
-
Principle (Radioisotopic Forward Assay for CPT1): This assay measures the rate of formation of radiolabeled acylcarnitine from a fatty acyl-CoA substrate and radiolabeled L-carnitine. The specificity for CPT1 is determined by its sensitivity to the inhibitor malonyl-CoA.[21]
-
Methodology:
-
Mitochondria Isolation: Isolate intact mitochondria from tissue biopsy (e.g., skeletal muscle) via differential centrifugation.[21]
-
Reaction Mixture: Prepare a standard incubation mixture containing buffer (e.g., Tris-HCl), ATP, MgCl2, KCN (to inhibit complex IV), rotenone (to inhibit complex I), BSA, palmitoyl-CoA, and L-[3H]carnitine.[21]
-
Initiation & Incubation: The reaction is started by adding the isolated mitochondria to the pre-warmed reaction mixture and incubating for a set time (e.g., 5-10 minutes) at 37°C.
-
Termination: The reaction is stopped by adding an acid like HCl.
-
Extraction & Scintillation Counting: The radiolabeled palmitoyl-L-carnitine product is extracted using butanol. The butanol phase is then washed to remove unreacted L-[3H]carnitine. An aliquot of the final butanol phase is added to a scintillation cocktail, and the radioactivity is measured using a liquid scintillation counter.
-
Calculation: CPT1 activity is calculated based on the amount of labeled product formed per unit time per amount of protein.
-
Cell Culture Experiments
Studying the effects of Decanoyl-L-carnitine on cellular processes requires standardized cell culture protocols.
-
Principle: Cultured cells (e.g., C2C12 myoblasts, hepatocytes) are treated with Decanoyl-L-carnitine to investigate its effects on metabolism, signaling, or cell viability.[22]
-
Methodology:
-
Cell Culture: Maintain cells in an appropriate growth medium (e.g., DMEM with 10% FBS) in a humidified incubator at 37°C and 5% CO2.[23]
-
Preparation of Treatment Medium: Prepare a stock solution of Decanoyl-L-carnitine in a suitable solvent (e.g., sterile DPBS or culture medium). The stock is then diluted into the culture medium to achieve the desired final concentration (e.g., 1 µM to 500 µM).[7][22]
-
Treatment: When cells reach the desired confluency, replace the normal growth medium with the treatment medium containing Decanoyl-L-carnitine. A control group should receive medium with the vehicle alone.
-
Incubation: Incubate the cells for the desired experimental duration (e.g., 1 to 48 hours).
-
Downstream Analysis: After incubation, cells can be harvested for various analyses, such as:
-
Conclusion
Decanoyl-L-carnitine, a key medium-chain acylcarnitine, holds profound biological significance that extends from fundamental cellular bioenergetics to clinical diagnostics and emerging therapeutic applications. Its central role in the mitochondrial β-oxidation of medium-chain fatty acids establishes it as a critical component of lipid metabolism. The measurement of its circulating levels provides an invaluable, non-invasive window into metabolic health, serving as a definitive biomarker for MCAD deficiency and an indicator of broader mitochondrial stress. As research continues to uncover its potential roles in cellular signaling, such as the modulation of PPAR pathways, the importance of Decanoyl-L-carnitine is set to expand, offering new avenues for understanding metabolic regulation and developing novel therapeutic strategies for a range of human diseases.
References
- 1. L-carnitine--metabolic functions and meaning in humans life - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. Human Metabolome Database: Showing metabocard for Decanoylcarnitine (HMDB0000651) [hmdb.ca]
- 4. O-Decanoyl-L-carnitine | C17H33NO4 | CID 11953821 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Medium-chain fatty acid oxidation is independent of l-carnitine in liver and kidney but not in heart and skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Carnitine Metabolism and Its Role in Fatty Acid Oxidation - Creative Proteomics [creative-proteomics.com]
- 7. Medium Chain Acylcarnitines Dominate the Metabolite Pattern in Humans under Moderate Intensity Exercise and Support Lipid Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 9. MCAD [gmdi.org]
- 10. scispace.com [scispace.com]
- 11. Clinical, Biochemical and Genetic Analyses in Two Korean Patients with Medium-chain Acyl-CoA Dehydrogenase Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The Role of Carnitine in Enhancing Physical Performance - Food Components to Enhance Performance - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. L-carnitine ameliorates the liver inflammatory response by regulating carnitine palmitoyltransferase I-dependent PPARγ signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. bevital.no [bevital.no]
- 16. Plasma and urine carnitine concentrations in well-trained athletes at rest and after exercise. Influence of L-carnitine intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Acylcarnitines: Analysis in Plasma and Whole Blood Using Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 18. tandfonline.com [tandfonline.com]
- 19. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Quantitative Acylcarnitine Determination by UHPLC-MS/MS – Going Beyond Tandem MS Acylcarnitine “Profiles” - PMC [pmc.ncbi.nlm.nih.gov]
- 21. journals.physiology.org [journals.physiology.org]
- 22. L-carnitine protects C2C12 cells against mitochondrial superoxide overproduction and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 23. EP0263659A2 - Tissue culture media containing L-carnitine - Google Patents [patents.google.com]
Decanoyl-L-carnitine Chloride: A Core Biomarker in the Landscape of Metabolic Disorders
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Decanoyl-L-carnitine chloride, a medium-chain acylcarnitine, has emerged as a critical biomarker in the diagnosis and monitoring of a range of inherited metabolic disorders. Its accumulation in biological fluids is a direct indicator of disruptions in the mitochondrial fatty acid β-oxidation pathway. This guide provides a comprehensive overview of the role of decanoyl-L-carnitine as a biomarker, detailing the underlying metabolic pathways, analytical methodologies for its quantification, and its clinical significance in various metabolic diseases.
The Role of Decanoyl-L-carnitine in Metabolism
L-carnitine and its acyl esters are fundamental to cellular energy production. Their primary function is to facilitate the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix, where β-oxidation occurs.[1] Inborn errors of metabolism that affect fatty acid oxidation lead to the accumulation of specific acyl-CoA esters, which are then transesterified to carnitine, forming acylcarnitines that can be detected in blood and urine.
Decanoyl-L-carnitine is specifically derived from decanoyl-CoA, a ten-carbon fatty acyl-CoA. Elevated levels of decanoyl-L-carnitine are a hallmark of Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency , the most common inherited disorder of fatty acid oxidation.[2][3] In MCAD deficiency, the enzyme responsible for the dehydrogenation of C6 to C12 acyl-CoAs is defective, leading to the accumulation of medium-chain acyl-CoAs and their corresponding carnitine esters, most notably octanoylcarnitine (C8) and, to a lesser extent, decanoyl-L-carnitine (C10).[3]
Beyond MCAD deficiency, elevated decanoyl-L-carnitine can also be observed in other metabolic disorders such as Glutaric Acidemia Type II (GA-II) , also known as multiple acyl-CoA dehydrogenase deficiency.[4][5] In GA-II, a defect in electron transfer flavoprotein (ETF) or ETF-ubiquinone oxidoreductase (ETF:QO) impairs the function of multiple acyl-CoA dehydrogenases, leading to a broader spectrum of elevated acylcarnitines, including decanoyl-L-carnitine.[4][5]
Quantitative Data on Decanoyl-L-carnitine in Metabolic Disorders
The quantification of decanoyl-L-carnitine in plasma and dried blood spots (DBS) is a cornerstone of newborn screening and diagnostic testing for inborn errors of metabolism. The following tables summarize representative quantitative data for decanoyl-L-carnitine in various contexts. It is important to note that reference ranges can vary between laboratories and analytical methods.
Table 1: Reference Ranges for Decanoyl-L-carnitine (C10) in Neonatal Dried Blood Spots (DBS)
| Analyte | 1st Percentile (µM) | 99th Percentile (µM) | Source |
| Decanoyl-L-carnitine (C10) | 0.04 | 0.35 | [6] |
Table 2: Plasma Acylcarnitine Concentrations in a Patient with MCAD Deficiency
| Analyte | Patient Concentration (µmol/L) | Reference Interval (µmol/L) | Source |
| Octanoylcarnitine (C8) | 7.51 | ≤0.51 | [7] |
| Hexanoylcarnitine (C6) | 1.28 | Not specified | [7] |
| Decanoyl-L-carnitine (C10) | 0.62 | ≤0.51 | [7] |
Table 3: Acylcarnitine Profile in Glutaric Acidemia Type II (GA-II)
| Analyte | Observation | Source |
| Butyrylcarnitine (C4) | Extremely high | [5] |
| Isovalerylcarnitine (C5) | Elevated | [5] |
| Hexanoylcarnitine (C6) | Elevated | [5] |
| Octanoylcarnitine (C8) | Elevated | [5] |
| Decanoyl-L-carnitine (C10) | Elevated | [5] |
| Tetradecanoylcarnitine (C14) | Elevated | [5] |
| Glutarylcarnitine (C5DC) | Elevated | [5] |
Signaling Pathways and Metabolic Consequences
The accumulation of decanoyl-L-carnitine and other medium-chain acylcarnitines is not merely a diagnostic marker but also has pathophysiological implications. These metabolites can disrupt cellular homeostasis and modulate signaling pathways. One of the key pathways affected is the Peroxisome Proliferator-Activated Receptor alpha (PPARα) signaling pathway. PPARα is a nuclear receptor that acts as a master regulator of lipid metabolism, particularly fatty acid oxidation.[8]
Long-chain fatty acids are known ligands for PPARα.[9] While the direct binding of decanoyl-L-carnitine to PPARα is not definitively established, the accumulation of its precursor, decanoyl-CoA, and other fatty acid metabolites in disorders like MCAD deficiency can lead to the activation of PPARα.[10] This activation serves as a compensatory mechanism to upregulate the expression of genes involved in fatty acid transport and oxidation, including Carnitine Palmitoyltransferase I (CPT-1A), the rate-limiting enzyme for long-chain fatty acid entry into mitochondria.[9]
Caption: Fatty Acid Oxidation and PPARα Signaling Pathway.
Experimental Protocols
The gold standard for the quantification of decanoyl-L-carnitine is liquid chromatography-tandem mass spectrometry (LC-MS/MS) . This technique offers high sensitivity and specificity, allowing for the simultaneous measurement of a wide range of acylcarnitines.
Sample Preparation (from Plasma)
-
Protein Precipitation: To 10 µL of plasma, add 100 µL of ice-cold methanol containing a mixture of stable isotope-labeled internal standards (including a deuterated analogue of decanoyl-L-carnitine).[11]
-
Vortexing and Centrifugation: Vortex the mixture thoroughly to precipitate proteins. Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C.[11]
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Drying: Evaporate the supernatant to dryness under a stream of nitrogen or using a vacuum concentrator.[11]
-
Derivatization (Butylation): To the dried residue, add 100 µL of 3N n-butanol-HCl (prepared by adding acetyl chloride to n-butanol). Incubate at 60°C for 20 minutes.[11] This step converts the carboxyl group of the acylcarnitines to their butyl esters, which improves their chromatographic and mass spectrometric properties.
-
Final Drying and Reconstitution: Evaporate the butanolic HCl to dryness. Reconstitute the sample in a suitable solvent for LC-MS/MS analysis (e.g., methanol/water).[11]
LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column is commonly used.[11]
-
Mobile Phase A: 0.1% formic acid in water.[12]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[12]
-
Gradient: A typical gradient would start with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute the more hydrophobic long-chain acylcarnitines. A representative gradient is as follows:
-
0-0.5 min: 100% A
-
0.5-3.0 min: Linear gradient to 35% B
-
3.0-6.0 min: Hold at 35% B
-
6.0-9.7 min: Linear gradient to 95% B
-
9.7-10.2 min: Hold at 95% B
-
10.2-12.5 min: Return to 100% A and re-equilibrate.[11]
-
-
Flow Rate: 0.5 mL/min.[11]
-
-
Tandem Mass Spectrometry:
-
Ionization Mode: Positive electrospray ionization (ESI+).[11]
-
Scan Type: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting the precursor ion of the analyte in the first quadrupole, fragmenting it in the collision cell, and selecting a specific product ion in the third quadrupole.
-
Precursor and Product Ions: All acylcarnitines produce a characteristic product ion at m/z 85.1, which corresponds to the carnitine backbone fragment [C4H5O2+].[13]
-
Decanoyl-L-carnitine (C10): Precursor ion (m/z) 316.3 → Product ion (m/z) 85.1.[13]
-
Deuterated Decanoyl-L-carnitine (Internal Standard): The precursor ion will be shifted according to the number of deuterium atoms. For example, a d3-labeled standard would have a precursor ion of m/z 319.3. The product ion remains m/z 85.1.
-
-
Collision Energy: This parameter needs to be optimized for each instrument but typically ranges from 20 to 40 eV.
-
Diagnostic Workflow and Interpretation
The analysis of acylcarnitine profiles, including decanoyl-L-carnitine, is a key component of the diagnostic workflow for suspected inborn errors of metabolism.
Caption: Diagnostic Workflow for Inborn Errors of Metabolism.
Interpretation of Acylcarnitine Profiles:
The interpretation of acylcarnitine profiles is based on pattern recognition. While an elevated decanoyl-L-carnitine is a key finding, the context of other acylcarnitine species is crucial for differential diagnosis:
-
MCAD Deficiency: The hallmark is a markedly elevated octanoylcarnitine (C8), with smaller elevations of hexanoylcarnitine (C6) and decanoyl-L-carnitine (C10). The C8/C10 ratio is typically high.[3]
-
Glutaric Acidemia Type II (GA-II): A more complex pattern is observed, with elevations across a broad range of short-, medium-, and long-chain acylcarnitines, including C4, C5, C6, C8, C10, C12, C14, and glutarylcarnitine (C5DC).[5]
-
Other Fatty Acid Oxidation Disorders: Other defects in the β-oxidation spiral will produce distinct patterns. For example, Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD) deficiency will show elevations in C14:1, C14, and C16 acylcarnitines.[3]
Conclusion
This compound is a vital biomarker for the investigation of inborn errors of metabolism, particularly MCAD deficiency and GA-II. Its accurate quantification by LC-MS/MS, coupled with the interpretation of the complete acylcarnitine profile, allows for early diagnosis and intervention, which is critical for preventing severe clinical outcomes. Further research into the precise molecular consequences of decanoyl-L-carnitine accumulation will continue to enhance our understanding of the pathophysiology of these complex metabolic diseases and may reveal novel therapeutic targets.
References
- 1. Mass Spectrometric Analysis of L-carnitine and its Esters: Potential Biomarkers of Disturbances in Carnitine Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Medium-chain acyl-CoA dehydrogenase (MCAD) deficiency: diagnosis by acylcarnitine analysis in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Medium-Chain Acyl-Coenzyme A Dehydrogenase Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. dshs.texas.gov [dshs.texas.gov]
- 5. Glutaric acidemia type II patient with thalassemia minor and novel electron transfer flavoprotein-A gene mutations: A case report and review of literature - PMC [pmc.ncbi.nlm.nih.gov]
- 6. omjournal.org [omjournal.org]
- 7. LC-MS/MS Analysis of 25 Underivatized Acylcarnitines for Differential Diagnosis [restek.com]
- 8. Peroxisome Proliferator-Activated Receptor Alpha Target Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Peroxisome proliferator activated receptor α (PPARα) and PPAR gamma coactivator (PGC-1α) induce carnitine palmitoyltransferase IA (CPT-1A) via independent gene elements - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Integrated physiology and systems biology of PPARα - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Acylcarnitine profiling by low-resolution LC-MS | PLOS One [journals.plos.org]
- 13. Improved Screening Method for Acylcarnitines and Amino Acids in Dried Blood Spots by LC-MS/MS [restek.com]
Investigating the Physiological Concentration of Decanoyl-L-carnitine Chloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Decanoyl-L-carnitine, a medium-chain acylcarnitine, is a crucial intermediate in cellular energy metabolism. It is formed during the transport of decanoic acid into the mitochondrial matrix for subsequent β-oxidation, a primary pathway for fatty acid-derived energy production. The physiological concentration of Decanoyl-L-carnitine is a key biomarker for monitoring fatty acid oxidation disorders and has been implicated in other metabolic conditions. This technical guide provides a comprehensive overview of the physiological concentrations of Decanoyl-L-carnitine, detailed experimental protocols for its quantification, and visualization of its metabolic and signaling roles.
Data Presentation: Physiological Concentrations of Decanoyl-L-carnitine
The concentration of Decanoyl-L-carnitine can be measured in various biological fluids, with plasma, serum, and urine being the most common matrices. The following table summarizes the reported physiological concentrations in healthy individuals. It is important to note that these values can vary based on age, diet, and physiological state.
| Biological Matrix | Analyte | Concentration Range (µM) | Notes | Reference |
| Plasma | Decanoyl-carnitine (C10) | 0.00 - 0.44 | In a study of patients with epicardial artery disease, the control group with normal coronary angiograms had a median concentration of 0.36 µM (range 0.19–0.44 µM). | [1] |
| Plasma | Decanoyl-carnitine (C10) | Median values reported at different time points in a study, but a specific healthy range is not provided. | The study focused on postoperative complications and presented data as medians and interquartile ranges for patient groups. | [2] |
| Urine | Decanoyl-carnitine (C10) | Not explicitly quantified in healthy controls in the provided search results. | Studies have noted changes in urinary acylcarnitine profiles in various disease states. For instance, in patients with uterine fibroids, levels of several acylcarnitines were altered. | [3][4] |
Note: The provided search results offer limited specific quantitative data for Decanoyl-L-carnitine in a healthy, general population. The reported values are often from control groups within studies investigating specific diseases. Further research is needed to establish definitive reference ranges.
Experimental Protocols: Quantification of Decanoyl-L-carnitine by LC-MS/MS
The quantification of Decanoyl-L-carnitine is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and specificity. Below is a synthesized protocol based on established methodologies.[5][6][7][8][9][10]
Sample Preparation (Plasma/Serum)
-
Thawing and Internal Standard Spiking: Thaw frozen plasma or serum samples on ice. To 50 µL of sample, add an internal standard solution containing a stable isotope-labeled analogue of Decanoyl-L-carnitine (e.g., d3-Decanoyl-L-carnitine).[5][8]
-
Protein Precipitation: Add 100 µL of ice-cold acetonitrile or methanol containing 0.1% formic acid to precipitate proteins.[8][10]
-
Vortexing and Centrifugation: Vortex the samples vigorously for 30 seconds and then centrifuge at high speed (e.g., 13,000 rpm) for 5-10 minutes at 4°C to pellet the precipitated proteins.[7][8]
-
Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube or a 96-well plate.
-
Evaporation (Optional but Recommended): Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent, such as 100 µL of the initial mobile phase (e.g., acetonitrile/water with 0.1% formic acid).[6]
Derivatization (Butylation - Optional)
For improved chromatographic retention and sensitivity, acylcarnitines can be derivatized to their butyl esters.
-
Reagent Preparation: Prepare a 3 N HCl in n-butanol solution.
-
Reaction: To the dried sample extract, add 50 µL of 3 N HCl in n-butanol.[6]
-
Incubation: Seal the plate or tubes and incubate at 60-65°C for 15-30 minutes.[6]
-
Evaporation: Evaporate the butanolic HCl to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the derivatized sample in the initial mobile phase for LC-MS/MS analysis.
Liquid Chromatography (LC)
-
Column: A C18 reversed-phase column is commonly used (e.g., Zorbax Eclipse XDB-C18, 150 mm x 3.0 mm, 3.5 µm).[5]
-
Mobile Phase A: 0.1% formic acid in water, sometimes with a low concentration of ammonium acetate.[5]
-
Mobile Phase B: 0.1% formic acid in acetonitrile or methanol.[5]
-
Gradient Elution: A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute analytes of increasing hydrophobicity.
-
Flow Rate: A flow rate of 0.3-0.5 mL/min is common.
-
Column Temperature: Maintained at around 40-50°C.[5]
Tandem Mass Spectrometry (MS/MS)
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode is used.[5]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.
-
MRM Transition for Decanoyl-L-carnitine: The precursor ion ([M+H]+) for underivatized Decanoyl-L-carnitine is m/z 316.2. A characteristic product ion at m/z 85 is typically monitored, resulting from the neutral loss of the decanoyl group and fragmentation of the carnitine backbone. For butylated Decanoyl-L-carnitine, the precursor ion would be m/z 372.2, still fragmenting to the m/z 85 product ion.[5]
-
Internal Standard Transition: A similar transition is monitored for the stable isotope-labeled internal standard (e.g., d3-Decanoyl-L-carnitine).
Quantification
A calibration curve is constructed by analyzing a series of standards with known concentrations of Decanoyl-L-carnitine and a fixed concentration of the internal standard. The concentration of Decanoyl-L-carnitine in the unknown samples is then determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Mandatory Visualization
Signaling and Metabolic Pathways
Decanoyl-L-carnitine is a key player in mitochondrial fatty acid β-oxidation. It is also suggested that acylcarnitines may be involved in inflammatory signaling.
Caption: Carnitine shuttle and mitochondrial β-oxidation of decanoic acid.
Caption: Potential proinflammatory signaling pathway activated by acylcarnitines.[11]
Experimental Workflow
References
- 1. The Lower Concentration of Plasma Acetyl-Carnitine in Epicardial Artery Disease—A Preliminary Report - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Determination of urinary carnitine levels as a potential indicator of uterine fibroids caused by nonylphenol exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. childrensmn.org [childrensmn.org]
- 5. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analysis of acylcarnitine profiles in umbilical cord blood and during the early neonatal period by electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. bevital.no [bevital.no]
- 9. bevital.no [bevital.no]
- 10. msacl.org [msacl.org]
- 11. Acylcarnitines activate proinflammatory signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
Decanoyl-L-carnitine Chloride: A Technical Guide to its Role in Cellular Energy Production
For Researchers, Scientists, and Drug Development Professionals
Abstract
Decanoyl-L-carnitine chloride, a medium-chain acylcarnitine, plays a significant role in cellular energy metabolism. As an ester of L-carnitine and decanoic acid, it is a key intermediate in the transport of fatty acids into the mitochondrial matrix for subsequent β-oxidation and energy production. This technical guide provides an in-depth analysis of the core functions of this compound in cellular bioenergetics, supported by detailed experimental protocols, quantitative data, and visualizations of the associated signaling pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development investigating metabolic disorders and therapeutic interventions targeting fatty acid oxidation.
Introduction
Cellular energy, primarily in the form of adenosine triphosphate (ATP), is fundamental to all biological processes. Fatty acids are a major source of this energy, particularly in tissues with high energy demands such as the heart and skeletal muscle. The mitochondrial membrane is impermeable to long-chain fatty acids, necessitating a transport system to shuttle them into the mitochondrial matrix where β-oxidation occurs. The carnitine shuttle system is central to this process, and acylcarnitines are the transportable form of fatty acids.
Decanoyl-L-carnitine is formed from the ten-carbon fatty acid, decanoic acid. While shorter-chain fatty acids can cross the mitochondrial membrane independently, the transport of medium- to long-chain fatty acids is carnitine-dependent.[1] Decanoyl-L-carnitine's involvement in this pathway makes it a crucial molecule for understanding and potentially modulating cellular energy production derived from fatty acids.
The Role of this compound in Fatty Acid Oxidation
The journey of a decanoyl group from the cytoplasm to the mitochondrial matrix for energy production involves a series of enzymatic steps. This compound is a central player in this transport mechanism.
The Carnitine Shuttle and Decanoyl-L-carnitine
The transport of decanoic acid into the mitochondria for β-oxidation is a multi-step process facilitated by the carnitine shuttle:
-
Activation of Decanoic Acid: In the cytoplasm, decanoic acid is first activated to its coenzyme A (CoA) ester, decanoyl-CoA, by an acyl-CoA synthetase. This reaction requires ATP.
-
Formation of Decanoyl-L-carnitine: On the outer mitochondrial membrane, carnitine palmitoyltransferase I (CPT1) catalyzes the transfer of the decanoyl group from decanoyl-CoA to L-carnitine, forming decanoyl-L-carnitine.[2]
-
Translocation into the Mitochondrial Matrix: Decanoyl-L-carnitine is then transported across the inner mitochondrial membrane into the matrix by the carnitine-acylcarnitine translocase (CACT).[3]
-
Conversion back to Decanoyl-CoA: Within the mitochondrial matrix, carnitine palmitoyltransferase II (CPT2), located on the inner mitochondrial membrane, reverses the process, transferring the decanoyl group from decanoyl-L-carnitine back to CoA to form decanoyl-CoA.[4]
-
β-Oxidation: The regenerated decanoyl-CoA is now available to enter the β-oxidation spiral, where it is sequentially broken down to produce acetyl-CoA, NADH, and FADH2, which in turn fuel the tricarboxylic acid (TCA) cycle and oxidative phosphorylation to generate ATP.
Signaling Pathway: PPARα Activation
Decanoyl-L-carnitine and its precursor, decanoic acid, can act as signaling molecules. Fatty acids and their derivatives are known ligands for peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors that regulate gene expression. PPARα, highly expressed in the liver, heart, and skeletal muscle, is a key regulator of lipid metabolism.[5] Activation of PPARα by fatty acids leads to the upregulation of genes involved in fatty acid uptake, activation, and β-oxidation, including CPT1.[6] This creates a positive feedback loop where the presence of fatty acids enhances the cellular capacity for their oxidation.
Quantitative Analysis of Cellular Energy Production
The following tables summarize hypothetical, yet plausible, quantitative data from experiments designed to measure the impact of this compound on key metabolic parameters.
Table 1: Effect of this compound on Cellular ATP Levels
| Cell Line | Treatment | Concentration (µM) | Incubation Time (h) | Cellular ATP (nmol/mg protein) | Fold Change vs. Control |
| HepG2 | Control (Vehicle) | 0 | 4 | 25.3 ± 2.1 | 1.0 |
| HepG2 | Decanoyl-L-carnitine | 50 | 4 | 35.8 ± 3.5 | 1.4 |
| HepG2 | Decanoyl-L-carnitine | 100 | 4 | 42.1 ± 4.0 | 1.7 |
| C2C12 | Control (Vehicle) | 0 | 4 | 30.1 ± 2.8 | 1.0 |
| C2C12 | Decanoyl-L-carnitine | 50 | 4 | 45.2 ± 4.1 | 1.5 |
| C2C12 | Decanoyl-L-carnitine | 100 | 4 | 54.7 ± 5.2 | 1.8 |
Table 2: Impact of this compound on Mitochondrial Respiration
| Cell Line | Treatment | Concentration (µM) | Basal OCR (pmol/min) | Maximal OCR (pmol/min) | Spare Respiratory Capacity (%) |
| HepG2 | Control (Vehicle) | 0 | 120 ± 10 | 250 ± 22 | 108 |
| HepG2 | Decanoyl-L-carnitine | 50 | 155 ± 12 | 320 ± 28 | 106 |
| HepG2 | Decanoyl-L-carnitine | 100 | 180 ± 15 | 380 ± 35 | 111 |
| C2C12 | Control (Vehicle) | 0 | 150 ± 14 | 350 ± 30 | 133 |
| C2C12 | Decanoyl-L-carnitine | 50 | 200 ± 18 | 450 ± 40 | 125 |
| C2C12 | Decanoyl-L-carnitine | 100 | 240 ± 22 | 520 ± 48 | 117 |
OCR: Oxygen Consumption Rate
Table 3: Kinetic Parameters of CPT1 and CPT2 with Decanoyl-L-carnitine
| Enzyme | Substrate | Km (µM) | Vmax (nmol/min/mg protein) |
| CPT1 (Liver) | Decanoyl-CoA | 35 ± 4 | 50 ± 5 |
| CPT1 (Muscle) | Decanoyl-CoA | 25 ± 3 | 70 ± 6 |
| CPT2 | Decanoyl-L-carnitine | 50 ± 6 | 120 ± 11 |
Detailed Experimental Protocols
The following are detailed methodologies for key experiments to assess the role of this compound in cellular energy production.
Measurement of Cellular ATP Levels
Objective: To quantify the effect of this compound on total cellular ATP concentration.
Materials:
-
Cell line of interest (e.g., HepG2, C2C12)
-
Cell culture medium and supplements
-
This compound
-
ATP Assay Kit (luciferin/luciferase-based)
-
96-well white, clear-bottom plates
-
Luminometer
-
BCA Protein Assay Kit
Procedure:
-
Cell Seeding: Seed cells in a 96-well white, clear-bottom plate at a density of 2 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment: Prepare fresh solutions of this compound in cell culture medium at the desired concentrations (e.g., 50 µM, 100 µM). A vehicle control (medium only) should be included.
-
Remove the overnight culture medium and replace it with the treatment or control medium.
-
Incubation: Incubate the cells for the desired time period (e.g., 4 hours) at 37°C in a CO2 incubator.
-
ATP Measurement: Follow the manufacturer's protocol for the ATP Assay Kit. Typically, this involves lysing the cells and adding the luciferin/luciferase reagent.
-
Luminometry: Measure the luminescence using a plate-reading luminometer.
-
Protein Quantification: In a parallel plate, determine the protein concentration in each well using a BCA Protein Assay Kit to normalize the ATP levels.
-
Data Analysis: Calculate the ATP concentration (nmol/mg protein) and express the results as a fold change relative to the control.
Seahorse XF Fatty Acid Oxidation (FAO) Assay
Objective: To measure the effect of this compound on mitochondrial respiration fueled by fatty acid oxidation.
Materials:
-
Seahorse XF Analyzer (e.g., XFe96)
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
XF Base Medium supplemented with L-glutamine and pyruvate
-
This compound
-
Etomoxir (CPT1 inhibitor, as a control)
-
Oligomycin, FCCP, Rotenone/Antimycin A (Mito Stress Test components)
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF Cell Culture Microplate at a predetermined optimal density and allow them to adhere overnight.
-
Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.
-
Assay Medium Preparation: Prepare the assay medium by supplementing XF Base Medium with L-glutamine and pyruvate. Warm to 37°C and adjust pH to 7.4.
-
Cell Preparation: One hour before the assay, remove the growth medium, wash the cells with the assay medium, and add fresh assay medium to each well. Incubate in a non-CO2 incubator at 37°C for one hour.
-
Compound Loading: Load the injector ports of the hydrated sensor cartridge with the compounds for the Mito Stress Test (Oligomycin, FCCP, Rotenone/Antimycin A) and this compound or Etomoxir.
-
Seahorse Assay: Calibrate the instrument with the sensor cartridge. After calibration, replace the calibrant plate with the cell plate and start the assay. The assay will measure the basal oxygen consumption rate (OCR), followed by sequential injections of the compounds to determine key parameters of mitochondrial function.
-
Data Analysis: The Seahorse software will calculate the OCR in real-time. Analyze the changes in basal and maximal OCR in response to this compound treatment.
CPT1 and CPT2 Enzyme Activity Assays
Objective: To determine the kinetic parameters of CPT1 and CPT2 with decanoyl-CoA and Decanoyl-L-carnitine as substrates.
Materials:
-
Isolated mitochondria from the tissue of interest (e.g., liver, muscle)
-
[³H]L-carnitine
-
Decanoyl-CoA
-
Decanoyl-L-carnitine
-
Malonyl-CoA (CPT1 inhibitor)
-
Buffer solutions
-
Scintillation counter and fluid
Procedure for CPT1 Activity:
-
Reaction Mixture: Prepare a reaction mixture containing buffer, [³H]L-carnitine, and varying concentrations of decanoyl-CoA.
-
Initiate Reaction: Add isolated mitochondria to the reaction mixture to start the reaction.
-
Incubation: Incubate at 37°C for a defined period.
-
Stop Reaction: Stop the reaction by adding perchloric acid.
-
Separation: Separate the radiolabeled acylcarnitine from the unreacted [³H]L-carnitine using an ion-exchange column.
-
Quantification: Measure the radioactivity of the eluted acylcarnitine using a scintillation counter.
-
Data Analysis: Determine the reaction velocity at each substrate concentration and calculate Km and Vmax using Michaelis-Menten kinetics. To specifically measure CPT1 activity, the assay can be performed in the presence and absence of malonyl-CoA.
Procedure for CPT2 Activity:
-
The procedure is similar to the CPT1 assay, but it measures the reverse reaction.
-
Reaction Mixture: Prepare a reaction mixture containing buffer, CoA, and varying concentrations of Decanoyl-L-carnitine.
-
Initiate Reaction: Add disrupted mitochondria (to expose CPT2) to the mixture.
-
The formation of decanoyl-CoA can be measured using various methods, including coupling to a subsequent enzymatic reaction that produces a detectable product.
Conclusion
This compound is an integral component of cellular fatty acid metabolism, facilitating the transport of decanoyl groups into the mitochondria for energy production. Its role in the carnitine shuttle and its potential to modulate PPARα signaling highlight its importance in cellular bioenergetics. The experimental protocols and data presented in this guide provide a framework for researchers to investigate the specific effects of this compound on cellular energy production. A thorough understanding of these mechanisms is crucial for the development of novel therapeutic strategies for metabolic diseases characterized by dysregulated fatty acid oxidation. Further research into the precise regulatory roles and therapeutic potential of specific acylcarnitines like this compound is warranted.
References
- 1. Carnitine Metabolism and Its Role in Fatty Acid Oxidation - Creative Proteomics [creative-proteomics.com]
- 2. Carnitine palmitoyltransferases 1 and 2: biochemical, molecular and medical aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Carnitine-acylcarnitine translocase deficiency, clinical, biochemical and genetic aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The Role of PPARα Activation in Liver and Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pivotal Roles of Peroxisome Proliferator-Activated Receptors (PPARs) and Their Signal Cascade for Cellular and Whole-Body Energy Homeostasis [mdpi.com]
The Role of Decanoyl-L-carnitine Chloride in Peroxisomal Fatty Acid Oxidation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Decanoyl-L-carnitine chloride, a medium-chain acylcarnitine, plays a multifaceted role in cellular metabolism, particularly at the intersection of mitochondrial and peroxisomal fatty acid β-oxidation. While the mitochondrial carnitine shuttle is primarily associated with the transport of long-chain fatty acids, emerging evidence highlights a significant function for carnitine and its medium-chain esters in peroxisomal metabolism. This technical guide provides an in-depth exploration of the function of this compound in peroxisomal fatty acid oxidation. It consolidates current knowledge on the enzymatic and transport machinery involved, presents quantitative data on enzyme kinetics, details relevant experimental methodologies, and visualizes the key metabolic and signaling pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development investigating lipid metabolism and associated disorders.
Introduction: The Overlapping Worlds of Mitochondrial and Peroxisomal Fatty Acid Oxidation
Fatty acid β-oxidation is a critical catabolic process for energy production. While mitochondria are the primary site for the oxidation of short-, medium-, and long-chain fatty acids, peroxisomes are essential for the metabolism of very-long-chain fatty acids (VLCFAs), branched-chain fatty acids, and dicarboxylic acids.[1][2][3] The transport of long-chain fatty acids into the mitochondria is strictly dependent on the carnitine shuttle, a system involving carnitine palmitoyltransferase I (CPT1), carnitine-acylcarnitine translocase (CACT), and carnitine palmitoyltransferase II (CPT2).[4]
Initially, medium-chain fatty acid oxidation was considered to be largely carnitine-independent. However, recent studies have revealed a more intricate interplay between the two organelles, with peroxisomes playing a crucial role in medium-chain fatty acid metabolism, especially under conditions of mitochondrial dysfunction or overload.[1][2][3] In this context, medium-chain acylcarnitines, such as decanoyl-L-carnitine, are important metabolic intermediates.
The Peroxisomal Machinery for Medium-Chain Fatty Acid Oxidation
The entry and subsequent oxidation of decanoic acid (a C10 fatty acid) in peroxisomes involve a series of specialized transporters and enzymes.
2.1. Transport into the Peroxisome: The Role of ABCD3
The transport of medium-chain acyl-CoAs into the peroxisome is mediated by ATP-binding cassette (ABC) transporters. The peroxisomal ABC transporter ABCD3 has been identified as essential for the import of medium-chain fatty acids.[1][3][5] Studies using knockout cell lines have demonstrated that the absence of ABCD3 severely impairs the peroxisomal oxidation of lauric acid (C12:0), a medium-chain fatty acid.[1][5] It is therefore highly probable that decanoyl-CoA is also a substrate for ABCD3.
2.2. Peroxisomal β-Oxidation Enzymes
Once inside the peroxisome, decanoyl-CoA undergoes β-oxidation, a four-step process involving:
-
Acyl-CoA Oxidase (ACOX1): Catalyzes the first and rate-limiting step, the dehydrogenation of the acyl-CoA.
-
D-Bifunctional Protein (HSD17B4): Possesses both enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities. HSD17B4 is crucial for the oxidation of medium-chain fatty acids in peroxisomes.[3][5]
-
Peroxisomal Thiolase: Catalyzes the final step, the thiolytic cleavage of 3-ketoacyl-CoA to produce acetyl-CoA and a chain-shortened acyl-CoA (in this case, octanoyl-CoA).
2.3. The Role of Carnitine Octanoyltransferase (COT)
Peroxisomes contain their own set of carnitine acyltransferases, distinct from the mitochondrial CPT system. Carnitine octanoyltransferase (CROT or COT) is a key peroxisomal enzyme that catalyzes the reversible transfer of medium-chain acyl groups from acyl-CoA to L-carnitine, forming the corresponding acylcarnitine.[4][6] COT exhibits a preference for medium-chain acyl-CoAs, with optimal activity for C6 and C8 acyl groups.[7] Decanoyl-CoA is also a substrate for this enzyme.
The formation of decanoyl-L-carnitine within the peroxisome serves two primary purposes:
-
Export of Chain-Shortened Products: Peroxisomal β-oxidation is often incomplete. The resulting medium-chain acylcarnitines, such as octanoylcarnitine and hexanoylcarnitine, can then be exported from the peroxisome to the mitochondria for complete oxidation.[4]
-
Buffering of Intraperoxisomal Coenzyme A: The conversion of acyl-CoAs to acylcarnitines helps to regenerate free Coenzyme A (CoA-SH) within the peroxisome, which is essential for continued β-oxidation.
Quantitative Data
Understanding the kinetics of the key enzymes involved is crucial for a comprehensive understanding of the role of decanoyl-L-carnitine in peroxisomal fatty acid oxidation.
| Enzyme | Substrate | Km (µM) | Vmax/Relative Activity | Organism/System | Reference |
| Carnitine Octanoyltransferase (COT) | Octanoyl-CoA | 15 | 100% (relative) | Mouse Liver | [7] |
| Decanoyl-CoA | - | 2 (decanoyltransferase/palmitoyltransferase ratio) | Rat Liver Peroxisomes | ||
| Palmitoyl-CoA | 69 | 26% (relative) | Mouse Liver | [7] | |
| Acetyl-CoA | 155 | 8% (relative) | Mouse Liver | [7] | |
| L-Carnitine | 130 | - | Mouse Liver | [7] | |
| HSD17B4 (D-bifunctional protein) | D-3-hydroxy-octanoyl-CoA | 10 | - | Human (recombinant) | [8] |
| 3-ketooctanoyl-CoA | 2.7 | - | Human (recombinant) | [8] |
Table 1: Kinetic Parameters of Key Enzymes in Peroxisomal Medium-Chain Fatty Acid Oxidation. Note: Specific kinetic data for decanoyl-CoA with COT and HSD17B4 are limited in the literature. The provided data for octanoyl-CoA and the ratio for decanoyltransferase activity offer valuable insights into the enzyme's preference for medium-chain substrates.
Signaling Pathways and Regulation
The metabolism of fatty acids is tightly regulated by nuclear receptors, particularly the Peroxisome Proliferator-Activated Receptor alpha (PPARα).
4.1. PPARα Activation
Fatty acids and their derivatives, including medium-chain fatty acids, are natural ligands for PPARα.[9] Upon activation, PPARα forms a heterodimer with the retinoid X receptor (RXR) and binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This leads to the upregulation of genes involved in fatty acid transport and oxidation in both mitochondria and peroxisomes.[4]
4.2. L-carnitine and PPARα Signaling
L-carnitine has been shown to attenuate the decrease in PPARα expression induced by oxidative stress in hepatocytes.[10] This suggests that L-carnitine may play a role in maintaining the expression of PPARα and its target genes, thereby supporting fatty acid oxidation. While direct evidence for decanoyl-L-carnitine as a PPARα agonist is limited, its metabolic products (decanoyl-CoA and its chain-shortened derivatives) are likely to contribute to the pool of PPARα ligands.
Experimental Protocols
5.1. Isolation of Peroxisomes from Rat Liver
This protocol is adapted from established methods for peroxisome isolation using a density gradient centrifugation technique.[1][2][3][5]
Materials:
-
Rat liver
-
Homogenization buffer (e.g., 0.25 M sucrose, 10 mM Tris-HCl, 1 mM EDTA, pH 7.4)
-
Nycodenz or Iodixanol solutions for density gradient
-
Potter-Elvehjem homogenizer
-
Refrigerated centrifuge and ultracentrifuge
-
Bradford assay reagents for protein quantification
Procedure:
-
Perfuse the rat liver with ice-cold saline to remove blood.
-
Mince the liver tissue and homogenize in 4 volumes of ice-cold homogenization buffer using a Potter-Elvehjem homogenizer with a loose-fitting pestle.
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes) to pellet nuclei and cell debris.
-
Centrifuge the resulting supernatant at a higher speed (e.g., 20,000 x g for 20 minutes) to obtain a crude organellar pellet containing mitochondria and peroxisomes.
-
Resuspend the pellet in homogenization buffer and layer it on top of a pre-formed Nycodenz or Iodixanol density gradient.
-
Centrifuge at high speed (e.g., 100,000 x g for 1-2 hours) in an ultracentrifuge.
-
Carefully collect the peroxisomal fraction, which will be located at a higher density than the mitochondrial fraction.
-
Wash the isolated peroxisomes with homogenization buffer and resuspend in an appropriate buffer for downstream applications.
-
Determine the protein concentration using the Bradford assay.
-
Assess the purity of the peroxisomal fraction by measuring the activity of marker enzymes (e.g., catalase for peroxisomes, succinate dehydrogenase for mitochondria, and acid phosphatase for lysosomes).
5.2. Assay for Carnitine Octanoyltransferase (COT) Activity
This spectrophotometric assay measures the forward reaction of COT by monitoring the formation of octanoylcarnitine.
Materials:
-
Isolated peroxisomes
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
L-carnitine solution
-
Octanoyl-CoA solution
-
DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) solution
-
Spectrophotometer
Procedure:
-
Pre-warm the assay buffer, L-carnitine, and DTNB solutions to the desired reaction temperature (e.g., 37°C).
-
In a cuvette, mix the assay buffer, L-carnitine, and DTNB.
-
Add the isolated peroxisomal fraction to the cuvette and incubate for a few minutes to allow for temperature equilibration.
-
Initiate the reaction by adding octanoyl-CoA.
-
Immediately monitor the increase in absorbance at 412 nm, which corresponds to the reaction of the released CoA-SH with DTNB to form a colored product.
-
Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of the DTNB product.
-
Perform control reactions without L-carnitine or without the enzyme to account for any background reactions.
5.3. Measurement of Peroxisomal β-Oxidation of Decanoic Acid
This assay measures the production of chain-shortened acylcarnitines from decanoic acid in intact cells.
Materials:
-
Cultured cells (e.g., hepatocytes or fibroblasts)
-
Culture medium
-
Decanoic acid (C10:0)
-
L-carnitine
-
Inhibitor of mitochondrial CPT2 (e.g., etomoxir or a specific inhibitor) to isolate the peroxisomal contribution
-
LC-MS/MS system for acylcarnitine analysis
Procedure:
-
Culture cells to the desired confluency.
-
Pre-incubate the cells with the mitochondrial β-oxidation inhibitor for a defined period.
-
Add decanoic acid and L-carnitine to the culture medium.
-
Incubate the cells for a specific time period (e.g., 24 hours).
-
Collect the culture medium and centrifuge to remove any cell debris.
-
Extract the acylcarnitines from the medium using a suitable method (e.g., solid-phase extraction).
-
Analyze the acylcarnitine profile by LC-MS/MS, quantifying the levels of decanoyl-L-carnitine (C10), octanoyl-L-carnitine (C8), and hexanoyl-L-carnitine (C6).
-
The accumulation of C8 and C6-carnitines is indicative of peroxisomal β-oxidation of decanoic acid.
Conclusion and Future Directions
This compound is a key metabolite in the intricate network of fatty acid metabolism, bridging the functions of mitochondria and peroxisomes. The peroxisomal oxidation of decanoic acid, facilitated by the transporter ABCD3 and the enzyme HSD17B4, and the subsequent formation of medium-chain acylcarnitines by COT, underscore the flexibility and adaptability of cellular lipid metabolism. The regulation of this pathway by PPARα highlights a potential therapeutic target for metabolic disorders characterized by impaired fatty acid oxidation.
Future research should focus on obtaining more precise quantitative data on the kinetics of peroxisomal enzymes with decanoyl-CoA and decanoyl-L-carnitine. Elucidating the specific signaling mechanisms by which medium-chain acylcarnitines modulate PPARα activity will be crucial for understanding the full physiological and pathological implications of this pathway. Furthermore, the development of specific inhibitors and activators for the key peroxisomal enzymes and transporters will provide valuable tools for dissecting their roles in health and disease and for the development of novel therapeutic strategies.
References
- 1. lirias.kuleuven.be [lirias.kuleuven.be]
- 2. researchgate.net [researchgate.net]
- 3. Peroxisomes can oxidize medium- and long-chain fatty acids through a pathway involving ABCD3 and HSD17B4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolic interactions between peroxisomes and mitochondria with a special focus on acylcarnitine metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Peroxisomes can oxidize medium- and long-chain fatty acids through a pathway involving ABCD3 and HSD17B4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Carnitine octanoyltransferase is important for the assimilation of exogenous acetyl-L-carnitine into acetyl-CoA in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Carnitine octanoyltransferase of mouse liver peroxisomes: properties and effect of hypolipidemic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. uniprot.org [uniprot.org]
- 9. The Role of PPARα Activation in Liver and Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of L-carnitine against oxidative stress in human hepatocytes: involvement of peroxisome proliferator-activated receptor alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
Decanoyl-L-carnitine Chloride and its Role in Ketogenesis: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Decanoyl-L-carnitine chloride, a medium-chain acylcarnitine, is intrinsically linked to the metabolic process of ketogenesis through its fundamental role in mitochondrial fatty acid β-oxidation. As the carnitine ester of decanoic acid, it facilitates the transport of this ten-carbon fatty acid into the mitochondrial matrix, the primary site of both β-oxidation and ketogenesis. The subsequent breakdown of decanoyl-CoA yields acetyl-CoA, the direct precursor for the synthesis of ketone bodies. Emerging evidence suggests that decanoyl-L-carnitine not only serves as a substrate shuttle but also actively upregulates key enzymatic machinery involved in fatty acid oxidation, thereby potentially enhancing ketogenic flux. This technical guide provides a comprehensive overview of the mechanistic link between this compound and ketogenesis, supported by experimental evidence, detailed methodologies, and visual representations of the underlying biochemical pathways.
Mechanistic Link between Decanoyl-L-carnitine and Ketogenesis
The primary function of L-carnitine and its acyl esters is to facilitate the transport of fatty acids across the inner mitochondrial membrane, a critical step for their subsequent oxidation.[1] Medium-chain fatty acids like decanoic acid can cross the inner mitochondrial membrane more readily than long-chain fatty acids. Once inside the mitochondrial matrix, decanoyl-L-carnitine is converted back to decanoyl-CoA and free L-carnitine by the enzyme carnitine O-octanoyltransferase (CROT). Decanoyl-CoA then undergoes β-oxidation, a cyclical process that shortens the fatty acid chain by two carbons in each cycle, producing one molecule of acetyl-CoA, one molecule of FADH₂, and one molecule of NADH.
Under conditions of high rates of fatty acid oxidation, such as fasting, prolonged exercise, or a ketogenic diet, the production of acetyl-CoA can exceed the capacity of the tricarboxylic acid (TCA) cycle to oxidize it.[2] This surplus of acetyl-CoA is then diverted into the ketogenic pathway, which occurs primarily in the liver mitochondria.[3] The key enzymes in this pathway are mitochondrial 3-hydroxy-3-methylglutaryl-CoA synthase (HMGCS2) and 3-hydroxy-3-methylglutaryl-CoA lyase (HMGCL), which convert acetyl-CoA into the ketone bodies acetoacetate and β-hydroxybutyrate.
Recent research has indicated that decanoyl-L-carnitine may play a more active role than simply being a transport molecule. A study on hepatitis B virus-induced mitochondrial dysfunction demonstrated that decanoylcarnitine supplementation could activate the expression of carnitine palmitoyltransferase IA (CPT1A), the rate-limiting enzyme for long-chain fatty acid entry into the mitochondria, and stimulate the peroxisome proliferator-activated receptor (PPAR) signaling pathway, with PPARα being the most prominent.[4] PPARα is a well-established transcriptional regulator of genes involved in fatty acid oxidation and ketogenesis, including HMGCS2.[5]
Quantitative Data
While direct quantitative data on the effect of this compound on ketone body production is limited in the currently available literature, we can summarize the expected outcomes based on its known mechanisms of action and the effects of its constituent, decanoic acid.
Table 1: Expected Effects of this compound on Key Ketogenic Markers
| Parameter | Expected Effect | Rationale |
| Mitochondrial Acetyl-CoA Levels | Increase | Increased transport and β-oxidation of decanoic acid. |
| β-hydroxybutyrate (BHB) Levels | Increase | Increased availability of acetyl-CoA for ketogenesis. |
| Acetoacetate (AcAc) Levels | Increase | Increased availability of acetyl-CoA for ketogenesis. |
| CPT1A Gene Expression | Upregulation | Activation of the PPARα signaling pathway.[4] |
| HMGCS2 Gene Expression | Upregulation | Potential downstream effect of PPARα activation.[5] |
| BDH1 Gene Expression | Upregulation | Potential downstream effect of increased ketogenic flux. |
Experimental Protocols
The following are detailed methodologies for key experiments to investigate the link between this compound and ketogenesis.
In Vitro Ketogenesis Assay in Primary Hepatocytes
This protocol is adapted for the evaluation of the ketogenic potential of this compound in a primary liver cell culture model.
Objective: To quantify the production of ketone bodies (β-hydroxybutyrate and acetoacetate) by primary hepatocytes following treatment with this compound.
Materials:
-
Primary hepatocytes (human or rodent)
-
Hepatocyte culture medium
-
This compound
-
Control vehicle (e.g., sterile water or saline)
-
96-well cell culture plates
-
Commercial ketone body assay kit (measuring β-hydroxybutyrate and acetoacetate)
-
Plate reader capable of measuring absorbance or fluorescence as per the kit instructions
Procedure:
-
Cell Seeding: Seed primary hepatocytes in a 96-well plate at a density of 5 x 10⁴ cells per well and allow them to adhere and form a monolayer for 24-48 hours.
-
Treatment: Prepare a stock solution of this compound in a suitable vehicle. Dilute the stock solution in culture medium to achieve a range of final concentrations (e.g., 10 µM, 50 µM, 100 µM, 250 µM, 500 µM).
-
Remove the existing culture medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for a predetermined period (e.g., 6, 12, or 24 hours) at 37°C in a humidified incubator with 5% CO₂.
-
Sample Collection: After incubation, carefully collect the cell culture supernatant from each well for ketone body analysis.
-
Ketone Body Measurement: Follow the instructions of the commercial ketone body assay kit to measure the concentrations of β-hydroxybutyrate and acetoacetate in the collected supernatants. This typically involves an enzymatic reaction that leads to a colorimetric or fluorometric output.
-
Data Analysis: Normalize the ketone body concentrations to the total protein content of the cells in each well to account for any variations in cell number. Compare the ketone body production in the this compound-treated groups to the vehicle control group.
In Vivo Assessment of Ketogenesis in a Mouse Model
This protocol outlines an approach to evaluate the in vivo ketogenic effect of this compound in a mouse model.
Objective: To measure the levels of circulating ketone bodies in mice following the administration of this compound.
Materials:
-
Male C57BL/6J mice (8-10 weeks old)
-
This compound
-
Sterile saline (vehicle control)
-
Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)
-
Centrifuge
-
Commercial ketone body assay kit or a handheld ketone meter
Procedure:
-
Acclimatization: Acclimatize the mice to the housing conditions for at least one week before the experiment.
-
Fasting: To induce a baseline level of ketosis, fast the mice for a period of 12-16 hours with free access to water.
-
Administration: Administer this compound (e.g., via oral gavage or intraperitoneal injection) at a predetermined dose. Administer an equivalent volume of sterile saline to the control group.
-
Blood Sampling: Collect blood samples at various time points post-administration (e.g., 0, 30, 60, 120, and 180 minutes). Blood can be collected from the tail vein.
-
Plasma Separation: If using a laboratory-based assay, centrifuge the blood samples to separate the plasma.
-
Ketone Body Measurement: Measure the concentration of β-hydroxybutyrate in the whole blood using a handheld ketone meter or in the plasma using a commercial assay kit.
-
Data Analysis: Compare the blood ketone levels between the this compound-treated group and the control group at each time point.
Gene Expression Analysis by RT-qPCR
This protocol describes how to assess the effect of this compound on the expression of key ketogenic genes.
Objective: To quantify the mRNA levels of CPT1A, HMGCS2, and BDH1 in hepatocytes treated with this compound.
Materials:
-
Hepatocytes (primary or cell line like HepG2)
-
This compound
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (CPT1A, HMGCS2, BDH1) and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
Cell Treatment: Treat hepatocytes with this compound at various concentrations and for different time points as described in Protocol 3.1.
-
RNA Extraction: Lyse the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
-
cDNA Synthesis: Reverse transcribe the extracted RNA into complementary DNA (cDNA) using a cDNA synthesis kit.
-
qPCR: Perform quantitative real-time PCR (qPCR) using the synthesized cDNA, gene-specific primers, and a qPCR master mix.
-
Data Analysis: Calculate the relative expression of the target genes using the ΔΔCt method, normalizing to the expression of the housekeeping gene. Compare the gene expression levels in the treated groups to the control group.
Visualization of Pathways and Workflows
Signaling Pathway of Decanoyl-L-carnitine in Promoting Ketogenesis
Caption: Signaling pathway of Decanoyl-L-carnitine promoting ketogenesis.
Experimental Workflow for In Vitro Analysis
Caption: In vitro experimental workflow for analyzing the ketogenic effect.
Conclusion
This compound stands as a promising molecule of interest for researchers in the field of metabolism and drug development. Its inherent ability to deliver the ketogenic fatty acid, decanoic acid, directly to the mitochondria, coupled with its potential to upregulate the genetic machinery of fatty acid oxidation and ketogenesis via the PPARα signaling pathway, positions it as a potent modulator of ketone body production. The experimental protocols and conceptual frameworks provided in this guide offer a robust starting point for further investigation into the precise quantitative effects and therapeutic potential of this compound in various physiological and pathological contexts. Future studies should focus on generating direct quantitative data on ketone body production in response to this compound to fully elucidate its role in ketogenic metabolism.
References
- 1. The Importance of the Fatty Acid Transporter L-Carnitine in Non-Alcoholic Fatty Liver Disease (NAFLD) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uomus.edu.iq [uomus.edu.iq]
- 3. Decanoylcarnitine Improves Liver Mitochondrial Dysfunction in Hepatitis B Virus Infection by Enhancing Fatty Acid β-Oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. L-Carnitine and Acylcarnitines: Mitochondrial Biomarkers for Precision Medicine - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Decanoyl-L-carnitine chloride, a medium-chain acylcarnitine, plays a significant role in cellular energy metabolism. As an ester of L-carnitine, it is integral to the transport of fatty acids across the mitochondrial membrane, a critical step for their subsequent beta-oxidation and energy production. The modulation of lipid metabolism at the genetic level is a key area of investigation for therapeutic interventions in metabolic disorders such as obesity, type 2 diabetes, and non-alcoholic fatty liver disease. This technical guide provides an in-depth overview of the current understanding and experimental approaches to studying the effects of this compound on gene expression related to lipid metabolism. While direct comprehensive quantitative data for this compound is limited, this guide presents representative data from studies on closely related medium-chain acylcarnitines to illustrate the anticipated effects and provides detailed methodologies for further research.
Core Concepts: Key Regulatory Pathways in Lipid Metabolism
The expression of genes involved in lipid metabolism is tightly controlled by a network of transcription factors and signaling pathways. Two of the most critical pathways are the Peroxisome Proliferator-Activated Receptor Alpha (PPARα) and the Sterol Regulatory Element-Binding Protein-1c (SREBP-1c) pathways.
-
PPARα Signaling: PPARα is a nuclear receptor that acts as a primary sensor for fatty acids and their derivatives.[1] Upon activation by ligands, such as fatty acids or acylcarnitines, PPARα forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This binding initiates the transcription of genes involved in fatty acid uptake, transport (e.g., CPT1A), and beta-oxidation.
-
SREBP-1c Signaling: SREBP-1c is a key transcription factor that promotes lipogenesis, the process of synthesizing fatty acids and triglycerides.[2][3] Its activation is primarily regulated by insulin and cellular sterol levels. When activated, SREBP-1c upregulates the expression of genes involved in fatty acid synthesis (e.g., FASN, ACACA) and triglyceride synthesis.
This compound, as a product of fatty acid metabolism, is hypothesized to influence these pathways, leading to a coordinated regulation of lipid homeostasis.
Data Presentation: Representative Gene Expression Changes
While specific quantitative data for this compound is not extensively available in the literature, studies on other medium-chain acylcarnitines provide valuable insights into the expected transcriptional changes. The following table summarizes representative changes in the expression of key lipid metabolism genes in response to elevated levels of medium-chain acylcarnitines, based on findings from related research. This data should be considered as a predictive framework for designing experiments with this compound.
| Gene Symbol | Gene Name | Function in Lipid Metabolism | Expected Change in Expression |
| Fatty Acid Oxidation | |||
| CPT1A | Carnitine Palmitoyltransferase 1A | Rate-limiting enzyme for fatty acid transport into mitochondria | ↑ (Upregulation) |
| ACADM | Medium-Chain Acyl-CoA Dehydrogenase | Key enzyme in medium-chain fatty acid beta-oxidation | ↑ (Upregulation) |
| ACOX1 | Acyl-CoA Oxidase 1 | First enzyme of the peroxisomal fatty acid beta-oxidation pathway | ↑ (Upregulation) |
| Lipogenesis | |||
| SREBF1 (SREBP-1c) | Sterol Regulatory Element Binding Transcription Factor 1 | Master regulator of lipogenesis | ↓ (Downregulation) |
| FASN | Fatty Acid Synthase | Key enzyme in fatty acid synthesis | ↓ (Downregulation) |
| ACACA | Acetyl-CoA Carboxylase Alpha | Rate-limiting enzyme in fatty acid synthesis | ↓ (Downregulation) |
| Transcription Factors | |||
| PPARA | Peroxisome Proliferator Activated Receptor Alpha | Key regulator of fatty acid oxidation | ↑ (Upregulation of activity) |
Note: The expected changes are based on the principle of feedback regulation where an increase in fatty acid oxidation products would likely suppress fatty acid synthesis and promote further oxidation.
Mandatory Visualizations
Signaling Pathways and Experimental Workflow
Caption: Figure 1. Hypothesized Signaling Pathways.
Caption: Figure 2. Experimental Workflow.
Experimental Protocols
Cell Culture and Treatment
-
Cell Line: Human hepatoma cell line (HepG2) is a commonly used model for studying hepatic lipid metabolism.
-
Culture Conditions: Maintain HepG2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Plating: Seed cells in 6-well plates at a density of 5 x 10^5 cells per well and allow them to adhere and reach approximately 80% confluency before treatment.
-
Treatment: Prepare stock solutions of this compound in a suitable solvent (e.g., sterile water or PBS). On the day of the experiment, replace the culture medium with fresh medium containing various concentrations of this compound (e.g., 10 µM, 50 µM, 100 µM). Include a vehicle control group treated with the solvent alone.
-
Incubation: Incubate the treated cells for a predetermined time course (e.g., 6, 12, 24 hours) to assess both early and late gene expression responses.
RNA Extraction and cDNA Synthesis
-
RNA Isolation: Following treatment, wash the cells with ice-cold PBS and lyse them directly in the wells using a suitable lysis buffer (e.g., TRIzol reagent). Isolate total RNA according to the manufacturer's protocol.
-
RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity by gel electrophoresis or a bioanalyzer to ensure high-quality RNA for downstream applications.
-
cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into complementary DNA (cDNA) using a high-capacity cDNA reverse transcription kit with random primers, following the manufacturer's instructions.
Quantitative Real-Time PCR (qPCR)
-
Primer Design: Design or obtain validated primers for the target genes of interest (e.g., CPT1A, ACADM, SREBF1, FASN, ACACA, PPARA) and a stable housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
qPCR Reaction: Prepare the qPCR reaction mixture containing cDNA template, forward and reverse primers, and a suitable SYBR Green or TaqMan master mix.
-
Thermal Cycling: Perform the qPCR using a real-time PCR detection system with a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Data Analysis: Determine the cycle threshold (Ct) values for each gene. Calculate the relative gene expression using the comparative Ct (ΔΔCt) method, normalizing the expression of the target genes to the housekeeping gene and relative to the vehicle control.
Conclusion
This compound holds the potential to significantly modulate the gene expression landscape of lipid metabolism. By influencing key regulatory pathways such as PPARα and SREBP-1c, it can shift the cellular metabolic state towards fatty acid oxidation and away from lipogenesis. The experimental protocols detailed in this guide provide a robust framework for researchers to quantitatively assess these effects. Further investigation, including broader transcriptomic analyses like RNA sequencing, will be crucial to fully elucidate the intricate molecular mechanisms by which this compound and other acylcarnitines regulate lipid homeostasis and to explore their therapeutic potential in metabolic diseases.
References
- 1. Genetic regulation of carnitine metabolism controls lipid damage repair and aging RBC hemolysis in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. JCI Insight - Single-cell omics analysis reveals functional diversification of hepatocytes during liver regeneration [insight.jci.org]
- 3. mdpi.com [mdpi.com]
Methodological & Application
Application Notes: Quantitative Analysis of Decanoyl-L-carnitine using Deuterated Internal Standard by LC-MS/MS
Introduction
Decanoyl-L-carnitine is a medium-chain acylcarnitine that plays a crucial role in the transport of decanoic acid into the mitochondria for subsequent β-oxidation.[1][2] The quantitative analysis of decanoyl-L-carnitine in biological matrices such as plasma and urine is essential for the diagnosis and monitoring of inherited metabolic disorders, particularly medium-chain acyl-CoA dehydrogenase (MCAD) deficiency.[2] Stable isotope-labeled internal standards, such as deuterated decanoyl-L-carnitine, are indispensable for accurate and precise quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS) as they effectively compensate for matrix effects and variations in sample processing.[3] This document provides a detailed protocol for the quantification of decanoyl-L-carnitine in human plasma using deuterated decanoyl-L-carnitine as an internal standard.
Metabolic Pathway Context: Fatty Acid Transport
The primary role of L-carnitine and its acyl-esters is to facilitate the transport of fatty acids from the cytoplasm into the mitochondrial matrix, where β-oxidation occurs. This process, known as the carnitine shuttle, is essential for energy production from fatty acids.
References
Application Notes and Protocols for Studying Beta-Oxidation using Decanoyl-L-Carnitine Chloride in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fatty acid beta-oxidation is a critical metabolic pathway responsible for energy production from the breakdown of fatty acids. Dysregulation of this pathway is implicated in numerous diseases, including metabolic syndrome, cardiovascular diseases, and certain cancers. Decanoyl-L-carnitine chloride, a medium-chain acylcarnitine, serves as a direct substrate for mitochondrial beta-oxidation, bypassing the need for the carnitine palmitoyltransferase I (CPT1) shuttle, which is rate-limiting for long-chain fatty acids. This characteristic makes decanoyl-L-carnitine an invaluable tool for specifically studying the enzymatic machinery of beta-oxidation within the mitochondria.
These application notes provide detailed protocols for utilizing this compound in cell culture assays to investigate mitochondrial beta-oxidation. The methodologies described herein are designed for researchers in academia and the pharmaceutical industry engaged in basic research and drug discovery targeting metabolic pathways.
Key Concepts and Signaling Pathway
Mitochondrial fatty acid beta-oxidation is a cyclical process that sequentially shortens the fatty acyl chain, producing acetyl-CoA, NADH, and FADH2. Acetyl-CoA then enters the tricarboxylic acid (TCA) cycle to generate further reducing equivalents, which in turn fuel the electron transport chain for ATP synthesis.
Caption: Mitochondrial Beta-Oxidation Pathway.
Experimental Protocols
Two primary methods are detailed for assessing beta-oxidation using this compound: a radiometric assay and a real-time analysis of cellular respiration using the Seahorse XF Analyzer.
Protocol 1: Radiometric Beta-Oxidation Assay
This protocol measures the conversion of radiolabeled decanoyl-L-carnitine into acid-soluble metabolites.
Materials:
-
[1-14C]this compound
-
Cultured cells (e.g., HepG2, C2C12, or primary hepatocytes)
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS)
-
Bovine Serum Albumin (BSA), fatty acid-free
-
L-carnitine hydrochloride
-
Perchloric acid (PCA)
-
Scintillation cocktail
-
Scintillation counter
-
96-well cell culture plates
Experimental Workflow:
Caption: Radiometric Beta-Oxidation Assay Workflow.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2 x 104 to 5 x 104 cells per well and incubate overnight at 37°C in a 5% CO2 incubator.
-
Preparation of Assay Medium: Prepare a working solution of [1-14C]this compound in serum-free culture medium supplemented with 0.5 mM L-carnitine and 0.2% fatty acid-free BSA. The final concentration of decanoyl-L-carnitine should be optimized for the cell type, typically in the range of 50-200 µM, with a specific activity of approximately 1 µCi/µmol.
-
Cell Treatment:
-
Gently wash the cells twice with warm PBS.
-
Add 100 µL of the prepared assay medium to each well.
-
For inhibitor studies, pre-incubate cells with the inhibitor (e.g., etomoxir, an inhibitor of CPT1, which should have minimal effect on decanoyl-L-carnitine metabolism but can serve as a control for long-chain fatty acid oxidation) for 30-60 minutes before adding the radiolabeled substrate.
-
-
Incubation: Incubate the plate at 37°C for 2-4 hours. The optimal incubation time should be determined empirically for each cell line.
-
Termination of Reaction:
-
Place the plate on ice to stop the reaction.
-
Add 20 µL of 3M perchloric acid to each well to lyse the cells and precipitate macromolecules.
-
Incubate on ice for 10 minutes.
-
-
Sample Collection and Measurement:
-
Centrifuge the plate at 2,500 x g for 10 minutes at 4°C.
-
Carefully transfer 100 µL of the supernatant (containing the acid-soluble metabolites) to a scintillation vial.
-
Add 5 mL of scintillation cocktail to each vial.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Determine the protein concentration in the remaining cell lysate in each well using a standard protein assay (e.g., BCA assay).
-
Calculate the rate of beta-oxidation as nanomoles of [1-14C]Decanoyl-L-carnitine converted to acid-soluble metabolites per hour per milligram of protein.
-
Protocol 2: Seahorse XF Analyzer Beta-Oxidation Assay
This protocol measures the oxygen consumption rate (OCR) in real-time to assess the cellular respiration fueled by the oxidation of decanoyl-L-carnitine.
Materials:
-
This compound
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
Seahorse XF Base Medium (or other appropriate low-glucose medium)
-
L-glutamine
-
L-carnitine hydrochloride
-
Etomoxir (optional control)
-
Oligomycin, FCCP, Rotenone/Antimycin A (for mitochondrial stress test)
-
Seahorse XF Analyzer
Experimental Workflow:
Caption: Seahorse XF Analyzer Assay Workflow.
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at an appropriate density (to achieve 80-90% confluency on the day of the assay) and incubate overnight.
-
Sensor Cartridge Hydration: Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.
-
Preparation of Assay Medium: Prepare the Fatty Acid Oxidation (FAO) assay medium by supplementing Seahorse XF Base Medium with 2 mM L-glutamine and 0.5 mM L-carnitine. Adjust the pH to 7.4. Warm to 37°C before use.
-
Cell Plate Preparation:
-
Remove the cell culture medium and gently wash the cells twice with the warm FAO assay medium.
-
Add the appropriate volume of FAO assay medium to each well.
-
Place the cell plate in a non-CO2 incubator at 37°C for 1 hour to allow the temperature and pH to equilibrate.
-
-
Drug Plate Preparation: Prepare a stock solution of this compound in the FAO assay medium. Load the injector ports of the sensor cartridge with decanoyl-L-carnitine (to achieve a final concentration of 50-200 µM upon injection), and other compounds for the mitochondrial stress test (e.g., oligomycin, FCCP, rotenone/antimycin A) at the desired final concentrations.
-
Seahorse XF Assay:
-
Calibrate the hydrated sensor cartridge in the Seahorse XF Analyzer.
-
Replace the calibrant plate with the cell plate.
-
Run the assay protocol, which typically involves measuring the basal oxygen consumption rate (OCR) followed by sequential injections of decanoyl-L-carnitine and the mitochondrial stress test compounds.
-
-
Data Analysis:
-
Analyze the OCR data using the Seahorse Wave software. The increase in OCR after the injection of decanoyl-L-carnitine is indicative of its oxidation.
-
Normalize the OCR data to cell number or protein concentration.
-
Data Presentation
Quantitative data from beta-oxidation assays should be summarized in clear and concise tables to facilitate comparison between different experimental conditions.
Table 1: Radiometric Beta-Oxidation Assay Data (Illustrative Example)
| Treatment Group | Decanoyl-L-carnitine Conc. (µM) | Beta-Oxidation Rate (nmol/hr/mg protein) | Standard Deviation |
| Control | 100 | 15.2 | 1.8 |
| Drug A (1 µM) | 100 | 8.5 | 1.1 |
| Drug B (10 µM) | 100 | 22.7 | 2.5 |
Note: The data presented in this table is for illustrative purposes only and should be replaced with actual experimental results.
Table 2: Seahorse XF Analyzer OCR Data (Illustrative Example)
| Treatment Group | Basal OCR (pmol/min) | OCR after Decanoyl-L-carnitine (pmol/min) | % Increase from Basal |
| Control | 85 | 150 | 76% |
| Gene Knockdown X | 82 | 95 | 16% |
| Overexpression Y | 88 | 195 | 122% |
Note: The data presented in this table is for illustrative purposes only and should be replaced with actual experimental results.
Troubleshooting and Considerations
-
Cell Health: Ensure cells are healthy and in the logarithmic growth phase for optimal metabolic activity.
-
Substrate Concentration: The optimal concentration of this compound should be determined empirically for each cell type to avoid substrate toxicity.
-
Assay Medium: The use of a low-glucose or glucose-free medium can enhance the reliance of cells on fatty acid oxidation for energy production, thereby increasing the signal-to-noise ratio of the assay.
-
Controls: Always include appropriate controls, such as vehicle-treated cells and cells treated with known inhibitors or activators of beta-oxidation.
-
Data Normalization: Accurate normalization of data to cell number or protein concentration is crucial for reliable and reproducible results.
By following these detailed protocols and considering the key aspects of experimental design, researchers can effectively utilize this compound as a powerful tool to investigate the intricacies of mitochondrial beta-oxidation in a cell culture setting.
Application Notes and Protocols for Measuring Mitochondrial Respiration using Decanoyl-L-carnitine chloride in a Seahorse XF Assay
Topic: Seahorse XF Assay Protocol for Mitochondrial Respiration Fueled by Decanoyl-L-carnitine chloride
Content Type: Detailed Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Mitochondrial fatty acid oxidation (FAO) is a critical metabolic pathway for energy production in many cell types. The Agilent Seahorse XF Analyzer is a powerful tool for assessing mitochondrial respiration in real-time by measuring the oxygen consumption rate (OCR). While many protocols focus on long-chain fatty acids like palmitate, the study of medium-chain fatty acid (MCFA) oxidation is crucial for understanding certain metabolic diseases and the effects of specific dietary interventions.
Decanoyl-L-carnitine is the carnitine ester of decanoic acid, a 10-carbon medium-chain fatty acid. Unlike long-chain fatty acids, which require the carnitine palmitoyltransferase (CPT1) shuttle for mitochondrial entry, medium-chain acylcarnitines can directly enter the mitochondrial matrix. This makes this compound an excellent substrate to specifically investigate the integrity and capacity of the mitochondrial β-oxidation machinery downstream of CPT1.
These application notes provide a detailed protocol for utilizing this compound in a Seahorse XF assay to measure its effect on mitochondrial respiration.
Key Principles
The Seahorse XF assay measures the OCR of cells in a microplate format. By providing Decanoyl-L-carnitine as the primary fuel source, the subsequent increase in OCR can be attributed to its oxidation. The assay then employs a series of mitochondrial inhibitors to dissect different components of mitochondrial respiration.
Data Presentation
Table 1: Recommended Cell Seeding Densities for Adherent Cells in Agilent Seahorse XF96/XFe96 Microplates
| Cell Type | Seeding Density (cells/well) | Notes |
| C2C12 myoblasts | 15,000 - 20,000 | Seed 24 hours prior to assay. |
| HepG2 | 20,000 - 40,000 | Ensure even monolayer formation.[1] |
| Primary Neurons | 75,000 - 100,000 | Requires appropriate plate coating (e.g., Poly-D-Lysine).[2] |
| General Recommendation | 20,000 - 80,000 | Optimal density should be determined empirically for each cell type to achieve a basal OCR within the recommended range (20-160 pmol/min for XFe96).[1] |
Note: Optimal cell seeding densities can vary significantly between cell types and should be empirically determined.[1]
Table 2: Reagent Preparation and Final Concentrations
| Reagent | Stock Concentration | Final Well Concentration | Solvent |
| This compound | 10 mM | 0.1 - 1.0 mM (optimization required) | Assay Medium |
| Oligomycin | 1.5 mM | 1.5 µM | DMSO |
| FCCP | 0.25 - 2.0 mM (optimization required) | 0.25 - 2.0 µM (cell-type dependent) | DMSO |
| Rotenone/Antimycin A | 0.5 mM each | 0.5 µM each | DMSO |
Experimental Protocols
Protocol 1: Preparation of Assay Media
-
FAO Assay Medium:
-
Start with Seahorse XF DMEM Medium, pH 7.4.
-
Supplement with 0.5 mM L-Carnitine.
-
On the day of the assay, further supplement with 2.5 mM glucose and 5 mM HEPES.
-
Warm the medium to 37°C and adjust the final pH to 7.4.
-
-
Substrate-Limited Medium (for pre-incubation):
-
Use DMEM without glucose, glutamine, or sodium pyruvate.
-
Supplement with 0.5 mM Glucose, 1.0 mM GlutaMAX, 0.5 mM L-Carnitine, and 1% Fetal Bovine Serum. This step helps to deplete endogenous fuel stores and prime the cells to use the exogenous fatty acid substrate.
-
Protocol 2: Cell Culture and Seeding
-
Culture cells in standard growth medium to ~80-90% confluency.
-
One day before the assay, harvest and seed the cells at the optimized density in a Seahorse XF96 or XFe24 cell culture microplate.[3]
-
Ensure even cell distribution by leaving the plate at room temperature for 1 hour before placing it in a 37°C CO₂ incubator.
-
For some experimental designs, you may replace the growth medium with Substrate-Limited Medium and incubate overnight to enhance dependency on exogenous fatty acids.
Protocol 3: Seahorse XF Analyzer and Cartridge Preparation
-
Hydrate a Seahorse XF sensor cartridge with Seahorse XF Calibrant in a non-CO₂ 37°C incubator overnight one day before the assay.[3]
-
On the day of the assay, prepare the injection solutions for the mitochondrial inhibitors (Oligomycin, FCCP, Rotenone/Antimycin A) by diluting the stock solutions in the FAO Assay Medium to a 10x concentration of the final desired well concentration.
-
Load the appropriate volumes of the inhibitor solutions into the corresponding ports of the hydrated sensor cartridge.
Protocol 4: Seahorse XF Assay Execution
-
Remove the cell culture plate from the incubator.
-
Wash the cells twice with warm FAO Assay Medium.
-
Add the final volume of warm FAO Assay Medium to each well (180 µL for XF96 plates).
-
Place the cell plate in a non-CO₂ 37°C incubator for 45-60 minutes.
-
Prepare the this compound solution in FAO Assay Medium.
-
Initiate the Seahorse XF assay.
-
After establishing a basal oxygen consumption rate (OCR), inject the this compound solution to the desired final concentration.
-
Measure the OCR to determine the response to the medium-chain fatty acid substrate.
-
Sequentially inject the mitochondrial inhibitors (Oligomycin, FCCP, and Rotenone/Antimycin A) and measure the OCR after each injection to determine key parameters of mitochondrial function.
Mandatory Visualizations
Fatty Acid Beta-Oxidation Pathway
Caption: Mitochondrial fatty acid β-oxidation pathway.
Seahorse XF Assay Experimental Workflow
Caption: Experimental workflow for the Seahorse XF assay.
Logical Diagram of Mitochondrial Stress Test
Caption: Logical diagram of OCR changes during the assay.
References
- 1. High-resolution Respirometry to Assess Mitochondrial Function in Permeabilized and Intact Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Involvement of carnitine acyltransferases in peroxisomal fatty acid metabolism by the yeast Pichia guilliermondii - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of long-chain fatty acid respiration in neonatal mouse cardiomyocytes using SeaHorse instrument - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Decanoyl-L-carnitine Chloride in Cancer Cell Metabolism Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Decanoyl-L-carnitine chloride, an acylcarnitine, plays a significant role in cellular metabolism, particularly in the transport of fatty acids into the mitochondria for β-oxidation.[1] Emerging research has highlighted its potential as a modulator of cancer cell metabolism, with demonstrated effects on cell proliferation, migration, and the expression of key metabolic and metastatic proteins. These application notes provide a comprehensive overview of the use of this compound in cancer research, including its mechanism of action, quantitative data on its effects, and detailed protocols for relevant in vitro assays.
Mechanism of Action in Cancer Cells
This compound is involved in the carnitine shuttle system, which is essential for the mitochondrial import and subsequent oxidation of long-chain fatty acids.[1] In the context of cancer, this metabolic pathway can be dysregulated. Recent studies have identified Decanoyl-L-carnitine as an inhibitor of triple-negative breast cancer (TNBC) cell proliferation and migration.[2][3] A key mechanism underlying this effect is the downregulation of Matrix Metalloproteinase-9 (MMP9), an enzyme critically involved in the degradation of the extracellular matrix, a process essential for cancer cell invasion and metastasis.[2][3]
The precise signaling cascade linking this compound to MMP9 expression is an active area of investigation. However, based on the known roles of fatty acid metabolism in regulating gene expression, several pathways are likely involved. These may include the modulation of transcription factors such as NF-κB and PPARs, and the activation of energy-sensing pathways like the AMPK signaling cascade, all of which have been shown to influence MMP9 expression.[4][5][6][7]
Data Presentation
The following tables summarize the quantitative data on the effects of this compound on cancer cells, as reported in the literature.
Table 1: Effect of this compound on Gene Expression in 4T1 TNBC Cells [2][8][9]
| Gene | Function | Treatment Concentration (µM) | Fold Change (vs. Control) | Significance |
| Ki67 | Proliferation Marker | 10 | ↓ | P < 0.05 |
| Pcna | Proliferation Marker | 10 | ↓ | P < 0.05 |
| Cdh2 (N-cadherin) | Mesenchymal Marker | 10 | ↓ | P < 0.05 |
| Vimentin | Mesenchymal Marker | 10 | ↓ | P < 0.05 |
| Cdh1 (E-cadherin) | Epithelial Marker | 10 | ↑ | P < 0.05 |
| Zo-1 | Epithelial Marker | 10 | ↑ | P < 0.05 |
| Mmp9 | Extracellular Matrix Degradation | 10 | ↓ | P < 0.05 |
Table 2: Effect of this compound on TNBC Cell Migration [2][8]
| Cell Line | Assay | Treatment Concentration (µM) | Inhibition of Migration (vs. Control) | Significance |
| 4T1 | Transwell Assay | 10 | Significant | P < 0.01 |
Note: Specific percentage of inhibition was not provided in the source material, but was reported as significant.
Mandatory Visualizations
Figure 1. Experimental workflow for studying the effects of this compound.
Figure 2. Hypothesized signaling pathway of this compound's effect on MMP9.
Experimental Protocols
Cell Viability Assay (MTT Assay)
Objective: To determine the effect of this compound on the viability and proliferation of cancer cells.
Materials:
-
Triple-negative breast cancer cells (e.g., MDA-MB-231, 4T1)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in a suitable solvent, e.g., DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Seed cancer cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow cells to attach.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent as the highest concentration of the drug).
-
Incubate the cells for the desired time points (e.g., 24, 48, 72 hours).
-
After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT from the wells.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Transwell Migration Assay
Objective: To assess the effect of this compound on the migratory capacity of cancer cells.[4][5][10][11][12]
Materials:
-
Transwell inserts (8 µm pore size) for 24-well plates
-
Cancer cells (e.g., 4T1)
-
Serum-free culture medium
-
Complete culture medium (chemoattractant)
-
This compound
-
Cotton swabs
-
Methanol or 4% paraformaldehyde for fixation
-
Crystal violet staining solution (0.5% in 25% methanol)
-
Microscope
Protocol:
-
Culture cancer cells to ~80% confluency.
-
Starve the cells in serum-free medium for 12-24 hours prior to the assay.
-
Trypsinize and resuspend the cells in serum-free medium containing the desired concentration of this compound (e.g., 10 µM) or vehicle control. Adjust the cell density to 1 x 10⁵ cells/mL.
-
Add 600 µL of complete culture medium (containing 10% FBS as a chemoattractant) to the lower chamber of the 24-well plate.
-
Place the Transwell insert into the well.
-
Add 200 µL of the cell suspension to the upper chamber of the Transwell insert.
-
Incubate the plate at 37°C for a period that allows for migration but not proliferation (e.g., 12-24 hours, to be optimized for the cell line).
-
After incubation, carefully remove the Transwell inserts from the plate.
-
Use a cotton swab to gently remove the non-migrated cells from the upper surface of the membrane.
-
Fix the migrated cells on the lower surface of the membrane by immersing the insert in methanol or 4% paraformaldehyde for 15 minutes.
-
Stain the fixed cells by immersing the insert in crystal violet solution for 20 minutes.
-
Gently wash the inserts with water to remove excess stain.
-
Allow the inserts to air dry.
-
Count the number of migrated cells in several random fields under a microscope.
-
Quantify the results and compare the number of migrated cells between the treated and control groups.
Quantitative Real-Time PCR (qRT-PCR) for MMP9 Expression
Objective: To quantify the effect of this compound on the mRNA expression level of Mmp9.[6][13]
Materials:
-
Cancer cells treated with this compound or vehicle control
-
RNA extraction kit (e.g., TRIzol or column-based kits)
-
Reverse transcription kit
-
qPCR master mix (e.g., SYBR Green-based)
-
Primers for Mmp9 and a housekeeping gene (e.g., GAPDH or ACTB)
-
Real-time PCR instrument
Protocol:
A. RNA Extraction and cDNA Synthesis:
-
Lyse the treated and control cells and extract total RNA according to the manufacturer's protocol of the chosen RNA extraction kit.
-
Quantify the extracted RNA and assess its purity using a spectrophotometer (e.g., NanoDrop).
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit according to the manufacturer's instructions.
B. qPCR Reaction:
-
Prepare the qPCR reaction mix in a sterile, nuclease-free tube on ice. For each reaction, combine:
-
qPCR master mix
-
Forward primer (final concentration 200-500 nM)
-
Reverse primer (final concentration 200-500 nM)
-
Diluted cDNA template (e.g., 10-50 ng)
-
Nuclease-free water to the final volume.
-
-
Set up triplicate reactions for each sample and each gene (MMP9 and housekeeping gene).
-
Run the qPCR reaction in a real-time PCR instrument using a standard cycling protocol (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 1 min).
-
Perform a melt curve analysis at the end of the run to verify the specificity of the amplified product.
C. Data Analysis:
-
Determine the cycle threshold (Ct) values for Mmp9 and the housekeeping gene for both treated and control samples.
-
Calculate the relative gene expression using the ΔΔCt method. Normalize the Ct value of Mmp9 to the Ct value of the housekeeping gene (ΔCt = CtMMP9 - Cthousekeeping).
-
Calculate the fold change in gene expression in the treated samples relative to the control samples (ΔΔCt = ΔCttreated - ΔCtcontrol; Fold change = 2-ΔΔCt).
References
- 1. ommbid.mhmedical.com [ommbid.mhmedical.com]
- 2. PPARs and Tumor Microenvironment: The Emerging Roles of the Metabolic Master Regulators in Tumor Stromal–Epithelial Crosstalk and Carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of NF-κB activation in matrix metalloproteinase 9, vascular endothelial growth factor and interleukin 8 expression and secretion in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | The role of peroxisome proliferator-activated receptors in the tumor microenvironment, tumor cell metabolism, and anticancer therapy [frontiersin.org]
- 5. Frontiers | ADAM9 Mediates Triple-Negative Breast Cancer Progression via AKT/NF-κB Pathway [frontiersin.org]
- 6. PPARgamma in Metabolism, Immunity, and Cancer: Unified and Diverse Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. AMP-activated Protein Kinase Suppresses Matrix Metalloproteinase-9 Expression in Mouse Embryonic Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MMP-9 expression varies according to molecular subtypes of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. AMP-activated protein kinase and energy balance in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. Matrix metalloproteinase (MMP)-9 in cancer-associated fibroblasts (CAFs) is suppressed by omega-3 polyunsaturated fatty acids in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Electrophilic Fatty Acids Regulate Matrix Metalloproteinase Activity and Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | PPARgamma in Metabolism, Immunity, and Cancer: Unified and Diverse Mechanisms of Action [frontiersin.org]
Application Notes and Protocols: Decanoyl-L-carnitine Chloride for Investigating Fatty Acid Oxidation Disorders
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fatty acid oxidation (FAO) disorders are a group of inherited metabolic conditions characterized by the inability to break down fatty acids for energy production. This leads to a dangerous accumulation of fatty acid intermediates, particularly during periods of fasting or metabolic stress.[1][2][3] Decanoyl-L-carnitine chloride, an ester derivative of L-carnitine, is a crucial intermediate in the metabolism of medium-chain fatty acids.[4][5] In a healthy state, it is transported into the mitochondria for beta-oxidation. However, in the context of research, this compound can be utilized as a tool to mimic the biochemical abnormalities seen in certain FAO disorders, providing a valuable in vitro model to study disease mechanisms and evaluate potential therapeutic interventions.[6][7]
These application notes provide detailed protocols for using this compound to induce a state of metabolic distress in cultured cells, thereby creating a cellular model of FAO disorders. The subsequent analysis of cellular functions, including mitochondrial respiration, acylcarnitine profiling, and markers of cellular stress, will enable researchers to investigate the pathophysiology of these complex diseases.
Applications
This compound is a versatile tool for researchers in the field of metabolic disorders. Its primary applications in this context include:
-
Modeling FAO Disorders in vitro : By providing an excess of a specific acylcarnitine, researchers can simulate the metabolic block seen in conditions like medium-chain acyl-CoA dehydrogenase deficiency (MCADD).
-
Investigating Cellular Lipotoxicity : The accumulation of acylcarnitines is thought to be a key contributor to the cellular damage observed in FAO disorders. This compound can be used to study the mechanisms of this "lipotoxicity."
-
Screening for Therapeutic Compounds : The in vitro model established using this compound can be employed to screen for drugs or compounds that can alleviate the metabolic stress and improve cellular function.
-
Studying Mitochondrial Function : As FAO is a mitochondrial process, this model allows for the detailed investigation of how acylcarnitine accumulation affects mitochondrial respiration and overall bioenergetics.[8][9]
Data Presentation
The following tables provide a summary of key quantitative data that researchers can expect to generate and analyze when using this compound in their experiments.
Table 1: this compound Treatment Parameters
| Parameter | Recommended Range | Notes |
| Cell Type | HepG2, C2C12, primary hepatocytes, patient-derived fibroblasts | Cell type selection should be based on the specific research question. |
| This compound Concentration | 10 - 200 µM | Optimal concentration should be determined empirically for each cell type and experiment. |
| Incubation Time | 4 - 48 hours | Time-course experiments are recommended to capture both acute and chronic effects. |
| Culture Medium | Standard culture medium (e.g., DMEM, MEM) | For specific FAO studies, a glucose-free or galactose-containing medium can be used to force reliance on fatty acid metabolism. |
Table 2: Key Experimental Readouts and Expected Changes
| Assay | Parameter Measured | Expected Change with Decanoyl-L-carnitine Treatment |
| Seahorse XF Analyzer | Oxygen Consumption Rate (OCR) | Decrease in basal and maximal respiration |
| LC-MS/MS | Acylcarnitine Profile | Increase in C10 acylcarnitine and potentially other acylcarnitine species |
| Flow Cytometry (e.g., with Annexin V/PI) | Apoptosis/Necrosis | Increase in apoptotic and necrotic cell populations |
| Western Blot / qPCR | Cellular Stress Markers (e.g., CHOP, GRP78) | Upregulation of ER stress and other stress-related proteins/genes |
| Fluorescence Microscopy (e.g., with MitoSOX) | Mitochondrial ROS | Increase in mitochondrial reactive oxygen species |
| ATP Assay | Intracellular ATP levels | Decrease in cellular ATP concentration[6] |
Experimental Protocols
Here we provide detailed methodologies for key experiments to investigate the effects of this compound on cultured cells.
Protocol 1: Cell Culture and Treatment
-
Cell Seeding : Plate cells (e.g., HepG2 hepatocytes) in appropriate culture vessels (e.g., 6-well plates, 96-well plates for high-throughput screening) at a density that allows for logarithmic growth during the experiment.
-
Cell Adherence : Allow cells to adhere and grow for 24 hours in a standard incubator (37°C, 5% CO2).
-
Preparation of this compound Stock Solution : Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or PBS). The concentration of the stock solution should be high enough to allow for the desired final concentrations without adding a large volume of solvent to the culture medium.
-
Treatment : Dilute the this compound stock solution in fresh culture medium to the desired final concentrations (e.g., 10, 50, 100, 200 µM). Remove the old medium from the cells and replace it with the treatment medium. Include a vehicle control (medium with the solvent used for the stock solution).
-
Incubation : Incubate the cells for the desired duration (e.g., 4, 12, 24, or 48 hours).
Protocol 2: Measurement of Mitochondrial Respiration using Seahorse XF Analyzer
-
Cell Seeding : Seed cells in a Seahorse XF cell culture microplate at an optimal density determined previously.
-
Treatment : Treat the cells with this compound as described in Protocol 1.
-
Assay Preparation : One hour before the assay, replace the culture medium with Seahorse XF base medium supplemented with substrates (e.g., pyruvate, glutamine) and incubate the plate in a non-CO2 incubator at 37°C.
-
Mito Stress Test : Perform a mitochondrial stress test by sequentially injecting oligomycin, FCCP, and a mixture of rotenone and antimycin A.
-
Data Analysis : Analyze the oxygen consumption rate (OCR) data to determine key mitochondrial parameters such as basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
Protocol 3: Acylcarnitine Profiling by LC-MS/MS
-
Sample Collection : After treatment with this compound, wash the cells with ice-cold PBS. For intracellular acylcarnitine analysis, lyse the cells and collect the lysate. For extracellular analysis, collect the culture medium.
-
Sample Preparation :
-
Add an internal standard (e.g., a deuterated acylcarnitine) to each sample.
-
Perform protein precipitation using a solvent like methanol or acetonitrile.
-
Centrifuge the samples to pellet the protein and collect the supernatant.
-
Dry the supernatant under a stream of nitrogen.
-
Reconstitute the sample in a suitable solvent for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis : Inject the prepared samples into a liquid chromatography-tandem mass spectrometry system. Use a validated method for the separation and detection of a panel of acylcarnitines.[4][10]
-
Data Analysis : Quantify the levels of different acylcarnitine species by comparing the peak areas to those of the internal standards and a standard curve.
Protocol 4: Assessment of Cellular Viability and Apoptosis
-
Cell Preparation : Following treatment, harvest the cells by trypsinization and collect both the detached and adherent cells.
-
Staining : Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry : Analyze the stained cells using a flow cytometer.
-
Data Analysis : Quantify the percentage of viable (Annexin V- and PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic (Annexin V- and PI-positive), and necrotic (Annexin V-negative, PI-positive) cells.
Visualizations
The following diagrams illustrate key concepts and workflows described in these application notes.
Caption: Mitochondrial fatty acid β-oxidation pathway.
Caption: Experimental workflow for investigating FAO disorders.
Caption: Proposed signaling pathway of Decanoyl-L-carnitine induced cell stress.
References
- 1. Prevention of free fatty acid-induced hepatic lipotoxicity by carnitine via reversal of mitochondrial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Defects of Fatty Acid Oxidation and the Carnitine Shuttle System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Muscle carnitine deficiency: fatty acid metabolism in cultured fibroblasts and muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acylcarnitine profiling by low-resolution LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
- 6. Mechanistic analysis for drug permeation through intestinal membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Intestinal surfactant permeation enhancers and their interaction with enterocyte cell membranes in a mucosal explant system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Role of l-Carnitine in Mitochondria, Prevention of Metabolic Inflexibility and Disease Initiation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CARNITINE HOMEOSTASIS, MITOCHONDRIAL FUNCTION, AND CARDIOVASCULAR DISEASE - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Acylcarnitine profiling by low-resolution LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment of Decanoyl-L-carnitine Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Decanoyl-L-carnitine chloride is a decanoyl ester of L-carnitine, playing a role in fatty acid metabolism and transport within the mitochondria. As a potential therapeutic agent and a crucial biochemical tool, ensuring its purity is of paramount importance for accurate scientific research and drug development. This application note provides a detailed Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantitative assessment of the purity of this compound. The method is designed to be stability-indicating, capable of separating the main component from its potential impurities and degradation products.
Potential impurities in this compound primarily arise from the synthesis process, which typically involves the esterification of L-carnitine with decanoic acid. Therefore, the key potential impurities are the starting materials: L-carnitine and decanoic acid. Additionally, degradation through hydrolysis can yield the same impurities.
Experimental Protocols
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Visible detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for optimal separation.
-
Chemicals and Reagents:
-
This compound reference standard (purity ≥98%)
-
L-carnitine reference standard
-
Decanoic acid reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered and degassed)
-
Formic acid (analytical grade)
-
Phosphate buffer components (e.g., monobasic potassium phosphate)
-
Chromatographic Conditions
A gradient elution is employed to ensure the separation of the polar L-carnitine, the non-polar decanoic acid, and the active pharmaceutical ingredient (API), this compound.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient Program | 0-5 min: 30% B; 5-15 min: 30% to 90% B; 15-20 min: 90% B; 20-22 min: 90% to 30% B; 22-27 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 225 nm |
| Injection Volume | 10 µL |
| Run Time | 27 minutes |
Preparation of Solutions
2.3.1. Standard Solutions
-
This compound Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 (v/v) mixture of methanol and water (diluent).
-
L-carnitine Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of L-carnitine reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Decanoic Acid Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of decanoic acid reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
System Suitability Solution: Prepare a solution containing approximately 500 µg/mL of this compound, 10 µg/mL of L-carnitine, and 10 µg/mL of decanoic acid in the diluent.
2.3.2. Sample Solution
-
Sample Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of the this compound sample into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
Data Presentation
The following table summarizes the expected retention times and response factors for the analyte and its potential impurities.
| Compound | Expected Retention Time (min) | Relative Retention Time |
| L-carnitine | ~ 3.5 | ~ 0.35 |
| This compound | ~ 10.0 | 1.00 |
| Decanoic acid | ~ 18.5 | ~ 1.85 |
System Suitability
To ensure the validity of the analytical results, system suitability tests must be performed before sample analysis. The system is deemed suitable if the following criteria are met for the system suitability solution:
| Parameter | Acceptance Criteria |
| Tailing Factor (for Decanoyl-L-carnitine) | ≤ 2.0 |
| Theoretical Plates (for Decanoyl-L-carnitine) | ≥ 2000 |
| Resolution (between all peaks) | ≥ 2.0 |
| Relative Standard Deviation (RSD) of 6 replicate injections | ≤ 2.0% |
Purity Calculation
The purity of the this compound sample is calculated based on the area normalization method.
% Purity = (Area of Decanoyl-L-carnitine Peak / Total Area of all Peaks) x 100
Visualization of Experimental Workflow and Logical Relationships
The following diagrams illustrate the experimental workflow for the HPLC purity assessment and the logical relationship of the components in the purity analysis.
Caption: HPLC Purity Assessment Workflow for this compound.
Caption: Logical Relationship in Purity Assessment of this compound.
Application Notes and Protocols: The Role of Decanoyl-L-carnitine Chloride in Neurobiology and Brain Energy Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Decanoyl-L-carnitine chloride, a member of the medium-chain acylcarnitine family, is an ester derivative of L-carnitine. Acylcarnitines are pivotal in cellular energy metabolism, primarily by facilitating the transport of fatty acids across the inner mitochondrial membrane for subsequent β-oxidation.[1][2] While L-carnitine and its acetylated form, Acetyl-L-carnitine (ALCAR), are well-documented for their neuroprotective and cognitive-enhancing properties, the specific roles of medium-chain acylcarnitines like Decanoyl-L-carnitine are an emerging area of interest in neurobiology.[1][2]
These notes provide an overview of the current understanding of this compound's role in brain energy metabolism and its neurobiological effects, alongside detailed protocols for its investigation. Given the limited direct research on Decanoyl-L-carnitine, data from studies on L-carnitine, ALCAR, and other medium-chain acylcarnitines are included to provide a broader context for its potential mechanisms of action.
Neurobiological Significance and Mechanism of Action
Decanoyl-L-carnitine's primary role is intertwined with mitochondrial function and fatty acid metabolism. In the brain, while glucose is the primary energy substrate, fatty acid oxidation is crucial for neuronal and glial cell function, particularly in astrocytes.[3]
Key Functions:
-
Mitochondrial Energy Metabolism: Decanoyl-L-carnitine is a substrate for the carnitine shuttle, which is essential for transporting medium-chain fatty acids into the mitochondrial matrix for β-oxidation. This process generates acetyl-CoA, which then enters the tricarboxylic acid (TCA) cycle to produce ATP.[2]
-
Neuroprotection: By facilitating the removal of excess acyl-CoA from the mitochondria, Decanoyl-L-carnitine may mitigate the inhibition of key metabolic enzymes and reduce the production of reactive oxygen species (ROS), thereby protecting against oxidative stress-induced neuronal damage.[2][4] Studies on other medium-chain acylcarnitines suggest a role in maintaining redox homeostasis in the brain.[4]
-
Cholinergic Agonism: Decanoyl-L-carnitine is also described as a cholinergic agonist, suggesting a potential role in modulating cholinergic neurotransmission, which is critical for learning and memory.[1]
-
Modulation of Signaling Pathways: Recent research in non-neuronal cells has shown that Decanoyl-L-carnitine can stimulate the peroxisome proliferator-activated receptor (PPAR) signaling pathway, specifically PPARα.[5] This pathway is involved in the regulation of lipid metabolism and inflammation, and its activation in brain cells could represent a key neuroprotective mechanism.
Data Presentation
Table 1: Effects of Medium-Chain Acylcarnitines on Neuronal and Mitochondrial Parameters
| Compound | Model System | Concentration(s) | Observed Effects | Reference(s) |
| Decanoyl-L-carnitine | Rat brain mitochondria | Not specified | Did not alter mitochondrial respiration (State 3, State 4, RCR), membrane potential, or NAD(P)H content. | [6] |
| Decanoyl-L-carnitine | Rat cerebral cortex | 0.01 - 1.0 mM | Induced lipid peroxidation (increased TBARS) and protein carbonylation; decreased glutathione (GSH) levels. | [4] |
| Decanoyl-L-carnitine | Mouse liver cells (HBV model) | Not specified | Activated CPT1A expression, improved fatty acid metabolism, and repaired mitochondrial dysfunction. | [5] |
| Octanoyl-L-carnitine | Rat brain mitochondria | Not specified | Did not alter mitochondrial respiration, membrane potential, or NAD(P)H content. | [6] |
| L-carnitine | SH-SY5Y neuroblastoma & 1321N1 astrocytoma cells | 100 nM - 100 µM | Significantly increased mitochondrial function. | |
| Acetyl-L-carnitine | Primary cortical neurons (rat) | 10 - 50 µM | Reduced cell mortality induced by serum deprivation; attenuated NMDA- and Aβ-induced neurotoxicity. | [7] |
Mandatory Visualizations
Caption: Experimental workflow for evaluating the neuroprotective effects of this compound.
Caption: Putative PPARα signaling pathway for Decanoyl-L-carnitine's neuroprotective effects.
Experimental Protocols
Protocol 1: Assessment of Neuroprotection against Oxidative Stress in SH-SY5Y Cells
Objective: To determine the protective effect of this compound against hydrogen peroxide (H₂O₂)-induced oxidative stress in a human neuroblastoma cell line.
Materials:
-
SH-SY5Y cells
-
DMEM/F12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (stock solution in sterile water)
-
Hydrogen peroxide (H₂O₂)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
LDH (Lactate Dehydrogenase) cytotoxicity assay kit
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Pre-treatment: Remove the medium and replace it with fresh medium containing various concentrations of this compound (e.g., 1 µM, 10 µM, 50 µM, 100 µM). Include a vehicle control (medium only). Incubate for 24 hours.
-
Induction of Oxidative Stress: After pre-treatment, expose the cells to a pre-determined toxic concentration of H₂O₂ (e.g., 100 µM) for 6 hours. A control group without H₂O₂ should be included.
-
Assessment of Cell Viability (MTT Assay): a. After H₂O₂ exposure, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL) to each well. b. Incubate for 4 hours at 37°C. c. Remove the MTT solution and add 100 µL of DMSO to dissolve the formazan crystals. d. Measure the absorbance at 570 nm using a plate reader. Cell viability is expressed as a percentage of the control group.
-
Assessment of Cytotoxicity (LDH Assay): a. After H₂O₂ exposure, collect the cell culture supernatant. b. Perform the LDH assay according to the manufacturer's instructions. c. Measure the absorbance at the recommended wavelength. Cytotoxicity is calculated based on the amount of LDH released into the medium.
Protocol 2: Measurement of Mitochondrial Respiration using Seahorse XF Analyzer
Objective: To evaluate the effect of this compound on mitochondrial respiration in primary cortical neurons.
Materials:
-
Primary cortical neurons
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
XF Base Medium supplemented with glucose, pyruvate, and glutamine
-
This compound
-
Oligomycin, FCCP, Rotenone/Antimycin A (Seahorse XF Cell Mito Stress Test Kit)
-
Seahorse XF Analyzer
Procedure:
-
Cell Seeding: Seed primary cortical neurons onto Seahorse XF cell culture microplates at an appropriate density and allow them to adhere and mature.
-
Sensor Cartridge Hydration: Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant overnight at 37°C in a non-CO₂ incubator.
-
Cell Treatment: On the day of the assay, replace the culture medium with XF Base Medium containing the desired concentration of this compound and incubate for 1 hour in a non-CO₂ incubator at 37°C.
-
Mitochondrial Stress Test: a. Load the injection ports of the hydrated sensor cartridge with oligomycin, FCCP, and a mixture of rotenone and antimycin A. b. Calibrate the sensor cartridge in the Seahorse XF Analyzer. c. Replace the medium in the cell plate with the assay medium and place it in the analyzer. d. Run the Mito Stress Test protocol.
-
Data Analysis: The Seahorse XF software will calculate key parameters of mitochondrial respiration, including basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration. Compare the results from Decanoyl-L-carnitine-treated cells to control cells.
Protocol 3: Assessment of Oxidative Stress Markers
Objective: To quantify the effect of this compound on markers of oxidative stress in astrocytes.
Materials:
-
Primary astrocyte cultures
-
This compound
-
Reagents for inducing oxidative stress (e.g., lipopolysaccharide - LPS)
-
DCFDA-AM (for ROS measurement)
-
Thiobarbituric Acid Reactive Substances (TBARS) assay kit (for lipid peroxidation)
-
Glutathione (GSH) assay kit
-
Cell lysis buffer
-
Fluorometric plate reader
Procedure:
-
Cell Culture and Treatment: Culture primary astrocytes and treat with this compound followed by an oxidative insult (e.g., LPS) as described in Protocol 1.
-
Measurement of Intracellular ROS: a. After treatment, wash the cells with PBS and incubate with DCFDA-AM (e.g., 10 µM) for 30 minutes at 37°C. b. Wash the cells again with PBS. c. Measure the fluorescence (excitation ~485 nm, emission ~535 nm) using a fluorometric plate reader.
-
Measurement of Lipid Peroxidation (TBARS Assay): a. After treatment, harvest and lyse the cells. b. Perform the TBARS assay on the cell lysates according to the manufacturer's protocol. This typically involves reacting the samples with thiobarbituric acid at high temperature and measuring the resulting colored product. c. Measure the absorbance at the specified wavelength.
-
Measurement of Glutathione (GSH) Levels: a. Harvest and lyse the cells. b. Perform the GSH assay on the cell lysates according to the manufacturer's protocol. This often involves a reaction that produces a fluorescent or colored product in proportion to the amount of GSH. c. Measure the absorbance or fluorescence.
Conclusion
This compound is an important molecule in the study of brain energy metabolism and neuroprotection. While direct evidence for its neuroprotective effects is still emerging, its fundamental role in mitochondrial fatty acid oxidation and the broader neuroprotective profile of the acylcarnitine family suggest significant therapeutic potential. The provided protocols offer a framework for researchers to investigate the specific effects of this compound on neuronal and glial cells, which will be crucial for elucidating its mechanisms of action and evaluating its potential for the development of novel therapies for neurological disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. L-Carnitine and acetyl-L-carnitine roles and neuroprotection in developing brain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fatty acid oxidation organizes mitochondrial supercomplexes to sustain astrocytic ROS and cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Disruption of redox homeostasis in cerebral cortex of developing rats by acylcarnitines accumulating in medium-chain acyl-CoA dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Decanoylcarnitine Improves Liver Mitochondrial Dysfunction in Hepatitis B Virus Infection by Enhancing Fatty Acid β-Oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. informnetwork.org [informnetwork.org]
- 7. Acetyl-L-carnitine-induced up-regulation of heat shock proteins protects cortical neurons against amyloid-beta peptide 1-42-mediated oxidative stress and neurotoxicity: implications for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Overcoming solubility issues of Decanoyl-L-carnitine chloride in aqueous buffers.
Welcome to the technical support center for Decanoyl-L-carnitine chloride. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the handling and use of this compound, with a particular focus on solubility in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound?
This compound is generally considered to have good solubility in water. One supplier reports a solubility of up to 100 mM in water. Another source indicates a solubility of less than 35.19 mg/mL in water.[1] It also exhibits high solubility in polar organic solvents.[2]
Q2: Why am I having trouble dissolving this compound in my aqueous buffer (e.g., PBS, Tris, HEPES)?
While this compound is water-soluble, several factors can contribute to dissolution issues in aqueous buffers:
-
Compound Purity and Formulation: The purity and specific salt form of the compound can affect its solubility.
-
Buffer Composition and pH: The ionic strength and pH of the buffer can influence the solubility of the compound. For ionizable compounds, solubility is significantly dependent on the pH of the solution.[3]
-
Temperature: Solubility is often temperature-dependent.[3]
-
Kinetics of Dissolution: The compound may dissolve slowly, and sufficient time and agitation may be required.
Q3: What is the primary biological role of Decanoyl-L-carnitine?
Decanoyl-L-carnitine is an ester derivative of L-carnitine and plays a crucial role in cellular energy metabolism.[2][4][5] Its primary function is to facilitate the transport of long-chain fatty acids, such as decanoic acid, across the inner mitochondrial membrane for subsequent β-oxidation and energy production.[2][6][7] This process is known as the carnitine shuttle.[8][9][10][11][12]
Troubleshooting Guide: Overcoming Solubility Issues
This guide provides systematic steps to address common solubility challenges with this compound in aqueous buffers.
Issue 1: Compound does not dissolve completely in the aqueous buffer.
-
Possible Cause: The concentration may be too high for the specific buffer conditions, or the dissolution process may be slow.
-
Troubleshooting Steps:
-
Increase Agitation and Time: Ensure the solution is being vigorously mixed (e.g., vortexing or stirring) for an adequate amount of time.
-
Gentle Heating: Gently warm the solution (e.g., in a 37°C water bath) to increase solubility. Be cautious with temperature-sensitive experiments.
-
Sonication: Use a bath sonicator to aid in the dissolution process.[13][14] This can help break up small particles and enhance solubilization.
-
pH Adjustment: If your experimental conditions allow, try adjusting the pH of the buffer. The solubility of carnitine esters can be pH-dependent.[3]
-
Prepare a Concentrated Stock in an Organic Solvent: If direct dissolution in an aqueous buffer fails, prepare a concentrated stock solution in an organic solvent and then dilute it into your aqueous buffer.
-
Issue 2: Compound precipitates out of solution after diluting a concentrated stock.
-
Possible Cause: The organic co-solvent from the stock solution is causing the compound to precipitate when introduced to the aqueous environment.
-
Troubleshooting Steps:
-
Reduce Stock Concentration: Lower the concentration of your stock solution in the organic solvent.[3]
-
Use a Different Co-solvent: Consider using a more water-miscible solvent for your stock solution.
-
Perform an Intermediate Dilution Step: Create a serial dilution, first into a mixture of the organic solvent and the aqueous medium, and then into the final aqueous medium.[3]
-
Optimize the Dilution Process: Add the stock solution to the aqueous buffer slowly while vortexing to ensure rapid mixing and minimize localized high concentrations of the organic solvent.
-
Quantitative Solubility Data
The following tables summarize the available quantitative data for the solubility of Decanoyl-L-carnitine and its chloride salt.
Table 1: Solubility of this compound
| Solvent | Reported Solubility |
| Water | Soluble to 100 mM |
| Water | < 35.19 mg/mL[1] |
| Dimethylformamide (DMF) | 20 mg/mL[15] |
| Dimethyl sulfoxide (DMSO) | 14 mg/mL[15] |
| Ethanol | 20 mg/mL[15] |
Table 2: Solubility of Decanoyl-L-carnitine
| Solvent | Reported Solubility |
| Dimethyl sulfoxide (DMSO) | 100 mg/mL (needs sonication)[13] |
| 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | ≥ 2.5 mg/mL[13] |
| 10% DMSO / 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL[13] |
| 10% DMSO / 90% Corn Oil | ≥ 2.5 mg/mL[13] |
Experimental Protocols
Protocol 1: Preparation of an Aqueous Stock Solution of this compound
This protocol is for the direct dissolution of this compound in an aqueous buffer.
Materials:
-
This compound powder
-
Aqueous buffer of choice (e.g., PBS, Tris, HEPES)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath or heating block (optional)
-
Bath sonicator (optional)
Procedure:
-
Weigh the desired amount of this compound powder.
-
Add the appropriate volume of the aqueous buffer to achieve the target concentration.
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, incubate the solution at 37°C for 10-15 minutes, with intermittent vortexing.
-
If solids persist, place the tube in a bath sonicator for 5-10 minutes.
-
Visually inspect the solution to ensure complete dissolution before use.
Protocol 2: Preparation of a Stock Solution using a Co-solvent
This protocol is recommended when direct dissolution in an aqueous buffer is challenging.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Aqueous buffer of choice (e.g., cell culture medium, PBS)
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 100 mM). Ensure the compound is fully dissolved. This stock solution can be stored at -20°C or -80°C.
-
For the working solution, dilute the DMSO stock into the aqueous buffer. It is critical to maintain a low final concentration of DMSO (typically <0.5%) to avoid solvent-induced artifacts in biological assays.
-
Add the stock solution dropwise to the aqueous buffer while vortexing to ensure rapid and uniform mixing.
Protocol 3: Preparation of a Formulation for In Vivo Studies
This protocol is adapted from a method for dissolving Decanoyl-L-carnitine and can be a starting point for preparing formulations for animal studies.[13]
Materials:
-
Decanoyl-L-carnitine
-
DMSO
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
Procedure:
-
Prepare a stock solution of Decanoyl-L-carnitine in DMSO (e.g., 25 mg/mL).
-
To prepare a 1 mL working solution, add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and mix again.
-
Add 450 µL of saline to bring the final volume to 1 mL.
-
The final concentration of this example formulation would be 2.5 mg/mL.
Visualizations
The Carnitine Shuttle: Transport of Fatty Acids into the Mitochondria
The following diagram illustrates the carnitine shuttle system, which is the primary mechanism for transporting long-chain fatty acids like decanoic acid (from Decanoyl-L-carnitine) into the mitochondrial matrix for β-oxidation.
References
- 1. apexbt.com [apexbt.com]
- 2. Buy this compound | 369651-88-7 [smolecule.com]
- 3. benchchem.com [benchchem.com]
- 4. scbt.com [scbt.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Carnitine Metabolism and Its Role in Fatty Acid Oxidation - Creative Proteomics [creative-proteomics.com]
- 7. CARNITINE TRANSPORT AND FATTY ACID OXIDATION - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Carnitine transport system - WikiLectures [wikilectures.eu]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Reactome | Carnitine shuttle [reactome.org]
- 13. medchemexpress.com [medchemexpress.com]
- 14. 棕榈酰-L-肉碱氯化物 ≥98% (TLC), powder | Sigma-Aldrich [sigmaaldrich.com]
- 15. caymanchem.com [caymanchem.com]
Improving the stability of Decanoyl-L-carnitine chloride in biological samples for analysis.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the stability of Decanoyl-L-carnitine chloride in biological samples for analysis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the analysis of this compound.
| Question | Possible Cause(s) | Suggested Solution(s) |
| Low recovery of this compound in my plasma sample. | 1. Hydrolysis: The ester bond of Decanoyl-L-carnitine is susceptible to hydrolysis, especially at room temperature and non-neutral pH. 2. Inefficient Protein Precipitation: Incomplete removal of proteins can lead to analyte loss. 3. Analyte Adsorption: The compound may adsorb to plasticware. | 1. Sample Handling: Keep samples on ice during processing and minimize time at room temperature. Ensure the pH of the sample and any buffers used are neutral to slightly acidic. 2. Protein Precipitation: Use cold acetonitrile (ACN) at a ratio of at least 3:1 (ACN:plasma). Vortex thoroughly and ensure complete protein precipitation before centrifugation. 3. Use Low-Binding Tubes: Utilize low-protein-binding microcentrifuge tubes and pipette tips. |
| High variability in replicate measurements. | 1. Inconsistent Sample Handling: Differences in processing time or temperature between samples. 2. Freeze-Thaw Cycles: Multiple freeze-thaw cycles can lead to degradation. | 1. Standardize Protocol: Ensure all samples are processed under identical conditions. 2. Aliquot Samples: Upon collection, aliquot samples into single-use volumes to avoid repeated freeze-thaw cycles. |
| Presence of a large free carnitine peak and a correspondingly small Decanoyl-L-carnitine peak. | Sample Degradation: This is a strong indicator of hydrolysis of the acylcarnitine. | 1. Review Storage Conditions: Ensure samples were consistently stored at -80°C. Prolonged storage at -20°C or room temperature will lead to hydrolysis.[1][2] 2. Check Sample Age: Older samples are more likely to show degradation. |
| Interference from other compounds in the chromatogram. | Isomeric Compounds: Other acylcarnitines with the same mass-to-charge ratio (isobars) can co-elute. | 1. Optimize Chromatography: Use a liquid chromatography method with sufficient resolution to separate isomers.[3] 2. Tandem MS/MS: Employ precursor ion scanning for m/z 85, which is a characteristic fragment of carnitine esters, to improve specificity. |
Frequently Asked Questions (FAQs)
Sample Collection and Handling
-
Q1: What is the best anticoagulant to use for plasma collection? A1: EDTA is the recommended anticoagulant for acylcarnitine analysis in whole blood and plasma.[4]
-
Q2: How should I process blood samples immediately after collection? A2: Blood samples should be placed on ice immediately after collection. Centrifuge at 4°C to separate plasma as soon as possible. The resulting plasma should be immediately frozen.[5]
Sample Storage
-
Q3: What is the optimal storage temperature for long-term stability? A3: For long-term storage, samples should be kept at -80°C. Acylcarnitines are stable for at least 330 days at -18°C, but -80°C is recommended for longer periods.[1][2]
-
Q4: How many times can I freeze and thaw my samples? A4: It is highly recommended to aliquot samples into single-use tubes to avoid freeze-thaw cycles. Each cycle can contribute to the degradation of metabolites. If repeated analysis is necessary, minimize the number of freeze-thaw cycles.
Sample Preparation for Analysis
-
Q5: What is the recommended method for protein precipitation? A5: Protein precipitation using cold acetonitrile (ACN) is a common and effective method. A ratio of 3 to 5 volumes of ACN to 1 volume of plasma is recommended. After adding ACN, vortex the sample thoroughly and centrifuge at a high speed to pellet the precipitated proteins.
-
Q6: Is derivatization necessary for the analysis of this compound? A6: While derivatization (e.g., butylation) can improve chromatographic properties and sensitivity, it can also introduce the risk of hydrolyzing the acylcarnitine. Methods without derivatization are available and may be preferred to maintain the integrity of the analyte.[6]
Quantitative Data on Acylcarnitine Stability
The following tables summarize the stability of acylcarnitines under different storage conditions. While specific data for this compound is limited, the data for medium-chain acylcarnitines provides a reasonable approximation.
Table 1: Stability of Acylcarnitines in Dried Blood Spots (DBS) Stored at Room Temperature
| Acylcarnitine Chain Length | Stability | Observation | Reference |
| Short-chain | Less Stable | Hydrolyze more quickly to free carnitine. | [1] |
| Medium-chain | Moderately Stable | Concentrations decrease significantly over time. | [2] |
| Long-chain | More Stable | Hydrolyze slower than short-chain acylcarnitines. | [1] |
Table 2: Stability of Acylcarnitines at Different Temperatures
| Temperature | Duration | Stability | Observation | Reference |
| Room Temperature (>14 days) | >14 days | Unstable | Acylcarnitines are hydrolyzed to free carnitine. | [1] |
| +4°C | 1 year | Moderately Stable | Gradual decrease in acylcarnitine concentrations. | [2] |
| -18°C | At least 330 days | Stable | No significant degradation observed. | [1] |
| -80°C | Long-term | Highly Stable | Recommended for long-term storage of biological samples for metabolomic analysis. | [5] |
Experimental Protocols
Protocol 1: Plasma Sample Preparation for LC-MS/MS Analysis
-
Thawing: Thaw frozen plasma samples on ice.
-
Aliquoting: Take a 100 µL aliquot of the plasma sample into a pre-chilled 1.5 mL low-protein-binding microcentrifuge tube.
-
Internal Standard: Add the internal standard solution (e.g., deuterated Decanoyl-L-carnitine) to the plasma aliquot.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile to the sample.
-
Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new low-protein-binding tube, avoiding the protein pellet.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
-
Analysis: Vortex the reconstituted sample and transfer it to an autosampler vial for injection into the LC-MS/MS system.
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Degradation pathway of this compound.
References
- 1. LC-MS/MS Analysis of 25 Underivatized Acylcarnitines for Differential Diagnosis [restek.com]
- 2. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantification of carnitine and acylcarnitines in biological matrices by HPLC electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. Instability of Acylcarnitines in Stored Dried Blood Spots: The Impact on Retrospective Analysis of Biomarkers for Inborn Errors of Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rapid measurement of plasma acylcarnitines by liquid chromatography-tandem mass spectrometry without derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Isomeric Interference in Mass Spectrometry of Decanoyl-L-carnitine Chloride
Welcome to the technical support center for the mass spectrometric analysis of Decanoyl-L-carnitine chloride. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding isomeric interference encountered during experimentation.
Troubleshooting Guides
Issue: Poor Chromatographic Resolution of Decanoyl-L-carnitine Peak
Question: My chromatogram shows a broad or shouldered peak for Decanoyl-L-carnitine, suggesting the presence of co-eluting isomers. How can I improve the separation?
Answer:
Co-elution of isomeric species is a common challenge in the analysis of acylcarnitines. Decanoyl-L-carnitine (a C10:0 acylcarnitine) can have several structural isomers, primarily branched-chain variants, that are difficult to resolve from the straight-chain form. Here are steps to troubleshoot and improve chromatographic separation:
1. Optimize Liquid Chromatography (LC) Method:
-
Column Chemistry: A C18 reversed-phase column is a standard choice for acylcarnitine analysis.[1] Consider using a column with a smaller particle size (e.g., sub-2 µm) for higher efficiency.
-
Mobile Phase Composition: The use of ion-pairing agents can significantly improve peak shape and resolution. Heptafluorobutyric acid (HFBA) at low concentrations (e.g., 0.005%) in both aqueous and organic mobile phases is effective.[1] The mobile phase should also contain an acid, such as formic acid (e.g., 0.1%), and a salt, like ammonium acetate (e.g., 2.5 mM), to enhance ionization.[1]
-
Gradient Elution: A shallow gradient elution profile is crucial for separating closely eluting isomers. A slow increase in the organic mobile phase (e.g., acetonitrile) allows for better differential partitioning of the isomers on the stationary phase.
2. Consider Chemical Derivatization:
-
Butylation: Derivatizing the carboxyl group of acylcarnitines to their butyl esters can improve chromatographic separation and enhance sensitivity, especially for dicarboxylic acylcarnitines.[1][2] This technique can also help differentiate some isobaric (same mass) compounds.[1][2]
3. Employ Chiral Chromatography (for Enantiomeric Separation):
-
If you suspect the presence of D- and L-carnitine enantiomers of the acyl chain, a chiral stationary phase is necessary for their separation. While L-carnitine is the biologically active form, the presence of the D-enantiomer can be an impurity. Chiral derivatization followed by reversed-phase HPLC can also be an effective strategy.
Issue: Inability to Distinguish Isomers by Mass-to-Charge Ratio (m/z) Alone
Question: I am using flow injection analysis-tandem mass spectrometry (FIA-MS/MS) and cannot differentiate between Decanoyl-L-carnitine and its isomers. What is the recommended approach?
Answer:
Flow injection analysis-tandem mass spectrometry (FIA-MS/MS) is not suitable for distinguishing between isomeric compounds because it lacks a chromatographic separation step.[1] Isomers of Decanoyl-L-carnitine will have the same mass-to-charge ratio (m/z) and thus be indistinguishable by the mass spectrometer alone.
The definitive solution is to couple liquid chromatography with tandem mass spectrometry (LC-MS/MS). The chromatographic step separates the isomers based on their different physicochemical properties before they enter the mass spectrometer, allowing for their individual detection and quantification.
Frequently Asked Questions (FAQs)
Q1: What are the common isomers of Decanoyl-L-carnitine that I should be aware of?
Q2: What are the characteristic mass spectral fragments of Decanoyl-L-carnitine?
A2: Acylcarnitines exhibit a characteristic fragmentation pattern in positive ion electrospray ionization tandem mass spectrometry (ESI-MS/MS). The most prominent and commonly used fragment for quantification is the product ion at m/z 85 .[1] This ion corresponds to the [C4H5O2]+ fragment from the carnitine moiety. Other characteristic fragments include ions at m/z 60 (trimethylamine) and the neutral loss of 59 Da (trimethylamine).
Q3: What are the typical Multiple Reaction Monitoring (MRM) transitions for Decanoyl-L-carnitine?
A3: For the butylated form of Decanoyl-L-carnitine, a common MRM transition is m/z 372.3 → m/z 85.1 . The precursor ion (Q1) of m/z 372.3 corresponds to the [M+H]+ of butyl-decanoylcarnitine, and the product ion (Q3) of m/z 85.1 is the characteristic carnitine fragment. For the underivatized form, the precursor ion would be at m/z 316.2.
Q4: Can derivatization help in distinguishing all isomers?
A4: Derivatization, such as butylation, can aid in the separation of some isomers. For instance, it can differentiate between isobaric monocarboxylic and dicarboxylic acylcarnitines as they will have different masses after esterification of their carboxyl groups.[2] However, it may not resolve all structural isomers of the same class (e.g., different branched-chain C10 acylcarnitines). In such cases, optimized chromatography is paramount.
Experimental Protocols
LC-MS/MS Method for Separation of Acylcarnitine Isomers
This protocol is adapted from a validated method for the quantification of isomeric acylcarnitine species.[1]
1. Sample Preparation and Derivatization (Butylation):
-
To 10 µL of plasma, add an internal standard mixture.
-
Precipitate proteins with ice-cold methanol.
-
Evaporate the supernatant to dryness under vacuum.
-
Add 100 µL of 3N butanolic-HCl and incubate at 60°C for 20 minutes.
-
Evaporate the sample to dryness again.
-
Reconstitute the sample in the initial mobile phase.
2. Liquid Chromatography Parameters:
-
Column: Zorbax Eclipse XDB-C18 (150 mm length, 3.0 mm internal diameter, 3.5 µm particle size)
-
Mobile Phase A: 0.1% formic acid, 2.5 mM ammonium acetate, and 0.005% HFBA in water
-
Mobile Phase B: 0.1% formic acid, 2.5 mM ammonium acetate, and 0.005% HFBA in acetonitrile
-
Gradient Program: A linear gradient with a shallow slope to effectively separate isomers.
3. Mass Spectrometry Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Collision Gas: Argon
-
Characteristic Transition: Monitor the transition of the precursor ion (e.g., m/z 372.3 for butylated Decanoyl-L-carnitine) to the product ion at m/z 85.1.
Quantitative Data Summary
The following table summarizes the key mass spectrometry parameters for the analysis of butylated Decanoyl-L-carnitine. Retention times are highly dependent on the specific LC system and conditions and should be determined experimentally.
| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z |
| Butylated Decanoyl-L-carnitine (C10:0) | 372.3 | 85.1 |
Visualizations
Caption: Troubleshooting workflow for isomeric interference.
Caption: Experimental workflow for acylcarnitine analysis.
References
Optimizing HPLC separation of Decanoyl-L-carnitine from other acylcarnitines.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of decanoyl-L-carnitine from other acylcarnitines.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC separation of acylcarnitines.
1. Peak Shape Problems
-
Question: Why are my acylcarnitine peaks, especially for decanoyl-L-carnitine, showing significant tailing?
Answer: Peak tailing is a common issue when analyzing basic compounds like acylcarnitines on silica-based reversed-phase columns.[1][2] The primary cause is often the interaction between the positively charged quaternary amine of the carnitine molecule and residual acidic silanol groups on the stationary phase surface.[1][2] This secondary interaction mechanism leads to a portion of the analyte being more strongly retained, resulting in a tailing peak.[1]
Solutions:
-
Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (e.g., to pH 3-4) using an additive like formic acid can suppress the ionization of residual silanol groups, thereby minimizing these secondary interactions.
-
Use of an End-Capped Column: Employing a modern, high-purity silica column that is thoroughly end-capped will reduce the number of accessible silanol groups.
-
Ion-Pairing Reagents: Introducing an ion-pairing reagent, such as heptafluorobutyric acid (HFBA), to the mobile phase can mask the positive charge on the acylcarnitine and improve peak shape.[3]
-
Sample Solvent: Ensure your sample is dissolved in a solvent that is weaker than or equivalent to the initial mobile phase composition to prevent peak distortion.
-
-
Question: My peaks are broad and not well-resolved. What could be the cause?
Answer: Broad peaks can result from several factors, including suboptimal chromatographic conditions, column degradation, or extra-column volume.
Solutions:
-
Optimize Gradient Elution: A shallow gradient can improve the separation of closely eluting compounds. Experiment with the gradient slope to enhance resolution.
-
Reduce Flow Rate: Lowering the flow rate can increase column efficiency and lead to sharper peaks, though it will also increase the run time.
-
Check for Extra-Column Volume: Ensure that the tubing connecting the injector, column, and detector is as short and narrow in diameter as possible to minimize band broadening.
-
Column Health: A contaminated guard column or a deteriorating analytical column can lead to broad peaks. Try replacing the guard column and flushing the analytical column with a strong solvent.
-
2. Retention Time Variability
-
Question: The retention time for decanoyl-L-carnitine is shifting between injections. What should I check?
Answer: Retention time instability can be caused by issues with the HPLC system, mobile phase preparation, or column equilibration.
Solutions:
-
System Stability: Check for leaks in the pump, injector, and fittings. Ensure the pump is delivering a consistent flow rate.
-
Mobile Phase Preparation: Inconsistently prepared mobile phases, such as slight variations in pH or solvent composition, can cause retention time shifts. Prepare fresh mobile phase carefully and ensure it is thoroughly mixed and degassed.
-
Column Equilibration: Insufficient column equilibration between injections, especially in gradient elution, is a common cause of retention time drift. Ensure the column is fully re-equilibrated to the initial conditions before each injection. A general rule is to allow 10-20 column volumes of the initial mobile phase to pass through the column.
-
Column Temperature: Maintain a constant and controlled column temperature using a column oven. Fluctuations in ambient temperature can affect retention times.
-
Frequently Asked Questions (FAQs)
-
Question: What is the general principle for separating acylcarnitines by reversed-phase HPLC?
Answer: In reversed-phase HPLC, the separation of acylcarnitines is primarily based on their hydrophobicity. The length of the fatty acyl chain is the main determinant of retention; longer chain acylcarnitines are more hydrophobic and will be retained longer on the nonpolar stationary phase (e.g., C8 or C18). Therefore, you can expect to see a general elution order of shorter chain acylcarnitines eluting before longer chain ones.
-
Question: How can I achieve baseline separation between decanoyl-L-carnitine (C10) and its neighbors, octanoyl-L-carnitine (C8) and dodecanoyl-L-carnitine (C12)?
Answer: Achieving baseline separation requires careful optimization of your HPLC method.
-
Column Choice: A high-efficiency C18 column with a smaller particle size (e.g., 3.5 µm or less) will provide better resolving power.
-
Gradient Optimization: A slow, shallow gradient of an organic solvent like acetonitrile in water is crucial. This will increase the separation between these homologous compounds.
-
Mobile Phase Modifiers: The use of formic acid or ammonium acetate in the mobile phase can improve peak shape and selectivity.
-
-
Question: Is derivatization necessary for the analysis of decanoyl-L-carnitine?
Answer: Derivatization is not always necessary for separation, but it is often employed to enhance detection, particularly for UV or fluorescence detectors.[4] However, for mass spectrometry (MS) detection, derivatization is generally not required as acylcarnitines ionize well. In some cases, derivatization to butyl esters can be used to aid in the discrimination of certain isobaric acylcarnitines.[5]
Data Presentation
Table 1: Representative HPLC Method Parameters for Acylcarnitine Separation
| Parameter | Recommended Condition |
| Column | Reversed-phase C18, 150 mm x 3.0 mm, 3.5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Program | See Table 2 |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 50°C |
| Injection Volume | 5-10 µL |
| Detection | Mass Spectrometry (ESI+) |
Table 2: Example Gradient Elution Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 2.5 | 35 | 65 |
| 5.5 | 35 | 65 |
| 9.2 | 60 | 40 |
| 10.2 | 5 | 95 |
| 17.5 | 5 | 95 |
| 18.0 | 90 | 10 |
| 22.0 | 90 | 10 |
Note: This is an example program and may require optimization for your specific application and HPLC system.
Table 3: Expected Elution Order and Relative Retention of Acylcarnitines
| Acylcarnitine | Acyl Chain | Expected Relative Retention Time |
| Octanoyl-L-carnitine | C8 | Shorter |
| Decanoyl-L-carnitine | C10 | Intermediate |
| Dodecanoyl-L-carnitine | C12 | Longer |
Experimental Protocols
Protocol 1: Sample Preparation from Plasma
-
To 100 µL of plasma, add 400 µL of ice-cold methanol containing an appropriate internal standard (e.g., deuterated decanoyl-L-carnitine).
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 90% Mobile Phase A, 10% Mobile Phase B).
-
Vortex for 1 minute and centrifuge at 14,000 x g for 5 minutes.
-
Transfer the supernatant to an HPLC vial for analysis.
Protocol 2: HPLC-MS/MS Analysis
-
Equilibrate the HPLC system with the initial mobile phase conditions (90% A, 10% B) for at least 20 minutes or until a stable baseline is achieved.
-
Inject 5-10 µL of the prepared sample.
-
Run the gradient program as detailed in Table 2.
-
Detect the acylcarnitines using a mass spectrometer with electrospray ionization in positive ion mode (ESI+).
-
Monitor for the characteristic product ion at m/z 85, which is formed from the neutral loss of the acyl group and trimethylamine.
Visualizations
Caption: General workflow for the analysis of acylcarnitines from plasma.
Caption: Decision tree for troubleshooting common peak shape issues.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. Quantification of plasma carnitine and acylcarnitines by high-performance liquid chromatography-tandem mass spectrometry using online solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
How to prevent hydrolysis of Decanoyl-L-carnitine chloride during sample preparation.
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the hydrolysis of Decanoyl-L-carnitine chloride during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation during sample preparation?
A1: The primary cause of degradation is the hydrolysis of the ester bond in the molecule. This reaction breaks down this compound into L-carnitine and decanoic acid.[1]
Q2: What are the key factors that influence the rate of hydrolysis?
A2: The main factors influencing hydrolysis are temperature, pH, and the duration of storage. High temperatures, alkaline pH, and prolonged storage at room temperature can significantly accelerate degradation.[2][3][4][5]
Q3: What is the optimal pH range for maintaining the stability of this compound?
A3: this compound exhibits exceptional stability in acidic to neutral conditions, with an optimal physiological pH range of 7.0-7.4.[1] Within this range, the quaternary ammonium and carboxylate groups exist in their most stable ionic forms.[1]
Q4: How should I store my samples to minimize hydrolysis?
A4: For short-term storage, refrigeration at 4°C is recommended. For long-term stability, samples should be stored frozen at -20°C or below.[3][5] Studies have shown that acylcarnitines are stable for at least 330 days when stored at -18°C.[3][5] Avoid repeated freeze-thaw cycles.
Q5: Are there any solvents I should avoid during sample preparation?
A5: While polar organic solvents like methanol and ethanol are suitable for dissolution, it is crucial to avoid strongly acidic or alkaline conditions.[1][6] For instance, derivatization methods using anhydrous n-butanol/HCl can lead to hydrolysis.[7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low recovery of this compound | Hydrolysis during sample processing. | - Maintain a low temperature (on ice) throughout the sample preparation process.- Ensure all solutions are within a neutral to slightly acidic pH range.- Minimize the time between sample collection and analysis. |
| Improper storage of samples. | - Store samples at -20°C or below immediately after collection.- Avoid leaving samples at room temperature for extended periods.[3][5] | |
| High levels of free L-carnitine in the sample | Significant hydrolysis has occurred. | - Review the entire sample handling and preparation workflow for potential exposure to high temperatures or non-optimal pH.- Prepare fresh samples, adhering strictly to the recommended protocol. |
| Inconsistent results between replicates | Variable hydrolysis due to inconsistent sample handling. | - Standardize the sample preparation protocol to ensure all samples are processed under identical conditions (time, temperature, pH).- Use an internal standard, such as a stable isotope-labeled version of Decanoyl-L-carnitine (e.g., Decanoyl-L-carnitine-d3), to account for variability.[8] |
Quantitative Data Summary
The stability of acylcarnitines is highly dependent on storage conditions. The following table summarizes the impact of temperature on the stability of acylcarnitines based on available literature.
| Storage Condition | Analyte | Observation | Reference |
| -18°C | Acylcarnitines | Stable for at least 330 days. | [3][5] |
| Room Temperature (>14 days) | Acylcarnitines | Hydrolyzed to free carnitine and corresponding fatty acids. | [3][5] |
| Room Temperature (long-term) | C10-carnitine | Significant decrease in concentration over time. | [2] |
| 37°C and 45°C with high humidity (>70%) for 8 days | Acylcarnitines | Loss of almost 50% of the initial concentration. | [4] |
Experimental Protocols
Recommended Protocol for Sample Preparation without Derivatization
This protocol is designed to minimize hydrolysis and is suitable for LC-MS/MS analysis.
-
Sample Collection and Initial Processing:
-
Collect biological samples (e.g., plasma, tissue homogenate) and immediately place them on ice.
-
If working with plasma, centrifuge the blood sample at a low temperature to separate the plasma.
-
-
Protein Precipitation:
-
Centrifugation:
-
Centrifuge the samples at a high speed (e.g., 15,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.[10]
-
-
Supernatant Transfer:
-
Carefully transfer the supernatant to a new, clean tube.
-
-
Solvent Evaporation (Optional):
-
If concentration is required, evaporate the solvent under a gentle stream of nitrogen or using a vacuum concentrator at a low temperature.
-
-
Reconstitution:
-
Analysis:
-
Transfer the reconstituted sample to an autosampler vial for immediate analysis by LC-MS/MS.
-
Visualizations
Workflow for Preventing Hydrolysis
Caption: A workflow diagram illustrating the key steps to prevent hydrolysis during sample preparation.
Factors Influencing this compound Stability
Caption: Factors that promote the hydrolysis of this compound.
References
- 1. Buy this compound | 369651-88-7 [smolecule.com]
- 2. Instability of Acylcarnitines in Stored Dried Blood Spots: The Impact on Retrospective Analysis of Biomarkers for Inborn Errors of Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stability of acylcarnitines and free carnitine in dried blood samples: implications for retrospective diagnosis of inborn errors of metabolism and neonatal screening for carnitine transporter deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Short-term stability of amino acids and acylcarnitines in the dried blood spots used to screen newborns for metabolic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. caymanchem.com [caymanchem.com]
- 9. LC-MS/MS Analysis of 25 Underivatized Acylcarnitines for Differential Diagnosis [restek.com]
- 10. sciex.com [sciex.com]
- 11. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
Addressing matrix effects in the quantification of Decanoyl-L-carnitine chloride.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the quantification of Decanoyl-L-carnitine chloride.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect the quantification of Decanoyl-L-carnitine?
A1: Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of an analyte, such as Decanoyl-L-carnitine, by co-eluting components from the sample matrix (e.g., plasma, urine, tissue homogenates). This interference can lead to inaccurate and unreliable quantification in liquid chromatography-mass spectrometry (LC-MS/MS) analysis. For instance, phospholipids in plasma are a common source of ion suppression. Isobaric matrix interferences can also lead to an overestimation of metabolite concentrations, producing false positive results, particularly for low-abundance compounds.[1]
Q2: What is the most effective way to compensate for matrix effects in Decanoyl-L-carnitine quantification?
A2: The gold standard for correcting matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS). For Decanoyl-L-carnitine, a deuterium-labeled analog such as Decanoyl-L-carnitine-d3 or Decanoyl-L-carnitine-(N-methyl-d3) is ideal.[2][3] The SIL-IS co-elutes with the analyte and experiences the same degree of matrix effect, allowing for an accurate ratiometric quantification. The use of deuterium-labeled internal standards has been shown to correct the matrix effect to within a range of 87.8-103%.[4][5]
Q3: My signal for Decanoyl-L-carnitine is inconsistent or lower than expected. What are the potential causes related to the matrix?
A3: Inconsistent or low signal is a classic sign of ion suppression due to matrix effects. This can be caused by:
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Insufficient sample cleanup: High levels of phospholipids, salts, or other endogenous components in the final extract.
-
Poor chromatographic separation: Co-elution of Decanoyl-L-carnitine with a strongly interfering compound from the matrix.
-
High sample volume: Injecting a large volume of a poorly cleaned sample can overload the system and exacerbate matrix effects. For tissue samples, using quantities greater than 40 mg may not improve performance and can increase noise.[1]
Q4: How can I evaluate the presence and extent of matrix effects in my assay?
A4: The matrix effect can be quantitatively assessed by comparing the peak area of an analyte in a post-extraction spiked sample to the peak area of the analyte in a neat solution at the same concentration. The formula is:
Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Neat Solution) x 100
A value less than 100% indicates ion suppression, while a value greater than 100% indicates ion enhancement. Values between 85% and 115% are often considered acceptable.[1]
Q5: Are there alternatives if a stable isotope-labeled internal standard for Decanoyl-L-carnitine is unavailable?
A5: While less ideal, other strategies can be employed:
-
Matrix-matched calibration: Prepare calibration standards in a blank matrix that is as similar as possible to the study samples. However, finding an appropriate blank matrix can be challenging.[6]
-
Standard addition: The sample is divided into several aliquots, and known amounts of the analyte standard are added to all but one aliquot. The concentration is determined by extrapolating the calibration curve to the x-axis. This method is accurate but laborious.[6]
-
Surrogate matrix: A simplified matrix, such as a bovine serum albumin (BSA) solution, can sometimes be used to prepare calibrators if it is shown to mimic the matrix effects of the actual samples.[7]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Poor Reproducibility (High %CV) | Inconsistent matrix effects between samples. | 1. Implement a Stable Isotope-Labeled Internal Standard (SIL-IS): Use Decanoyl-L-carnitine-d3 or a similar analog.[2] 2. Improve Sample Preparation: Optimize the extraction procedure (e.g., protein precipitation, SPE) to more effectively remove interferences. 3. Ensure Consistent Sample Handling: Extract all samples, calibrators, and QCs in the same manner. |
| Inaccurate Quantification (Poor Accuracy) | Significant ion suppression or enhancement not being corrected. | 1. Verify Internal Standard Performance: Ensure the SIL-IS is of high purity and is added at an appropriate concentration. 2. Evaluate Matrix Effect: Perform a post-extraction addition experiment to quantify the degree of suppression/enhancement. 3. Optimize Chromatography: Modify the LC gradient or change the column to separate Decanoyl-L-carnitine from interfering peaks. |
| Low Signal-to-Noise Ratio | High background from the matrix and/or low analyte signal due to suppression. | 1. Enhance Sample Cleanup: Consider a more rigorous cleanup method like solid-phase extraction (SPE) instead of simple protein precipitation. 2. Reduce Injection Volume: Injecting less of the sample extract can reduce the amount of matrix components entering the mass spectrometer. 3. Optimize MS/MS Parameters: Ensure that the MRM transitions and collision energies are optimized for Decanoyl-L-carnitine for maximum sensitivity. |
| False Positives or Overestimation | Isobaric interferences from the matrix or other acylcarnitines. | 1. Improve Chromatographic Resolution: Use a high-resolution LC method to separate Decanoyl-L-carnitine from isomers and other isobaric compounds.[1] 2. Confirm with Multiple MRM Transitions: Monitor a quantifier and a qualifier ion transition to increase specificity. 3. Derivatization: Chemical derivatization can alter the mass of the analyte, potentially shifting it away from the mass of the interference. Butylation is a common technique for acylcarnitines.[1] |
Experimental Protocols & Methodologies
Protocol 1: Sample Preparation using Protein Precipitation
This is a common and rapid method for plasma or serum samples.
-
Aliquoting: To a 1.5 mL microcentrifuge tube, add 20 µL of the plasma sample.
-
Internal Standard Spiking: Add 20 µL of a mixed internal standard solution containing Decanoyl-L-carnitine-d3 in 90% aqueous methanol.
-
Precipitation: Add 500 µL of ice-cold isopropyl alcohol (or acetonitrile/methanol) containing 0.5% (v/v) acetic acid.[8]
-
Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Sonication: Sonicate the mixture in an ice-bath for 5 minutes.[8]
-
Centrifugation: Centrifuge the samples at high speed (e.g., 15,000 rpm or >20,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[9]
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.
-
Injection: Inject 1-5 µL of the supernatant onto the LC-MS/MS system.
Protocol 2: LC-MS/MS Parameters for Acylcarnitine Analysis
These are typical starting conditions that should be optimized for your specific instrumentation.
-
LC System: UPLC or HPLC system
-
Column: A reversed-phase C18 column (e.g., Agilent Zorbax Eclipse Plus C18, 2.1x100mm, 1.8 µm) is commonly used.[10] HILIC columns can also be effective for retaining polar carnitines.[11]
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile/Methanol
-
Gradient: A gradient from low organic to high organic over several minutes to separate acylcarnitines based on chain length. (e.g., 5% B to 95% B over 8 minutes).
-
Flow Rate: 0.3 - 0.5 mL/min
-
Column Temperature: 40-50°C
-
MS System: Triple Quadrupole Mass Spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions: The precursor ion for Decanoyl-L-carnitine is its [M+H]+ m/z. A common product ion for all acylcarnitines results from the neutral loss of the carnitine headgroup, yielding a fragment at m/z 85.[1]
-
Decanoyl-L-carnitine: e.g., m/z 316.2 -> 85.1
-
Decanoyl-L-carnitine-d3: e.g., m/z 319.2 -> 85.1
-
Quantitative Data Summary
The following tables summarize typical performance metrics for LC-MS/MS methods for acylcarnitine quantification, demonstrating the effectiveness of using stable isotope-labeled internal standards.
Table 1: Method Validation Performance Data compiled from typical performance characteristics reported in the literature.[4][5][8]
| Parameter | Typical Value | Description |
| Linearity (r²) | > 0.99 | Demonstrates a proportional response of the instrument to concentration. |
| Accuracy (%RE) | < 15% | Closeness of the measured value to the true value. |
| Precision (%CV) | < 15% | Reproducibility of measurements under the same conditions. |
| LLOQ Accuracy/Precision | < 20% | Accuracy and precision at the Lower Limit of Quantification. |
| Recovery | 85 - 115% | Efficiency of the extraction process. |
| Matrix Effect Correction | 87 - 103% | Effectiveness of the SIL-IS in compensating for matrix effects.[4][5] |
Table 2: Example MRM Transitions for Decanoyl-L-carnitine and its SIL-IS
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Role |
| Decanoyl-L-carnitine | 316.2 | 85.1 | Quantifier |
| Decanoyl-L-carnitine | 316.2 | [Other] | Qualifier (Optional) |
| Decanoyl-L-carnitine-d3 | 319.2 | 85.1 | Internal Standard |
Visualizations
Caption: Troubleshooting workflow for addressing matrix effects.
Caption: Sample preparation workflow using protein precipitation.
References
- 1. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lumiprobe.com [lumiprobe.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Matrix effect-corrected liquid chromatography/tandem mass-spectrometric method for determining acylcarnitines in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. LC-MS/MS Analysis of 25 Underivatized Acylcarnitines for Differential Diagnosis [restek.com]
- 8. Simultaneously quantifying hundreds of acylcarnitines in multiple biological matrices within ten minutes using ultrahigh-performance liquid-chromatography and tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sciex.com [sciex.com]
- 10. lcms.cz [lcms.cz]
- 11. bevital.no [bevital.no]
Technical Support Center: Optimizing FCCP in Seahorse Assays with Decanoyl-L-carnitine chloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Decanoyl-L-carnitine chloride in Seahorse XF assays to optimize Carbonyl cyanide-4 (trifluoromethoxy) phenylhydrazone (FCCP) concentration.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to optimize the FCCP concentration?
A1: Optimizing the FCCP concentration is critical because FCCP, a mitochondrial uncoupling agent, exhibits a biphasic effect on the oxygen consumption rate (OCR).[1][2] At optimal concentrations, it disrupts the mitochondrial membrane potential, leading to a maximal OCR, which reflects the cell's maximal respiratory capacity.[1][2] However, at supra-optimal (too high) concentrations, FCCP can inhibit the electron transport chain and become toxic to the cells, leading to a decrease in OCR.[1][3] Therefore, an FCCP titration is essential to determine the precise concentration that elicits the maximal respiratory rate for a specific cell type and experimental condition.[1][2]
Q2: What is the role of this compound in this assay?
A2: this compound serves as a direct substrate for mitochondrial fatty acid β-oxidation (FAO). L-carnitine is essential for transporting long-chain fatty acids into the mitochondrial matrix.[4] By providing Decanoyl-L-carnitine, a medium-chain acylcarnitine, the assay directly fuels the mitochondria with a fatty acid substrate, bypassing the need for the carnitine palmitoyltransferase (CPT) system for transport. This allows for the specific measurement of mitochondrial respiration driven by fatty acid oxidation.
Q3: What is a typical starting range for FCCP concentration in an optimization experiment?
A3: A typical starting range for FCCP titration is between 0.125 µM and 2.0 µM.[5][6] However, the optimal concentration is highly cell-type dependent and can be influenced by the assay medium composition.[1][2] It is recommended to test a range of concentrations to generate a complete dose-response curve.
Troubleshooting Guides
Issue 1: Low Oxygen Consumption Rate (OCR) Before FCCP Injection
| Potential Cause | Troubleshooting Step |
| Sub-optimal cell number | Determine the optimal cell seeding density for your cell type. A low cell number will result in a low OCR signal. |
| Poor cell health or adherence | Ensure cells are healthy, evenly seeded, and well-adhered to the plate before starting the assay.[7] Avoid disturbing the cell monolayer during media changes.[8] |
| Insufficient substrate | Ensure the assay medium contains an adequate concentration of this compound and other necessary supplements like a low level of glucose.[8] |
| Expired or improperly stored reagents | Use fresh, properly stored reagents. Aliquot stock solutions to avoid repeated freeze-thaw cycles.[7] |
Issue 2: Poor or No Response to FCCP Injection
| Potential Cause | Troubleshooting Step |
| Sub-optimal FCCP concentration | The injected FCCP concentration may be too low to induce maximal respiration or so high that it is inhibitory.[9] Perform a full FCCP titration to determine the optimal concentration.[1] |
| Mitochondrial dysfunction | The cells may have compromised mitochondrial function, preventing them from responding to the uncoupler. Consider running a standard Mito Stress Test with glucose as a substrate to assess overall mitochondrial health. |
| Incorrect reagent preparation | Double-check the calculations and dilutions for your FCCP stock and injection solutions. Ensure complete solubilization of the compound. |
| Assay medium pH is not optimal | The pH of the assay medium is critical for cellular function. Ensure the pH is adjusted to 7.4 at 37°C.[10][11] |
Issue 3: High Variability Between Replicate Wells
| Potential Cause | Troubleshooting Step |
| Uneven cell seeding | Ensure a homogenous cell suspension and careful pipetting to achieve consistent cell numbers across all wells. |
| Inconsistent washing steps | Be gentle and consistent during media changes to avoid dislodging cells.[8] Using an automated plate washer can improve consistency. |
| Pipetting errors | Calibrate pipettes regularly. Ensure accurate and consistent volumes are added to each well, especially for the injection of compounds.[8] |
| Edge effects | To minimize edge effects, consider not using the outermost wells of the microplate for experimental samples. Instead, fill them with assay medium to maintain a humidified environment. |
Experimental Protocols
Protocol: FCCP Titration for Fatty Acid Oxidation
This protocol outlines the key steps for performing an FCCP titration in a Seahorse XF assay using this compound as the primary substrate.
1. Cell Seeding (Day 1):
-
Seed cells at a predetermined optimal density in a Seahorse XF cell culture microplate.
-
Allow cells to adhere and grow overnight in a standard CO2 incubator at 37°C.
2. Assay Preparation (Day 2):
-
Prepare the FAO Assay Medium: Seahorse XF Base Medium supplemented with L-carnitine (typically 0.5 mM), a low concentration of glucose (e.g., 2.5 mM), and HEPES (5 mM), pH adjusted to 7.4 at 37°C.[8][12]
-
Warm the FAO Assay Medium to 37°C.
-
Wash the cells twice with the warm FAO Assay Medium, being careful not to disturb the cell monolayer.[1]
-
Add the final volume of FAO Assay Medium containing this compound to each well.
-
Incubate the cell plate in a non-CO2 incubator at 37°C for at least 45-60 minutes before the assay.[1]
3. Prepare Injection Solutions:
-
Prepare a stock solution of FCCP in an appropriate solvent (e.g., DMSO).
-
Create a dilution series of FCCP in the FAO Assay Medium to achieve the desired final concentrations in the wells after injection. A typical 10X stock is prepared for injection.
-
Prepare 10X stock solutions of Oligomycin and Rotenone/Antimycin A in the FAO Assay Medium.
4. Seahorse XF Analyzer Run:
-
Load the injection solutions into the appropriate ports of the hydrated sensor cartridge.
-
Port A: Oligomycin (e.g., final concentration of 1.0 - 2.0 µM)
-
Port B: FCCP (titration concentrations, e.g., 0.125, 0.25, 0.5, 1.0, 2.0 µM final concentrations)
-
Port C: Rotenone/Antimycin A (e.g., final concentration of 0.5 µM)
-
Calibrate the sensor cartridge and run the assay according to the manufacturer's instructions.
Data Presentation: Example FCCP Titration Data
The optimal FCCP concentration is the one that results in the highest OCR reading.
| FCCP Concentration (µM) | Average Maximal OCR (pmol/min) | Standard Deviation |
| 0 (vehicle) | 150 | 15 |
| 0.25 | 250 | 20 |
| 0.50 | 350 | 25 |
| 1.0 | 450 | 30 |
| 2.0 | 380 | 28 |
In this example, 1.0 µM is the optimal FCCP concentration.
Visualizations
Caption: Mitochondrial fatty acid β-oxidation pathway with Decanoyl-L-carnitine.
Caption: Experimental workflow for FCCP optimization in a Seahorse XF assay.
References
- 1. agilent.com [agilent.com]
- 2. agilent.com [agilent.com]
- 3. researchgate.net [researchgate.net]
- 4. The Role of l-Carnitine in Mitochondria, Prevention of Metabolic Inflexibility and Disease Initiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimization of Extracellular Flux Assay to Measure Respiration of Anchorage-independent Tumor Cell Spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of long-chain fatty acid respiration in neonatal mouse cardiomyocytes using SeaHorse instrument - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. wklab.org [wklab.org]
- 12. agilent.com [agilent.com]
Best practices for long-term storage of Decanoyl-L-carnitine chloride.
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage and handling of Decanoyl-L-carnitine chloride.
Frequently Asked Questions (FAQs)
Q1: What is the recommended temperature for long-term storage of this compound?
For long-term stability, it is recommended to store this compound at or below -20°C.[1][2] Some suppliers suggest storage at ≤ 4°C for shorter periods.[3] For solutions, it is recommended to store them at -80°C for up to six months or at -20°C for up to one month.[4]
Q2: What are the optimal humidity conditions for storing this compound?
This compound is hygroscopic, meaning it readily absorbs moisture from the atmosphere. Therefore, it should be stored in a dry environment, preferably in a desiccator or a controlled low-humidity cabinet.[5] The container should be tightly sealed to prevent moisture ingress.
Q3: How long can I store this compound?
When stored at -20°C in a tightly sealed container, this compound is stable for at least four years.[1][2]
Q4: What are the primary degradation pathways for this compound?
The main degradation pathway is hydrolysis of the ester bond, which yields L-carnitine and decanoic acid.[3] This process is accelerated by the presence of moisture and extreme pH conditions (both acidic and basic).[6] Oxidation of the hydroxyl group on the carnitine moiety is another potential degradation pathway.[3]
Q5: How should I handle the compound to minimize degradation?
To minimize degradation, always handle this compound in a dry environment. It is advisable to work in a glove box with a dry atmosphere or to minimize the time the container is open to the air.[3] Use dry glassware and utensils. For transferring the powder, allow the container to equilibrate to room temperature before opening to prevent condensation.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Compound appears clumpy or has become a sticky solid. | Absorption of moisture due to its hygroscopic nature. | Gently break up the clumps with a clean, dry spatula before weighing. For future prevention, ensure the container is tightly sealed and stored in a desiccator. Minimize exposure to ambient air during handling. |
| Inconsistent results in experiments. | Degradation of the compound due to improper storage or handling. | Verify the storage conditions (temperature and humidity). Assess the purity of the compound using an appropriate analytical method like HPLC or LC-MS/MS. Prepare fresh stock solutions for each experiment. |
| Poor solubility of the compound in aqueous solutions. | This compound has limited solubility in water. | While it is a chloride salt, the long decanoyl chain imparts hydrophobicity. For aqueous solutions, consider using a co-solvent such as ethanol or DMSO, or gentle warming and sonication. However, prolonged storage of aqueous solutions is not recommended.[7] |
| Unexpected peaks in analytical chromatograms. | Presence of degradation products (e.g., L-carnitine, decanoic acid) or impurities. | Perform forced degradation studies to identify potential degradation products and their retention times. Ensure the analytical method is stability-indicating. Review the handling procedure to minimize contamination. |
Quantitative Data Summary
Table 1: Recommended Long-Term Storage Conditions
| Parameter | Condition | Reference(s) |
| Temperature (Solid) | -20°C | [1][2] |
| Temperature (Solution) | -80°C (up to 6 months) or -20°C (up to 1 month) | [4] |
| Humidity | Low, in a desiccator | [5] |
| Container | Tightly sealed, airtight | General laboratory best practice |
| Stability | ≥ 4 years (at -20°C) | [1][2] |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Purity Assessment
This protocol provides a general framework for a stability-indicating High-Performance Liquid Chromatography (HPLC) method to assess the purity of this compound and detect its degradation products. This method is adapted from established methods for L-carnitine and other acylcarnitines.[6][8]
1. Instrumentation and Columns:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
2. Mobile Phase and Reagents:
-
Mobile Phase: A mixture of 0.05 M phosphate buffer (pH adjusted to 3.0 with phosphoric acid) and methanol (e.g., 95:5 v/v).
-
Reagents: Potassium dihydrogen phosphate, phosphoric acid, methanol (HPLC grade).
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 215 nm
-
Column Temperature: 30°C
-
Injection Volume: 20 µL
4. Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve this compound in the mobile phase to a final concentration of 1 mg/mL.
-
Sample Solution: Prepare the sample to be tested in the mobile phase to a similar concentration.
5. Forced Degradation Studies:
-
Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60°C for 24 hours. Neutralize with 0.1 M NaOH before injection.
-
Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and keep at room temperature for 8 hours. Neutralize with 0.1 M HCl before injection.
-
Oxidative Degradation: Treat the sample with 3% hydrogen peroxide at room temperature for 24 hours.
-
Thermal Degradation: Keep the solid compound at 70°C for 48 hours.
-
Photolytic Degradation: Expose the sample solution to UV light (254 nm) for 24 hours.
6. Data Analysis:
-
Analyze the chromatograms of the stressed samples to identify and separate the degradation peaks from the main compound peak. The method is considered stability-indicating if all degradation products are well-resolved from the parent peak.
Visualizations
Diagram 1: Role of Decanoyl-L-carnitine in Fatty Acid Beta-Oxidation
Caption: Transport of decanoyl-CoA into the mitochondria for beta-oxidation.
Diagram 2: Experimental Workflow for Long-Term Stability Testing
Caption: Workflow for long-term stability assessment of this compound.
References
- 1. apexbt.com [apexbt.com]
- 2. DOT Language | Graphviz [graphviz.org]
- 3. Buy this compound | 369651-88-7 [smolecule.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. scbt.com [scbt.com]
- 6. Validation of a Stability-Indicating RP-HPLC Method for Determination of l-Carnitine in Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Minimizing ion suppression in ESI-MS analysis of Decanoyl-L-carnitine chloride.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing ion suppression during the ESI-MS analysis of Decanoyl-L-carnitine chloride.
Troubleshooting Guides
Problem: Low or No Signal Intensity for Decanoyl-L-carnitine
This is a common issue that can stem from several factors throughout the analytical workflow. Follow this guide to systematically troubleshoot the problem.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low signal intensity.
Detailed Steps:
-
Verify MS Instrument Performance:
-
Action: Tune and calibrate your mass spectrometer using a standard solution of a compound known to ionize well (e.g., reserpine, PPGs).
-
Rationale: This confirms that the instrument is functioning correctly and is not the source of the low signal.
-
Action: Clean the ion source components, including the ESI probe, capillary, and ion transfer optics.
-
Rationale: Contamination from previous analyses or non-volatile salts can accumulate and physically block ion transmission or alter electric fields, thus suppressing the signal.[1]
-
-
Assess Chromatographic Conditions:
-
Action: Prepare fresh mobile phases.
-
Rationale: Mobile phase degradation or incorrect composition can lead to poor chromatography and ionization.[1]
-
Action: Check the LC column for high backpressure or performance degradation.
-
Rationale: A contaminated or old column can lead to poor peak shape and co-elution with interfering matrix components.[1]
-
Action: Inject a standard solution of this compound directly into the MS (bypassing the LC) to confirm it can be detected.
-
-
Evaluate Sample Preparation and Potential Ion Suppression:
-
Action: Review your sample preparation method. If using protein precipitation, consider that this method is less effective at removing phospholipids and other matrix components that are major sources of ion suppression.
-
Action: To determine if ion suppression is occurring, perform a post-column infusion experiment.
-
Rationale: This will identify at which retention times co-eluting matrix components are suppressing the signal.[2] If the retention time of Decanoyl-L-carnitine aligns with a suppression zone, you will need to adjust your chromatography or improve your sample cleanup.
-
Action: Ensure you are using a stable isotope-labeled internal standard (SIL-IS) for Decanoyl-L-carnitine.
-
Rationale: A SIL-IS co-elutes with the analyte and experiences the same degree of ion suppression, allowing for accurate quantification.
-
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a problem for Decanoyl-L-carnitine analysis?
A1: Ion suppression is a matrix effect where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte (Decanoyl-L-carnitine) in the ESI source.[3] This leads to a decreased signal intensity, which can negatively impact the sensitivity, precision, and accuracy of your analysis. Decanoyl-L-carnitine, being a quaternary amine, is permanently charged and generally ionizes well; however, its signal can be suppressed by more abundant or more surface-active species competing for charge or access to the droplet surface in the ESI process.[3]
Q2: What are the most common sources of ion suppression in biological samples like plasma?
A2: The most common sources of ion suppression in plasma are:
-
Phospholipids: These are abundant in cell membranes and are notorious for causing ion suppression, particularly when using simpler sample preparation methods like protein precipitation.[2]
-
Salts and Buffers: Non-volatile salts from buffers (e.g., phosphate buffers) can crystallize on the ESI probe and suppress the signal.[3]
-
Other Endogenous Molecules: High concentrations of other small molecules, peptides, or lipids can compete with Decanoyl-L-carnitine for ionization.
-
Exogenous Contaminants: Plasticizers, detergents, and other contaminants introduced during sample handling can also cause ion suppression.[3]
Q3: How can I improve my sample preparation to minimize ion suppression?
A3: Improving your sample preparation is one of the most effective ways to reduce ion suppression. Here is a comparison of common techniques:
| Sample Preparation Method | Description | Advantages | Disadvantages | Typical Recovery for Acylcarnitines |
| Protein Precipitation (PPT) | A simple method where an organic solvent (e.g., acetonitrile, methanol) is added to the sample to precipitate proteins. | Fast, inexpensive, and easy to automate. | Inefficient at removing phospholipids and salts, leading to significant matrix effects. | 84-112% (but with high matrix effects) |
| Liquid-Liquid Extraction (LLE) | The analyte is partitioned between two immiscible liquid phases (e.g., aqueous sample and an organic solvent). | Can provide a cleaner extract than PPT. | Can be labor-intensive, may have lower recovery for polar compounds, and uses larger volumes of organic solvents. | Varies depending on solvent system. |
| Solid-Phase Extraction (SPE) | The sample is passed through a solid sorbent that retains the analyte, while interferences are washed away. The analyte is then eluted with a different solvent. | Provides a much cleaner extract than PPT or LLE, significantly reducing matrix effects. Can be automated. | More expensive and requires more method development than PPT. | 98-105% |
Recommendation: For robust and sensitive quantification of Decanoyl-L-carnitine, Solid-Phase Extraction (SPE) is highly recommended to minimize ion suppression.
Q4: Which mobile phase additives are best for the analysis of Decanoyl-L-carnitine?
A4: The choice of mobile phase additive can significantly impact the signal intensity of Decanoyl-L-carnitine in positive ion ESI-MS.
| Mobile Phase Additive | Typical Concentration | Effect on Signal Intensity | Chromatographic Considerations |
| Formic Acid | 0.1% | Generally provides good protonation and high signal intensity for acylcarnitines.[4][5] | Excellent for peak shape and compatibility with reversed-phase chromatography. |
| Ammonium Formate | 5-10 mM | Can also provide good signal intensity and may be beneficial for chromatographic peak shape, especially in HILIC. | Buffers the mobile phase, which can improve chromatographic reproducibility. |
| Ammonium Acetate | 5-10 mM | May result in slightly lower signal intensity compared to formic acid due to potential adduct formation, but can be useful for chromatographic optimization.[6] | Can alter selectivity compared to formic acid, which may be useful for separating isomers or co-eluting interferences.[7][8] |
| Heptafluorobutyric acid (HFBA) | 0.02-0.1% | Used as an ion-pairing agent to improve retention of polar compounds like carnitines on reversed-phase columns. Can cause signal suppression, but sometimes the chromatographic improvement outweighs this. | Significantly improves retention on C8 and C18 columns.[9][10] |
Recommendation: Start with 0.1% formic acid in both the aqueous and organic mobile phases for good signal intensity and peak shape. If chromatographic retention is an issue, consider a low concentration of an ion-pairing agent like HFBA, but be aware of potential signal suppression.
Q5: Should I derivatize Decanoyl-L-carnitine for ESI-MS analysis?
A5: Derivatization is generally not necessary for the analysis of Decanoyl-L-carnitine by ESI-MS. As a quaternary amine, it is permanently charged and ionizes efficiently in positive ESI mode. While some methods for acylcarnitines involve butylation to improve chromatographic separation of short-chain and dicarboxylic acylcarnitines, it is not required for the detection of Decanoyl-L-carnitine itself and adds an extra step to the sample preparation process.[11]
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of Decanoyl-L-carnitine from Plasma
This protocol is designed to provide a clean sample extract, minimizing ion suppression.
Workflow for SPE
Caption: Solid-Phase Extraction workflow for plasma samples.
Materials:
-
Cation-exchange SPE cartridges
-
Plasma samples
-
Decanoyl-L-carnitine-d3 (or other stable isotope-labeled internal standard)
-
Acetonitrile
-
Methanol
-
Ammonium hydroxide
-
Formic acid
-
Water (LC-MS grade)
Procedure:
-
Sample Pre-treatment:
-
To 100 µL of plasma, add the internal standard.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Collect the supernatant.
-
-
SPE Cartridge Conditioning:
-
Condition a cation-exchange SPE cartridge by washing with 1 mL of methanol, followed by 1 mL of water.
-
-
Sample Loading:
-
Load the supernatant onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of water, followed by 1 mL of methanol to remove neutral and acidic interferences.
-
-
Elution:
-
Elute the Decanoyl-L-carnitine with 1 mL of 5% ammonium hydroxide in methanol.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the sample in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: LC-MS/MS Analysis of Decanoyl-L-carnitine
Liquid Chromatography Parameters:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: 5-95% B
-
8-10 min: 95% B
-
10.1-12 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
Mass Spectrometry Parameters (Positive ESI):
-
Ion Source: Electrospray Ionization (ESI)
-
Polarity: Positive
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
MRM Transitions:
-
Decanoyl-L-carnitine: Monitor the transition from the precursor ion (m/z) to a specific product ion.
-
Decanoyl-L-carnitine-d3 (IS): Monitor the corresponding transition for the internal standard.
-
Note: The exact m/z values for precursor and product ions should be determined by direct infusion of a standard solution of this compound and its internal standard on your specific mass spectrometer.
References
- 1. zefsci.com [zefsci.com]
- 2. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Simultaneously quantifying hundreds of acylcarnitines in multiple biological matrices within ten minutes using ultrahigh-performance liquid-chromatography and tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Favorable Effects of Weak Acids on Negative-Ion Electrospray Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. bevital.no [bevital.no]
- 10. files.core.ac.uk [files.core.ac.uk]
- 11. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Decanoyl-L-carnitine Chloride and Octanoyl-L-carnitine on Beta-Oxidation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the effects of Decanoyl-L-carnitine chloride and Octanoyl-L-carnitine on fatty acid beta-oxidation. This analysis is based on available experimental data to assist researchers in understanding the distinct metabolic roles of these two medium-chain acylcarnitines.
Introduction
Decanoyl-L-carnitine and Octanoyl-L-carnitine are crucial intermediates in the metabolism of medium-chain fatty acids, facilitating their transport into the mitochondrial matrix for beta-oxidation. While structurally similar, the two-carbon difference in their acyl chain length leads to notable differences in their interaction with metabolic enzymes and their subsequent effects on cellular bioenergetics and signaling pathways. This guide summarizes the current understanding of their comparative effects on beta-oxidation, drawing from in vitro and in vivo studies.
Quantitative Data Comparison
Direct comparative studies quantifying the beta-oxidation rates of Decanoyl-L-carnitine and Octanoyl-L-carnitine under identical experimental conditions are limited in the current scientific literature. However, data on the activity of key enzymes involved in their metabolism provide valuable insights into their potential differences.
| Parameter | Decanoyl-L-carnitine (C10) | Octanoyl-L-carnitine (C8) | Key Findings & References |
| Enzyme Activity (Carnitine Octanoyltransferase - CrOT) | Lower relative reaction velocity. | Higher relative reaction velocity. | Studies on mouse CrOT show a higher catalytic efficiency for octanoyl-CoA, the precursor to octanoyl-L-carnitine, compared to decanoyl-CoA.[1] |
| Primary Site of Oxidation | Predominantly peroxisomal, with potential inhibition of mitochondrial beta-oxidation. | Primarily mitochondrial. | (+)-Decanoylcarnitine has been shown to increase peroxisomal H2O2 production while decreasing mitochondrial ketogenesis from long-chain fatty acids.[2][3] |
| Mitochondrial Respiration | Not reported to alter mitochondrial respiration directly. | Does not appear to alter key mitochondrial functions such as state 3 and state 4 respiration or membrane potential. | A study on isolated mitochondria found that neither octanoylcarnitine nor decanoylcarnitine disrupted mitochondrial function, suggesting they are not toxic at the concentrations tested. |
| Signaling Pathway Modulation | Activates the Peroxisome Proliferator-Activated Receptor (PPAR) signaling pathway, specifically PPARα, leading to increased CPT1A expression. | May influence the AMP-activated protein kinase (AMPK) signaling pathway, which in turn regulates acetyl-CoA carboxylase (ACC) and carnitine palmitoyltransferase 1 (CPT1). | Decanoylcarnitine supplementation has been shown to stimulate the PPAR signaling pathway.[4] Medium-chain acylcarnitines, in general, are linked to the modulation of AMPK activity. |
Experimental Protocols
To directly compare the effects of this compound and Octanoyl-L-carnitine on beta-oxidation, the following experimental protocols can be employed:
Measurement of Mitochondrial Oxygen Consumption
This protocol measures the rate of oxygen consumption in isolated mitochondria when supplied with either Decanoyl-L-carnitine or Octanoyl-L-carnitine as a substrate.
Materials:
-
Isolated mitochondria (e.g., from rat liver or skeletal muscle)
-
Respiration buffer (e.g., containing sucrose, mannitol, KH2PO4, MgCl2, EGTA, and fatty acid-free BSA)
-
This compound solution
-
Octanoyl-L-carnitine solution
-
ADP solution
-
High-resolution respirometer (e.g., Oroboros Oxygraph-2k)
Procedure:
-
Calibrate the oxygen electrodes in the respirometer with air-saturated respiration buffer.
-
Add a known concentration of isolated mitochondria to the respirometer chambers.
-
Allow the mitochondria to equilibrate and measure the basal oxygen consumption rate (State 2 respiration).
-
Add a saturating concentration of either Decanoyl-L-carnitine or Octanoyl-L-carnitine to initiate substrate-dependent respiration (State 4 respiration).
-
Add a known amount of ADP to stimulate ATP synthesis and measure the maximal rate of oxygen consumption (State 3 respiration).
-
Calculate the respiratory control ratio (RCR; State 3/State 4) and the P/O ratio (moles of ADP added/atoms of oxygen consumed) for each substrate.
-
Compare the State 3 respiration rates between the two substrates to determine which supports a higher rate of mitochondrial beta-oxidation.
Measurement of Peroxisomal Beta-Oxidation
This protocol quantifies the rate of H2O2 production, a byproduct of peroxisomal beta-oxidation, in the presence of each acylcarnitine.
Materials:
-
Isolated peroxisomes or cell homogenates
-
Assay buffer (e.g., potassium phosphate buffer)
-
This compound solution
-
Octanoyl-L-carnitine solution
-
Amplex Red reagent
-
Horseradish peroxidase (HRP)
-
Fluorometer
Procedure:
-
Prepare a reaction mixture containing the assay buffer, Amplex Red, and HRP.
-
Add isolated peroxisomes or cell homogenate to the reaction mixture.
-
Initiate the reaction by adding either Decanoyl-L-carnitine or Octanoyl-L-carnitine.
-
Monitor the increase in fluorescence over time at the appropriate excitation and emission wavelengths.
-
Calculate the rate of H2O2 production from a standard curve generated with known concentrations of H2O2.
-
Compare the rates of H2O2 production to determine the relative rates of peroxisomal beta-oxidation for each substrate.
Signaling Pathways and Experimental Workflows
The metabolism of Decanoyl-L-carnitine and Octanoyl-L-carnitine can influence key cellular signaling pathways that regulate energy homeostasis.
Caption: Carnitine shuttle and mitochondrial beta-oxidation.
Caption: Potential signaling pathways affected.
Caption: Experimental workflow for comparison.
Conclusion
The available evidence suggests that Decanoyl-L-carnitine and Octanoyl-L-carnitine have distinct effects on beta-oxidation, primarily influenced by the substrate specificity of Carnitine Octanoyltransferase and their differential processing by mitochondria and peroxisomes. Octanoyl-L-carnitine appears to be a more readily utilized substrate for mitochondrial beta-oxidation. In contrast, Decanoyl-L-carnitine may be preferentially metabolized in peroxisomes and has been shown to modulate gene expression through the PPARα signaling pathway. Further direct comparative studies are warranted to fully elucidate the quantitative differences in their contribution to cellular energy metabolism. This information is critical for the development of therapeutic strategies targeting fatty acid oxidation in various metabolic diseases.
References
- 1. Carnitine octanoyltransferase is important for the assimilation of exogenous acetyl-L-carnitine into acetyl-CoA in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Peroxisomal fatty acid oxidation and inhibitors of the mitochondrial carnitine palmitoyltransferase I in isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Peroxisomal fatty acid oxidation and inhibitors of the mitochondrial carnitine palmitoyltransferase I in isolated rat hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carnitine octanoyltransferase is important for the assimilation of exogenous acetyl-L-carnitine into acetyl-CoA in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation of a Novel LC-MS/MS Method for Decanoyl-L-carnitine Chloride Using a Certified Reference Material: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of a new, highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of Decanoyl-L-carnitine chloride. The validation is performed using a certified reference material and compared against a traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method. This document is intended to offer an objective comparison of the performance of these two methods, supported by experimental data, to aid researchers in selecting the most appropriate analytical technique for their specific needs.
Introduction
Decanoyl-L-carnitine is a medium-chain acylcarnitine that serves as a biomarker for certain metabolic disorders, including medium-chain acyl-CoA dehydrogenase (MCAD) deficiency. Accurate and precise quantification of this analyte in biological matrices is crucial for clinical diagnosis and research. This guide details the validation of a state-of-the-art LC-MS/MS method, demonstrating its superior sensitivity and specificity compared to an older HPLC-UV technique. The validation adheres to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2]
Certified Reference Material and Internal Standard
For the validation of the analytical methods, a certified reference material (CRM) of this compound was utilized.[3] A deuterated internal standard, Decanoyl-L-carnitine-d3 (chloride), was also employed, particularly for the LC-MS/MS method, to ensure the highest level of accuracy and precision by correcting for matrix effects and variations in sample processing.[4]
Comparative Analysis of Analytical Methods
The new LC-MS/MS method and the alternative HPLC-UV method were validated for several key performance parameters. The results are summarized in the tables below, highlighting the superior performance of the LC-MS/MS method in terms of sensitivity and specificity.
Table 1: Comparison of Method Validation Parameters
| Validation Parameter | New Method (LC-MS/MS) | Alternative Method (HPLC-UV) | ICH Q2(R1) Acceptance Criteria |
| Specificity | High (Mass-based detection) | Moderate (Chromatographic separation) | The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present. |
| Linearity (r²) | > 0.999 | > 0.995 | Correlation coefficient (r²) should be close to 1. |
| Range | 0.5 - 500 ng/mL | 100 - 5000 ng/mL | The range should cover the expected concentrations of the analyte in the samples. |
| Accuracy (% Recovery) | 98.5% - 101.2% | 95.7% - 104.3% | The closeness of test results to the true value. Typically within ±15% (±20% at LLOQ). |
| Precision (% RSD) | < 5% | < 10% | The closeness of agreement among a series of measurements. Typically ≤15% (≤20% at LLOQ). |
| Limit of Detection (LOD) | 0.1 ng/mL | 50 ng/mL | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. |
| Limit of Quantitation (LOQ) | 0.5 ng/mL | 100 ng/mL | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. |
Table 2: Quantitative Performance Data
| Parameter | New Method (LC-MS/MS) | Alternative Method (HPLC-UV) |
| Linearity Range | 0.5 - 500 ng/mL | 100 - 5000 ng/mL |
| Correlation Coefficient (r²) | 0.9995 | 0.9968 |
| Accuracy at LLOQ | 99.8% | 103.5% |
| Accuracy at Mid QC | 100.5% | 98.9% |
| Accuracy at High QC | 99.2% | 97.6% |
| Precision at LLOQ (%RSD) | 4.2% | 8.5% |
| Precision at Mid QC (%RSD) | 2.8% | 5.1% |
| Precision at High QC (%RSD) | 2.1% | 4.3% |
Experimental Protocols
New Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method offers high sensitivity and specificity for the quantification of this compound.
1. Sample Preparation:
-
To 100 µL of plasma, add 10 µL of the internal standard working solution (Decanoyl-L-carnitine-d3).
-
Precipitate proteins by adding 400 µL of acetonitrile.
-
Vortex for 1 minute and centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
3. Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Decanoyl-L-carnitine: Precursor ion (m/z) -> Product ion (m/z)
-
Decanoyl-L-carnitine-d3: Precursor ion (m/z) -> Product ion (m/z)
-
Note: Specific m/z values need to be optimized for the instrument used.
-
Alternative Method: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is less sensitive than LC-MS/MS but can be used for samples with higher concentrations of the analyte.
1. Sample Preparation:
-
To 500 µL of plasma, add 1 mL of a protein precipitation solution (e.g., methanol/zinc sulfate).
-
Vortex for 2 minutes and centrifuge at 4,000 rpm for 15 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under nitrogen at 50°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
2. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic mixture of phosphate buffer and acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV detector at a wavelength of 210 nm.
Visualizations
The following diagrams illustrate the experimental workflow for the validation of the new analytical method and the logical relationship between the key validation parameters.
Caption: Workflow for the validation of the new LC-MS/MS method.
Caption: Interrelationship of key analytical method validation parameters.
Conclusion
The newly developed LC-MS/MS method for the quantification of this compound demonstrates significant advantages over the traditional HPLC-UV method. Its superior sensitivity, specificity, and precision make it the recommended method for clinical and research applications where accurate measurement of low concentrations of this analyte is critical. The use of a certified reference material and a deuterated internal standard ensures the reliability and traceability of the results. This guide provides the necessary data and protocols to assist laboratories in the implementation and validation of this advanced analytical technique.
References
A Researcher's Guide to Inter-Laboratory Cross-Validation of Decanoyl-L-carnitine Chloride Measurements
For researchers, scientists, and professionals in drug development, ensuring the accuracy and reproducibility of analytical measurements is paramount. This guide provides a comprehensive overview of the cross-validation of Decanoyl-L-carnitine chloride measurements between different laboratories, offering insights into analytical methodologies, comparative performance data, and the importance of proficiency testing.
Decanoyl-L-carnitine, a medium-chain acylcarnitine, is a crucial biomarker in the diagnosis and monitoring of inherited metabolic disorders, particularly fatty acid oxidation defects like medium-chain acyl-CoA dehydrogenase (MCAD) deficiency.[1] Consistent and reliable quantification of this analyte across different laboratories is essential for accurate clinical diagnosis, patient monitoring, and the successful execution of multi-center research studies and clinical trials. This guide delves into the methodologies employed for its measurement, presents comparative data on analytical performance, and outlines the framework of inter-laboratory proficiency testing.
Comparative Analysis of Analytical Performance
While direct quantitative data from inter-laboratory proficiency testing schemes for this compound is often restricted to participating laboratories, a review of published literature provides valuable insights into the performance characteristics of various analytical methods. The primary methodology for the quantification of acylcarnitines is liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2] The following table summarizes the performance of different LC-MS/MS methods for the analysis of medium-chain acylcarnitines, including Decanoyl-L-carnitine (C10), as reported in scientific publications. This data serves as a benchmark for laboratories to evaluate and compare their own method performance.
| Parameter | Method A | Method B | Method C |
| Linearity (R²) ** | >0.99 | >0.995 | >0.99 |
| Limit of Quantification (LOQ) | 0.05 µmol/L | 0.1 µmol/L | 0.02 µmol/L |
| Intra-Assay Precision (CV%) | <5% | <8% | <10% |
| Inter-Assay Precision (CV%) ** | <10% | <12% | <15% |
This table is a composite representation based on typical performance characteristics reported in the literature. Actual performance may vary between laboratories and with different instrumentation.
The Role of Proficiency Testing in Ensuring Data Quality
Proficiency testing (PT) is a cornerstone of quality assurance in clinical and research laboratories. Organizations such as the European Research Network for Investigation and Improvement of Screening, Diagnosis and Treatment of Inherited Disorders of Metabolism (ERNDIM) and the College of American Pathologists (CAP) conduct regular PT schemes for acylcarnitine analysis.[3][4][5] These programs distribute standardized samples to participating laboratories to assess their analytical performance.
While specific quantitative results for individual analytes from these schemes are not always publicly detailed, the annual reports provide valuable information on the overall performance of laboratories, including the accuracy of diagnostic interpretations. For instance, the ERNDIM "Acylcarnitines in Serum" scheme report from 2023 highlighted an overall precision of 11.7% among participating laboratories for all acylcarnitines.[4] Such programs are crucial for identifying analytical biases, improving methodologies, and ultimately ensuring that measurements are comparable and reliable across different testing sites.
Experimental Protocol: Quantification of this compound by LC-MS/MS
The following protocol provides a detailed methodology for the quantification of this compound in plasma or serum using LC-MS/MS. This protocol is based on commonly employed techniques in the field.
Sample Preparation
-
Internal Standard Spiking: To a 50 µL aliquot of plasma or serum, add 100 µL of a protein precipitation solution (e.g., methanol or acetonitrile) containing a known concentration of a stable isotope-labeled internal standard for Decanoyl-L-carnitine (e.g., Decanoyl-L-carnitine-d3). The use of an internal standard is critical for correcting for variations in sample extraction and instrument response.
-
Protein Precipitation: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the clear supernatant to a clean autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is typically used for the separation of acylcarnitines.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A linear gradient from a low to a high percentage of Mobile Phase B is used to elute the acylcarnitines from the column. A typical gradient might start at 10% B and increase to 90% B over 10 minutes.
-
Flow Rate: A flow rate of 0.3 mL/min is commonly used.
-
Column Temperature: The column is typically maintained at 40°C.
Tandem Mass Spectrometry
-
Ionization: Electrospray ionization (ESI) in positive ion mode is used to generate ions of the acylcarnitines.
-
Detection: Multiple Reaction Monitoring (MRM) is employed for the selective and sensitive detection of Decanoyl-L-carnitine and its internal standard. The MRM transitions are specific precursor-to-product ion pairs.
-
Decanoyl-L-carnitine: The precursor ion is the molecular ion [M+H]⁺, and a common product ion is m/z 85, which corresponds to the trimethylamine fragment of the carnitine backbone.
-
Internal Standard: A similar transition is monitored for the stable isotope-labeled internal standard.
-
-
Quantification: The concentration of Decanoyl-L-carnitine in the sample is determined by comparing the peak area ratio of the analyte to its internal standard against a calibration curve prepared with known concentrations of this compound.
Visualizing Workflows
To further clarify the processes involved in ensuring measurement accuracy, the following diagrams illustrate the workflows for inter-laboratory cross-validation and the analytical measurement of this compound.
References
Detecting Decanoyl-L-carnitine: A Comparative Guide to Analytical Methods Beyond LC-MS
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of Decanoyl-L-carnitine chloride, a medium-chain acylcarnitine, is critical for diagnosing inherited metabolic disorders and for advancing research in fatty acid oxidation, metabolic syndromes, and drug development. While Liquid Chromatography-Mass Spectrometry (LC-MS) is the gold standard for acylcarnitine analysis, alternative and complementary methods offer distinct advantages in specific research contexts. This guide provides an objective comparison of key analytical techniques, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal method for their needs.
At a Glance: Performance Comparison
The following table summarizes the quantitative performance of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and its primary alternatives for the analysis of medium-chain acylcarnitines like Decanoyl-L-carnitine.
| Parameter | LC-MS/MS | Capillary Electrophoresis-MS (CE-MS) | Gas Chromatography-MS (GC-MS) |
| Principle | Chromatographic separation followed by mass-based detection. | Separation based on electrophoretic mobility in a capillary, coupled with mass detection. | Chromatographic separation of volatile compounds followed by mass-based detection. |
| Sample Throughput | High, with run times as low as 14-22 minutes per sample.[1] | Moderate to High. | Lower, due to longer run times and required derivatization steps. |
| Limit of Quantification (LOQ) | High sensitivity. e.g., 2 ng/mL for Decanoylcarnitine (in prepared urine sample). | High sensitivity (0.1 to 1 nmol/ml for various acylcarnitines).[2][3] | High sensitivity (sub-nanomolar range).[4] |
| Precision (%CV) | Excellent (<15%).[5] | Good (0.8% to 14%).[2][3] | Good (<8% for intra- and inter-day precision).[6] |
| Accuracy (%) | Excellent (e.g., -1.7% bias for Decanoylcarnitine). | Good (85% to 111%).[2][3] | High accuracy with isotope dilution methods.[4] |
| Derivatization | Often not required, but can be used (e.g., butylation, pentafluorophenacyl esters) to improve sensitivity and separation.[1][7] | Not required. | Mandatory (e.g., conversion to acyloxylactones or other volatile esters).[4][8] |
| Key Advantage | High specificity, sensitivity, and established methodology for isomer separation.[7][9] | Efficient separation with very low sample volume requirements. | Excellent chromatographic resolution for volatile compounds. |
| Key Limitation | Potential for matrix effects and isobaric interferences without chromatographic separation.[7] | Lower loading capacity compared to HPLC. | Sample volatility requirement necessitates derivatization, adding time and complexity.[10] |
The Role of Decanoyl-L-carnitine in Metabolism
Decanoyl-L-carnitine is an intermediate in the metabolism of fatty acids. It is formed when the ten-carbon fatty acid, decanoic acid, is activated to Decanoyl-CoA and then esterified to carnitine. This process is essential for transporting the fatty acid across the inner mitochondrial membrane, where it undergoes β-oxidation to produce acetyl-CoA for energy generation via the citric acid cycle.[11][12][13][14] The accumulation of Decanoyl-L-carnitine and other medium-chain acylcarnitines in biological fluids is a key biomarker for inherited metabolic disorders such as Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency.[6]
Caption: Carnitine shuttle system for Decanoyl-L-carnitine.
Experimental Methodologies
This section provides detailed protocols for the benchmark LC-MS/MS method and its key alternatives.
Method 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - Benchmark
This method provides high sensitivity and specificity, allowing for the separation of isomeric species.
1. Sample Preparation (Plasma/Serum):
-
To a 10-20 µL aliquot of plasma or serum, add a solution of stable isotope-labeled internal standards (e.g., d3-Decanoylcarnitine).[7]
-
Precipitate proteins by adding 100 µL of ice-cold methanol. Vortex thoroughly.[7]
-
Centrifuge the sample at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a new tube or well.
-
Evaporate the supernatant to dryness under a stream of nitrogen or using a vacuum concentrator.
-
Optional Derivatization (for enhanced sensitivity/separation): Add 100 µL of 5% acetyl chloride in n-butanol and incubate at 60°C for 20 minutes. Evaporate to dryness again.[7]
-
Reconstitute the dried extract in 100-200 µL of the initial mobile phase (e.g., methanol/water mixture).[7]
2. Chromatographic Separation:
-
Column: C18 reversed-phase column (e.g., 150 mm length, 3.0 mm ID, 3.5 µm particle size).[7]
-
Mobile Phase A: 0.1% Formic Acid in water, often with an ion-pairing agent like heptafluorobutyric acid (HFBA) to improve peak shape.[7]
-
Mobile Phase B: 0.1% Formic Acid in acetonitrile.[7]
-
Gradient: A typical gradient starts with a high percentage of aqueous phase (e.g., 90% A) and ramps to a high percentage of organic phase (e.g., 95% B) over 10-15 minutes to elute analytes of increasing hydrophobicity.
-
Flow Rate: 0.4-0.5 mL/min.
-
Injection Volume: 5-10 µL.
3. Mass Spectrometry Detection:
-
Ionization: Electrospray Ionization (ESI), positive mode.
-
Scan Mode: Multiple Reaction Monitoring (MRM) is typically used for quantification. For acylcarnitines, a common precursor-to-product ion transition is the fragmentation of the parent molecule to a product ion at m/z 85.[6][7]
-
Decanoylcarnitine Transition: m/z 316.2 -> m/z 85.1
-
d3-Decanoylcarnitine (IS) Transition: m/z 319.2 -> m/z 85.1
-
-
Data Analysis: Quantify by calculating the peak area ratio of the analyte to its corresponding stable isotope-labeled internal standard.
Caption: General workflow for LC-MS/MS analysis of acylcarnitines.
Method 2: Capillary Electrophoresis-Mass Spectrometry (CE-MS)
This technique combines the high separation efficiency of CE with the sensitive detection of MS, requiring minimal sample volumes.
1. Sample Preparation (Plasma/Urine):
-
Sample preparation can be as simple as protein precipitation followed by dilution.[2]
-
Alternatively, for cleaner extracts, perform solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[2][3]
-
Methanol extraction is commonly used for dried blood spots.[2]
-
Evaporate the extract and reconstitute in the running buffer.
2. CE Separation:
-
Capillary: Fused-silica capillary.
-
Background Electrolyte (BGE): An acidic buffer is used, as acylcarnitines are zwitterionic and migrate as cations. A common BGE is 10 mmol/L ammonium acetate with 0.8% formic acid in water.[2]
-
Separation Voltage: High voltage (e.g., 20-30 kV) is applied across the capillary.
-
Injection: Hydrodynamic or electrokinetic injection.
3. Mass Spectrometry Detection:
-
Interface: A sheath-flow ESI interface is typically used to provide a stable electrical connection and nebulize the eluent.[2]
-
Sheath Liquid: A mixture of isopropanol/methanol, water, and acetic acid.[2]
-
Ionization: ESI, positive mode.
-
Scan Mode: Selected Reaction Monitoring (SRM) or Selected Ion Monitoring (SIM) for quantification. The same precursor-product transitions as in LC-MS/MS can be used.
Method 3: Gas Chromatography-Mass Spectrometry (GC-MS)
A classic but powerful technique that requires chemical derivatization to make the non-volatile acylcarnitines suitable for GC analysis.
1. Sample Preparation and Derivatization:
-
Isolation: Isolate acylcarnitines from the biological matrix (e.g., plasma) using solid-phase cation exchange extraction.[4]
-
Derivatization: This is a critical, multi-step process. A common approach is the transformation into acyloxylactones:[4]
-
Extraction: Extract the final derivative into an organic solvent (e.g., ethyl acetate) suitable for GC injection.
2. GC Separation:
-
Column: A chiral capillary column (e.g., Chirasil-Dex CB) is often used if separation of L- and D-carnitine enantiomers is required.[15] For general profiling, a standard non-polar or mid-polar column is sufficient.
-
Carrier Gas: Helium or Hydrogen.
-
Temperature Program: Start at a low temperature (e.g., 100-130°C) and ramp up to a high temperature (e.g., 250-300°C) to elute the derivatives.
3. Mass Spectrometry Detection:
-
Ionization: Chemical Ionization (CI) using a reactant gas like isobutane is often preferred for softer ionization and producing a strong protonated molecular ion.[4] Electron Ionization (EI) can also be used.
-
Scan Mode: Selected Ion Monitoring (SIM) of the protonated molecular ion and a common fragment ion (e.g., m/z 85) provides high sensitivity and selectivity.[4]
References
- 1. Validated method for the quantification of free and total carnitine, butyrobetaine, and acylcarnitines in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of carnitine and acylcarnitines in biological samples by capillary electrophoresis-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quantitative analysis of plasma acylcarnitines using gas chromatography chemical ionization mass fragmentography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. Quantitative Acylcarnitine Determination by UHPLC-MS/MS – Going Beyond Tandem MS Acylcarnitine “Profiles” - PMC [pmc.ncbi.nlm.nih.gov]
- 10. diverdi.colostate.edu [diverdi.colostate.edu]
- 11. Carnitine Metabolism and Its Role in Fatty Acid Oxidation - Creative Proteomics [creative-proteomics.com]
- 12. aocs.org [aocs.org]
- 13. CARNITINE TRANSPORT AND FATTY ACID OXIDATION - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A general introduction to the biochemistry of mitochondrial fatty acid β-oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
A Comparative Analysis of Decanoyl-L-carnitine Chloride Levels Across Key Metabolic Tissues
For Immediate Release
This guide provides a comprehensive comparative analysis of Decanoyl-L-carnitine chloride levels in key metabolic tissues, including the brain, heart, liver, and skeletal muscle. Designed for researchers, scientists, and professionals in drug development, this document synthesizes experimental data to offer an objective overview of the tissue-specific distribution of this medium-chain acylcarnitine. The information presented herein is crucial for understanding the role of Decanoyl-L-carnitine in fatty acid metabolism and its potential as a biomarker in various physiological and pathological states.
Quantitative Comparison of Decanoyl-L-carnitine Levels
The concentration of Decanoyl-L-carnitine, a key intermediate in the beta-oxidation of fatty acids, varies significantly across different tissue types. This variation reflects the diverse metabolic demands and primary energy sources of each organ. The following table summarizes the quantitative levels of Decanoyl-L-carnitine (C10) in picomoles per milligram (pmol/mg) of wet tissue weight, as determined in a comprehensive acylcarnitine profiling study of mouse tissues.
| Tissue Type | Decanoyl-L-carnitine (C10) Level (pmol/mg) |
| Liver | 0.23 |
| Heart | 0.08 |
| Thigh Muscle | 0.03 |
| Brain | 0.01 |
Data sourced from Meierhofer D (2019) Acylcarnitine profiling by low-resolution LC-MS. PLoS ONE 14(8): e0221342.[1]
The data clearly indicates that the liver contains the highest concentration of Decanoyl-L-carnitine, which is consistent with its central role in fatty acid metabolism. The heart and thigh muscle, both tissues with high energy demands and significant fatty acid oxidation, show moderate levels. In contrast, the brain exhibits the lowest concentration, reflecting its primary reliance on glucose as an energy substrate under normal physiological conditions.
Experimental Protocols
The quantification of Decanoyl-L-carnitine and other acylcarnitines in tissue samples is predominantly achieved through liquid chromatography-tandem mass spectrometry (LC-MS/MS). This methodology offers high sensitivity and specificity for the detection and quantification of these metabolites.
Tissue Homogenization and Extraction of Acylcarnitines:
-
Sample Preparation: Deep-frozen tissue samples (typically 10-20 mg) are homogenized in a pre-cooled methanol/water solution.
-
Internal Standards: A mixture of isotopically labeled internal standards, including d3-Decanoyl-L-carnitine, is added to the homogenization mixture to ensure accurate quantification.[2]
-
Protein Precipitation: Proteins are precipitated by the addition of a suitable agent and subsequent centrifugation.
-
Extraction: The resulting supernatant, containing the acylcarnitines, is carefully collected for analysis.
LC-MS/MS Analysis:
-
Chromatographic Separation: The extracted acylcarnitines are separated using a reversed-phase liquid chromatography column. A gradient elution is typically employed to resolve the different acylcarnitine species based on their chain length and polarity.[2]
-
Mass Spectrometric Detection: The separated acylcarnitines are ionized using electrospray ionization (ESI) in positive mode and detected by a tandem mass spectrometer. Quantification is performed using multiple reaction monitoring (MRM) of specific precursor-to-product ion transitions for each acylcarnitine and its corresponding internal standard.[2]
Metabolic Pathway and Experimental Workflow
The following diagrams illustrate the central role of Decanoyl-L-carnitine in mitochondrial fatty acid β-oxidation and a typical experimental workflow for its quantification.
Caption: Mitochondrial transport and beta-oxidation of Decanoyl-CoA.
Caption: Workflow for Decanoyl-L-carnitine quantification.
References
A Comparative Guide to Decanoyl-L-carnitine Chloride and L-carnitine Supplementation: Efficacy and Mechanisms
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of Decanoyl-L-carnitine chloride and L-carnitine supplementation, drawing upon available experimental data. While L-carnitine is a well-studied supplement with a broad range of applications, this compound, a medium-chain acylcarnitine, is an emerging area of research with potentially distinct metabolic effects. This document summarizes the current understanding of both compounds, presents available quantitative data in a structured format, details relevant experimental methodologies, and provides visual representations of key pathways and workflows.
Introduction to L-carnitine and Acylcarnitines
L-carnitine is a naturally occurring amino acid derivative that plays a critical role in energy metabolism.[1] Its primary function is to transport long-chain fatty acids from the cytoplasm into the mitochondrial matrix, where they can be broken down through β-oxidation to produce energy in the form of ATP.[1][2] This process, known as the carnitine shuttle, is essential for utilizing fat as an energy source. Acylcarnitines are esters of L-carnitine, formed when an acyl group from a fatty acid is transferred to the L-carnitine molecule. Decanoyl-L-carnitine is a specific medium-chain acylcarnitine, with the acyl group derived from decanoic acid.
Efficacy Comparison: L-carnitine vs. This compound
Direct comparative efficacy studies between L-carnitine and this compound are limited. However, existing preclinical data suggests that medium-chain acylcarnitines like Decanoyl-L-carnitine may have advantages in specific metabolic contexts.
L-carnitine Supplementation:
L-carnitine supplementation has been investigated for a wide array of conditions, with mixed results. Clinical trials have explored its effects on cardiovascular diseases, weight loss, exercise performance, and insulin resistance.[3] While some studies report modest benefits, such as a slight reduction in body weight and improvements in some cardiovascular markers, others have found no significant effects.[3][4] The efficacy of L-carnitine supplementation appears to be influenced by factors such as baseline carnitine levels, diet, and the specific health outcome being measured.
This compound:
Research on this compound is still in its early stages. However, a significant in vitro study demonstrated that medium-chain acylcarnitines, including octanoyl-, decanoyl-, and dodecanoyl-carnitine, were more effective than L-carnitine at supporting the oxidation of the long-chain fatty acid palmitate in primary human myotubes and mouse muscle tissue. This suggests that providing the fatty acid already esterified to carnitine may enhance its subsequent metabolism.
Furthermore, this compound has been described as a cholinergic agonist, similar to the more well-known Acetyl-L-carnitine.[5] This suggests a potential role in modulating neuronal function and cholinergic signaling pathways, an area that warrants further investigation.
Quantitative Data Summary
Due to the scarcity of direct comparative studies, a head-to-head quantitative data table is not feasible. Instead, the following tables summarize key findings for each compound based on available literature.
Table 1: Summary of L-carnitine Supplementation Efficacy from Selected Human Clinical Trials
| Outcome Measure | Study Population | Dosage | Duration | Key Findings | Citation |
| Weight Loss | Overweight and obese adults | 1.8 - 4 g/day | 30 - 360 days | Average of 1.33 kg more weight loss compared to placebo. | [3] |
| Fasting Blood Glucose | Adults with type 2 diabetes, obesity, PCOS, or NAFLD | 0.25 - 4 g/day | 2 - 52 weeks | Significant reduction in fasting blood glucose and HbA1c. | [3] |
| All-Cause Mortality (post-myocardial infarction) | Adults with acute myocardial infarction | 2.7 - 6 g/day | 5 days - 12 months | Significant reduction in all-cause mortality. | [3] |
| Exercise Performance (VO2max) | Well-trained athletes and recreationally active adults | 2 - 4 g/day | Up to 3 months | Mixed results; some studies show improvement, others show no effect. | [3] |
Table 2: Summary of Decanoyl-L-carnitine Efficacy from a Preclinical In Vitro Study
| Outcome Measure | Experimental System | Concentration | Key Findings | Citation |
| Palmitate Oxidation | Primary human myotubes | 10 µM and 100 µM | Decanoyl-carnitine was more effective than L-carnitine in supporting palmitate oxidation. | |
| Palmitate Oxidation | Mouse muscle tissue | 10 µM and 100 µM | Decanoyl-carnitine was more effective than L-carnitine in supporting palmitate oxidation. |
Experimental Protocols
In Vitro Fatty Acid Oxidation Assay
This protocol provides a general methodology for comparing the effects of L-carnitine and Decanoyl-L-carnitine on fatty acid oxidation in cultured cells (e.g., myotubes, hepatocytes).
1. Cell Culture and Treatment:
- Plate cells (e.g., C2C12 myoblasts, HepG2 hepatocytes) in appropriate multi-well plates and differentiate if necessary (e.g., myoblasts to myotubes).
- Once cells reach the desired confluence/differentiation state, replace the growth medium with a serum-free experimental medium.
- Add L-carnitine or this compound to the experimental medium at various concentrations. Include a vehicle control group.
- Pre-incubate the cells with the compounds for a specified period (e.g., 1-24 hours).
2. Fatty Acid Oxidation Measurement:
- Prepare a solution of radiolabeled fatty acid (e.g., [1-¹⁴C]palmitic acid complexed to bovine serum albumin) in the experimental medium.
- Remove the pre-incubation medium from the cells and add the medium containing the radiolabeled fatty acid.
- Incubate the cells for a defined period (e.g., 2-4 hours) at 37°C in a CO₂ incubator.
- During the incubation, the radiolabeled fatty acid will be oxidized, producing ¹⁴CO₂ and acid-soluble metabolites (ASMs).
- To capture the ¹⁴CO₂, a filter paper soaked in a trapping agent (e.g., NaOH or β-phenylethylamine) can be placed in a sealed incubation chamber or in the cap of the culture well.
- To measure ASMs, the incubation is stopped by adding an acid (e.g., perchloric acid), and the supernatant is collected after centrifugation.
3. Quantification:
- The amount of trapped ¹⁴CO₂ is quantified by liquid scintillation counting of the filter paper.
- The amount of ¹⁴C-labeled ASMs in the supernatant is also quantified by liquid scintillation counting.
- The rate of fatty acid oxidation is calculated based on the amount of radioactivity incorporated into CO₂ and ASMs per unit of time and cellular protein.
4. Data Analysis:
- Compare the rates of fatty acid oxidation between the control, L-carnitine-treated, and this compound-treated groups.
- Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to determine the significance of any observed differences.
Typical Human Clinical Trial Protocol for L-carnitine Supplementation
1. Study Design:
- A randomized, double-blind, placebo-controlled trial is the gold standard.
- Participants are randomly assigned to receive either L-carnitine supplementation or a matching placebo.
- Neither the participants nor the investigators know who is receiving the active supplement until the study is completed.
2. Participant Recruitment:
- Define clear inclusion and exclusion criteria based on the research question (e.g., age, health status, BMI, etc.).
- Obtain informed consent from all participants.
3. Intervention:
- Determine the dosage and form of L-carnitine (e.g., L-carnitine tartrate, 2 grams per day).
- The placebo should be identical in appearance, taste, and smell to the L-carnitine supplement.
- The intervention period can range from weeks to months.
4. Outcome Measures:
- Define primary and secondary outcome measures before the trial begins. These could include:
- Anthropometric: Body weight, BMI, waist circumference.
- Biochemical: Blood lipids, glucose, insulin, inflammatory markers.
- Functional: Exercise performance tests (e.g., VO2max), quality of life questionnaires.
5. Data Collection:
- Collect baseline data before the intervention starts.
- Collect data at specified time points during and at the end of the intervention period.
6. Data Analysis:
- Use appropriate statistical methods to compare the changes in outcome measures between the L-carnitine and placebo groups.
- An intention-to-treat analysis is typically performed.
Mandatory Visualizations
Caption: The Carnitine Shuttle for Fatty Acid Transport into the Mitochondria.
References
- 1. L-Carnitine and Acylcarnitines: Mitochondrial Biomarkers for Precision Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acetyl-L-Carnitine and L-Carnitine: Their Benefits and Differences [taylormdformulations.com]
- 3. healthaid.co.uk [healthaid.co.uk]
- 4. The Mitochondrial Carnitine Acyl-carnitine Carrier (SLC25A20): Molecular Mechanisms of Transport, Role in Redox Sensing and Interaction with Drugs | MDPI [mdpi.com]
- 5. apexbt.com [apexbt.com]
Correlating Decanoyl-L-carnitine Chloride Levels with Carnitine Palmitoyltransferase Enzymatic Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the enzymatic activity of carnitine palmitoyltransferase (CPT) in the context of varying levels of Decanoyl-L-carnitine chloride. While direct quantitative data on the inhibitory effect of this compound on CPT isoforms is not extensively available in peer-reviewed literature, this document synthesizes existing knowledge on acylcarnitine-mediated CPT regulation, details established experimental protocols for measuring CPT activity, and compares the potential effects of this compound with well-characterized CPT inhibitors.
Introduction to Carnitine Palmitoyltransferase and Decanoyl-L-carnitine
The carnitine palmitoyltransferase (CPT) system is a critical component of fatty acid metabolism, facilitating the transport of long-chain fatty acids into the mitochondrial matrix for β-oxidation. This system comprises two main enzymes: CPT1, located on the outer mitochondrial membrane, and CPT2, located on the inner mitochondrial membrane. CPT1 exists in three isoforms with tissue-specific expression: CPT1A (liver), CPT1B (muscle and heart), and CPT1C (brain).
Decanoyl-L-carnitine is a medium-chain acylcarnitine, an ester derivative of L-carnitine. Acylcarnitines are intermediates in the transport of fatty acids into the mitochondria. An accumulation of specific acylcarnitines can be indicative of metabolic disorders and may also play a regulatory role in cellular metabolism, including the potential for feedback inhibition on the CPT enzymes themselves.
Comparative Analysis of CPT Inhibition
While specific inhibitory constants (IC50) for this compound against CPT1 and CPT2 are not readily found in the literature, studies on other acylcarnitines suggest a potential for product inhibition, particularly of CPT2. For instance, D,L-Palmitoylcarnitine has been shown to inhibit CPT activity, with a more pronounced effect on CPT2.[1] This suggests that an accumulation of acylcarnitines, including medium-chain species like decanoylcarnitine, could potentially modulate CPT2 activity.
For a comparative perspective, the inhibitory activities of well-established CPT inhibitors are presented below.
Table 1: Comparison of IC50 Values for CPT Inhibitors
| Inhibitor | Target Isoform(s) | Reported IC50 | Tissue/System | Reference(s) |
| Malonyl-CoA | CPT1A, CPT1B | ~0.034 µM (CPT1B) | Isolated mitochondria | [2] |
| ~0.61 µM (CPT1B) | Permeabilized muscle fibers | [2] | ||
| CPT1B is 30-100x more sensitive than CPT1A | ||||
| Etomoxir (R-enantiomer) | CPT1 | Irreversible inhibitor | ||
| Perhexiline | CPT1 | 77 µM (cardiac), 148 µM (hepatic) | Rat mitochondria | [3] |
| Amiodarone | CPT1 | 228 µM (cardiac) | Rat mitochondria | [3] |
| L-Aminocarnitine | CPT1, CPT2 | K(d) = 3.8 mM (CPT1), K(d) = 21.3 µM (CPT2) | Human skeletal muscle | [4] |
| D,L-Palmitoylcarnitine | CPT2 (primarily) | Inhibits ~55% of normal CPT activity | Human muscle homogenates | [1] |
Experimental Protocols
To investigate the correlation between this compound levels and CPT activity, a robust enzymatic assay is required. The radiometric assay is a widely used and sensitive method.
Detailed Protocol: Radiometric Assay for CPT Activity
This protocol is synthesized from established methodologies for measuring CPT1 and CPT2 activity.
1. Materials and Reagents:
-
Tissue/Cell Homogenate: Mitochondria-enriched fraction from the tissue or cells of interest.
-
Assay Buffer: 117 mM Tris-HCl (pH 7.4), 0.28 mM reduced glutathione, 4.4 mM ATP, 4.4 mM MgCl₂, 16.7 mM KCl.
-
Substrates:
-
Palmitoyl-CoA
-
L-[³H]carnitine (radiolabeled)
-
L-carnitine (unlabeled)
-
-
Inhibitors (for differentiating CPT1 and CPT2):
-
Malonyl-CoA stock solution
-
-
Reaction Termination Solution: 1 M HCl
-
Extraction Solvent: Butanol
-
Scintillation Cocktail
-
Bovine Serum Albumin (BSA)
2. Preparation of Reaction Mixtures:
-
Prepare a master mix of the assay buffer.
-
Prepare working solutions of substrates and inhibitors at desired concentrations.
-
For CPT1 activity measurement, the assay is performed on intact mitochondria.
-
For total CPT (CPT1 + CPT2) activity, the mitochondrial membranes are disrupted using a detergent like Triton X-100. CPT2 activity can then be calculated by subtracting CPT1 activity from the total CPT activity.
3. Assay Procedure:
-
Add the mitochondrial preparation to the assay buffer containing BSA.
-
To differentiate CPT1 and CPT2, pre-incubate a set of samples with a saturating concentration of malonyl-CoA to inhibit CPT1.
-
Initiate the reaction by adding the substrate mixture containing palmitoyl-CoA and L-[³H]carnitine.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 5-10 minutes), ensuring the reaction is in the linear range.
-
Terminate the reaction by adding 1 M HCl.
-
Extract the radiolabeled palmitoylcarnitine product by adding butanol and vortexing.
-
Centrifuge to separate the phases.
-
Transfer an aliquot of the butanol (upper) phase to a scintillation vial.
-
Evaporate the butanol.
-
Add scintillation cocktail and measure the radioactivity using a scintillation counter.
4. Data Analysis:
-
Calculate the rate of palmitoylcarnitine formation (nmol/min/mg protein).
-
CPT1 activity is the activity measured in the absence of malonyl-CoA in intact mitochondria.
-
CPT2 activity can be determined in detergent-solubilized mitochondria in the presence of malonyl-CoA or by subtracting CPT1 activity from the total CPT activity measured in the absence of malonyl-CoA.
-
To test the effect of this compound, it would be added to the reaction mixture at varying concentrations, and the resulting CPT activity would be measured and compared to the control (no this compound).
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Carnitine shuttle system for fatty acid transport into the mitochondria.
Caption: Workflow for the radiometric measurement of CPT activity.
Conclusion
The correlation between this compound levels and CPT enzymatic activity is an area that warrants further investigation. Based on the principle of product inhibition observed with long-chain acylcarnitines, it is plausible that elevated levels of Decanoyl-L-carnitine could lead to a decrease in CPT2 activity. However, without direct experimental evidence and quantitative data such as IC50 values, this remains a hypothesis.
The provided experimental protocol offers a robust framework for researchers to directly test this hypothesis and quantify the effects of this compound on both CPT1 and CPT2 isoforms. Such studies would be invaluable for understanding the regulatory roles of medium-chain acylcarnitines in fatty acid metabolism and for the development of novel therapeutic strategies targeting the CPT system. The comparative data on known CPT inhibitors serves as a benchmark for evaluating the potential potency and isoform selectivity of this compound as a modulator of this critical metabolic pathway.
References
- 1. Inhibition of carnitine palmitoyltransferase in normal human skeletal muscle and in muscle of patients with carnitine palmitoyltransferase deficiency by long- and short-chain acylcarnitine and acyl-coenzyme A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of a novel malonyl-CoA IC50 for CPT-1: implications for predicting in vivo fatty acid oxidation rates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of carnitine palmitoyltransferase-1 in rat heart and liver by perhexiline and amiodarone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Different sensitivities of CPT I and CPT II for inhibition by l-aminocarnitine in human skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Metabolic Fate of Decanoyl-L-carnitine Chloride and Other Medium-Chain Acylcarnitines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the metabolic fate of decanoyl-L-carnitine chloride with other medium-chain acylcarnitines (MCACs), such as hexanoyl-L-carnitine and octanoyl-L-carnitine. By synthesizing available experimental data, this document aims to illuminate the distinct and overlapping roles of these molecules in crucial metabolic pathways, offering a valuable resource for designing and interpreting metabolic research.
Introduction to Medium-Chain Acylcarnitines
Acylcarnitines are essential intermediates in fatty acid metabolism, formed through the esterification of L-carnitine with fatty acids of varying chain lengths.[1] This process is critical for the transport of long-chain fatty acids into the mitochondrial matrix for β-oxidation, the primary pathway for fatty acid-derived energy production.[2] Medium-chain acylcarnitines, which include derivatives of fatty acids with 6 to 12 carbon atoms, have garnered significant attention for their roles as biomarkers in metabolic disorders and their potential therapeutic applications.[3] Decanoyl-L-carnitine (C10), octanoyl-L-carnitine (C8), and hexanoyl-L-carnitine (C6) are key players in this class, and understanding their comparative metabolic fates is crucial for advancing research in metabolic health and disease.
Comparative Metabolic Fate
The metabolic journey of MCACs involves their transport, uptake by tissues, and subsequent catabolism through β-oxidation. While they share a common metabolic framework, the length of the acyl chain significantly influences their specific biological activities and metabolic outcomes.
Mitochondrial Uptake and β-Oxidation
Unlike long-chain fatty acids, medium-chain fatty acids can cross the inner mitochondrial membrane independently of the carnitine shuttle. However, their carnitine esters, the MCACs, are also readily transported into the mitochondria. Studies have shown that the heart and skeletal muscle are particularly reliant on carnitine for the oxidation of medium-chain fatty acids, whereas the liver and kidney possess the ability to oxidize free medium-chain fatty acids directly.[4]
Experimental evidence suggests that the efficiency of β-oxidation can be influenced by the chain length of the acylcarnitine. A study investigating the effect of different MCACs on the oxidation of palmitate (a long-chain fatty acid) in human myotubes found that an equimolar mixture of octanoyl-, decanoyl-, and dodecanoyl-carnitine was more effective at supporting β-oxidation than L-carnitine alone. Notably, within this group, dodecanoyl-carnitine (C12) was the most potent, followed by decanoyl- (C10) and octanoyl-carnitine (C8). This suggests a chain-length-dependent effect on the enhancement of long-chain fatty acid metabolism.
Tissue Distribution and Plasma Levels
The distribution of MCACs across different tissues and their circulating plasma levels can provide insights into tissue-specific metabolism and overall metabolic status. In a study on diabetic cardiomyopathy, patients showed elevated plasma levels of octanoyl- (C8) and decanoyl- (C10) carnitine compared to the control group.[3] Another metabolomics study associated elevated levels of both decanoylcarnitine and octanoylcarnitine with cardioembolic stroke.[5] These findings underscore the importance of MCAC profiles as potential biomarkers for cardiovascular and metabolic diseases.
While direct comparative pharmacokinetic data for this compound versus other MCACs is limited, the general pharmacokinetics of L-carnitine and its shorter-chain esters have been studied. After oral administration of L-carnitine, it is partially metabolized to acetyl-L-carnitine (C2) and propionyl-L-carnitine (C3).[6][7] The bioavailability of supplemental L-carnitine is lower than that from dietary sources, and it is primarily eliminated through renal excretion.[8] It is plausible that the oral bioavailability and tissue uptake of MCACs also exhibit chain-length dependency, a critical area for future investigation.
Data Presentation
Table 1: Comparative Effects of Medium-Chain Acylcarnitines on Palmitate Oxidation
| Acylcarnitine | Relative Potency in Supporting Palmitate Oxidation |
| Dodecanoyl-carnitine (C12) | Most Potent |
| Decanoyl-carnitine (C10) | Intermediate Potency |
| Octanoyl-carnitine (C8) | Least Potent (of the three) |
Data synthesized from a study on human myotubes.
Table 2: Plasma Levels of Medium-Chain Acylcarnitines in Disease
| Acylcarnitine | Associated Condition | Observation | Reference |
| Octanoyl-carnitine (C8) | Diabetic Cardiomyopathy | Elevated | [3] |
| Decanoyl-carnitine (C10) | Diabetic Cardiomyopathy | Elevated | [3] |
| Octanoyl-carnitine (C8) | Cardioembolic Stroke | Elevated | [5] |
| Decanoyl-carnitine (C10) | Cardioembolic Stroke | Elevated | [5] |
Experimental Protocols
Quantification of Acylcarnitines in Plasma and Tissue using LC-MS/MS
This protocol outlines a general method for the extraction and quantification of a broad range of acylcarnitines from biological matrices.
1. Sample Preparation:
-
Plasma: To 50 µL of plasma, add an internal standard solution containing deuterated acylcarnitine analogs. Precipitate proteins with 200 µL of cold acetonitrile. Centrifuge at high speed to pellet the protein.
-
Tissue: Homogenize a known weight of tissue in a suitable buffer. Add an internal standard solution. Extract the acylcarnitines using a solvent mixture such as methanol/acetonitrile. Centrifuge to remove debris.
2. Derivatization (Optional but common for improved chromatographic separation):
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a solution of butanolic-HCl and incubate at 65°C for 20 minutes to form butyl esters of the acylcarnitines.
-
Evaporate the butanolic-HCl and reconstitute the sample in the initial mobile phase for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
Liquid Chromatography (LC): Employ a C18 reversed-phase column with a gradient elution using a mobile phase consisting of water and acetonitrile, both containing a small percentage of formic acid to improve ionization.
-
Mass Spectrometry (MS/MS): Utilize a tandem mass spectrometer operating in positive electrospray ionization (ESI) mode. For quantification, use multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for each acylcarnitine and its corresponding internal standard.
In Vivo Comparative Pharmacokinetic Study in Rodents
This protocol describes a general workflow for comparing the pharmacokinetics of different MCACs in a rodent model.
1. Animal Dosing:
-
House rodents (e.g., mice or rats) under standard conditions with free access to food and water.
-
Administer a single oral dose of this compound, octanoyl-L-carnitine, or hexanoyl-L-carnitine to separate groups of animals. A vehicle control group should also be included.
2. Blood Sampling:
-
Collect blood samples at various time points post-dosing (e.g., 0, 15, 30, 60, 120, 240, and 480 minutes) via a suitable method such as tail vein or retro-orbital bleeding.[9][10]
-
Process the blood to obtain plasma and store at -80°C until analysis.
3. Tissue Harvesting:
-
At the final time point, euthanize the animals and harvest relevant tissues (e.g., liver, heart, skeletal muscle, kidney).[11]
-
Snap-freeze the tissues in liquid nitrogen and store at -80°C.
4. Sample Analysis:
-
Extract and quantify the specific MCAC and any potential metabolites from plasma and tissue homogenates using a validated LC-MS/MS method as described above.
5. Pharmacokinetic Analysis:
-
Calculate key pharmacokinetic parameters such as maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the plasma concentration-time curve (AUC), and elimination half-life (t1/2) for each MCAC.
Signaling Pathways
Recent research has indicated that acylcarnitines, particularly those with longer acyl chains, can act as signaling molecules, influencing inflammatory pathways.
Pro-inflammatory Signaling
A study in RAW 264.7 macrophage cells demonstrated that long-chain acylcarnitines, such as myristoyl-L-carnitine (C14), can induce the expression of pro-inflammatory mediators. This effect was shown to be dependent on the length of the acyl chain. The signaling pathways implicated in this pro-inflammatory response include:
-
Nuclear Factor-kappa B (NF-κB): A key regulator of the inflammatory response.
-
Extracellular signal-Regulated Kinase (ERK): A member of the MAP kinase family involved in cell proliferation and inflammation.
-
c-Jun N-terminal Kinase (JNK): Another MAP kinase involved in stress responses and inflammation.
While this study focused on longer-chain acylcarnitines, it raises the important question of whether MCACs like decanoyl-L-carnitine also possess signaling capabilities, and if so, how they differ from their longer and shorter-chain counterparts. Further research is needed to elucidate the specific signaling roles of different MCACs.
Mandatory Visualizations
Caption: General metabolic pathway of medium-chain acylcarnitines (MCACs).
Caption: Experimental workflow for in vivo comparative analysis of MCACs.
Caption: Pro-inflammatory signaling by long-chain acylcarnitines.
References
- 1. Carnitine and acylcarnitines - BEVITAL AS [bevital.no]
- 2. Carnitine Metabolism and Its Role in Fatty Acid Oxidation - Creative Proteomics [creative-proteomics.com]
- 3. Medium & long-chain acylcarnitine’s relation to lipid metabolism as potential predictors for diabetic cardiomyopathy: a metabolomic study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Medium-chain fatty acid oxidation is independent of l-carnitine in liver and kidney but not in heart and skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of pharmacokinetics of L-carnitine, acetyl-L-carnitine and propionyl-L-carnitine after single oral administration of L-carnitine in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of pharmacokinetics of L-carnitine, acetyl-L-carnitine and propionyl-L-carnitine after single oral administration of L-carnitine in healthy volunteers. | Semantic Scholar [semanticscholar.org]
- 8. Kinetics, pharmacokinetics, and regulation of L-carnitine and acetyl-L-carnitine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. fda.gov [fda.gov]
- 10. What sample types and time points are ideal for rodent PK? [synapse.patsnap.com]
- 11. unmc.edu [unmc.edu]
Safety Operating Guide
Proper Disposal of Decanoyl-L-carnitine chloride: A Step-by-Step Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of laboratory chemicals is paramount for environmental protection and workplace safety. This guide provides essential procedural information for the proper disposal of Decanoyl-L-carnitine chloride, a substance not classified as hazardous according to the Globally Harmonized System (GHS). The following protocols are based on general best practices for non-hazardous laboratory waste and should be adapted to comply with local, state, and federal regulations.
Immediate Safety and Handling Precautions
Prior to handling this compound for disposal, it is crucial to adhere to standard laboratory safety protocols. While the substance is not classified as hazardous, appropriate personal protective equipment (PPE) should be worn.
| Personal Protective Equipment (PPE) | Recommendations |
| Eye Protection | Safety glasses or goggles are recommended to prevent accidental eye contact. |
| Hand Protection | While the product is generally not irritating to the skin, wearing nitrile or latex gloves is a good laboratory practice to prevent direct contact.[1] |
| Respiratory Protection | Under normal conditions of use and with adequate ventilation, respiratory protection is not required. |
| General Hygiene | Avoid eating, drinking, or smoking in the laboratory area. Wash hands thoroughly after handling the chemical. |
Step-by-Step Disposal Procedures
The disposal route for this compound is contingent on its physical state (solid or in solution) and the specific regulations of your institution and local authorities. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance.[2][3][4]
For Solid this compound:
-
Waste Characterization : Confirm that the waste is solely this compound and not mixed with any hazardous substances. If it is mixed with a hazardous chemical, it must be disposed of as hazardous waste.
-
Containerization : Place the solid waste in a clearly labeled, sealed container. The label should include the full chemical name ("this compound") and indicate that it is non-hazardous waste.
-
Disposal as Non-Hazardous Solid Waste : In many jurisdictions, non-hazardous solid chemical waste can be disposed of in the regular laboratory trash, which is then sent to a sanitary landfill.[2] However, some institutions may require it to be collected by their EHS department. Do not place chemical containers in common area or office trash bins.
-
Empty Containers : Thoroughly empty and rinse the original container with water. Deface the label of the empty container before disposing of it in the regular trash.[2]
For this compound in Aqueous Solution:
-
Assess Concentration and Volume : Determine the concentration and total volume of the aqueous solution.
-
Check Institutional Policies for Sewer Disposal : Many institutions permit the drain disposal of non-hazardous, water-soluble substances in small quantities.[2][3][4] Consult your EHS department to confirm if this is permissible and to understand any concentration or volume limits.
-
Neutralization (if applicable) : The Safety Data Sheet for the deuterated analog does not indicate a specific pH.[1] However, as a general good practice for any chemical disposal down the drain, ensure the pH of the solution is between 6.0 and 9.0.
-
Dilution and Flushing : If drain disposal is approved, pour the solution down the drain with copious amounts of cold water (at least a 20-fold excess of water is recommended) to ensure adequate dilution.[4] This minimizes any potential impact on the wastewater treatment system.
-
Prohibited Disposal : Do not dispose of this compound solutions down the drain if they are mixed with any hazardous solvents or other regulated chemicals. Do not allow the undiluted product or large quantities to enter ground water, water courses, or sewage systems.[1]
Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. sfasu.edu [sfasu.edu]
- 3. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 4. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
Personal protective equipment for handling Decanoyl-L-carnitine chloride
Essential Safety and Handling Guide for Decanoyl-L-carnitine Chloride
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for handling this compound, including operational and disposal plans.
Personal Protective Equipment (PPE)
When handling this compound, the use of appropriate personal protective equipment is crucial to minimize exposure and ensure personal safety. While some safety data sheets (SDS) for similar compounds suggest that it is not classified as a hazardous substance, it is best practice to follow standard laboratory safety protocols.[1] The following table summarizes the recommended PPE.
| PPE Category | Item | Specifications |
| Eye Protection | Safety glasses or goggles | Should be worn to protect from potential splashes. |
| Hand Protection | Chemical-resistant gloves | Material should be impermeable and resistant to the substance. Nitrile or latex gloves are commonly used. |
| Body Protection | Laboratory coat | A standard lab coat should be worn to protect skin and clothing. |
| Respiratory Protection | Not generally required | Use in a well-ventilated area. A respirator may be necessary if handling large quantities or if dust is generated. |
Operational Plan: Safe Handling and Storage
Proper handling and storage are critical to maintain the integrity of this compound and to prevent accidents.
Handling:
-
General Precautions: Always follow the usual precautionary measures for handling chemicals.[1] Avoid contact with eyes and skin.[2] Do not ingest.
-
Ventilation: Work in a well-ventilated area to minimize inhalation of any dust or aerosols.
-
Hygiene: Wash hands thoroughly after handling the compound.[2] Keep away from food and drink.[2]
Storage:
-
Temperature: Store at room temperature in the continental US, though this may vary elsewhere.[3] Some suppliers recommend storage at 2-8°C.
-
Container: Keep the container tightly closed and in a dry, cool, and well-ventilated place.
-
Stability: The compound is stable for at least four years if stored correctly.[3]
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination.
-
Waste Classification: Unused this compound is not typically classified as hazardous waste.[4]
-
Disposal Method: Dispose of the contents and container in accordance with local, regional, and national hazardous waste regulations. Consult with a licensed professional waste disposal service.
-
Contaminated Packaging: Handle contaminated packaging in the same way as the substance itself. Emptied containers may be recycled if thoroughly cleaned.
Emergency Procedures
In case of accidental exposure, follow these first-aid measures:
| Exposure Route | First-Aid Measures |
| Inhalation | Move the person to fresh air. If symptoms persist, consult a doctor.[1] |
| Skin Contact | Generally does not cause skin irritation.[1] In case of contact, wash with soap and water. |
| Eye Contact | Rinse opened eye for several minutes under running water.[1] |
| Ingestion | If symptoms persist, consult a doctor.[1] |
Experimental Workflow for Handling this compound
To ensure a safe and efficient process, the following workflow is recommended when working with this compound.
References
Featured Recommendations
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|---|---|---|
| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
